Product packaging for Benzo[c]isoxazol-3-amine(Cat. No.:CAS No. 2025-33-4)

Benzo[c]isoxazol-3-amine

Cat. No.: B1506252
CAS No.: 2025-33-4
M. Wt: 134.14 g/mol
InChI Key: OVRJXOQDNKJZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[c]isoxazol-3-amine is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1506252 Benzo[c]isoxazol-3-amine CAS No. 2025-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJXOQDNKJZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717358
Record name 2,1-Benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2025-33-4
Record name 2,1-Benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Novel Synthesis Routes for Benzo[c]isoxazol-3-amine: A Modern Synthetic Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[c]isoxazol-3-amine (also known as 3-amino-1,2-benzisoxazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its bioisosteric relationship with functionalities like indole and indazole has made it a focal point in drug design.[1] This guide provides a comprehensive overview of modern and novel synthetic strategies for accessing this valuable heterocyclic system. We move beyond classical listings of reactions to provide a deeper understanding of the causality behind experimental choices, focusing on methods that offer improvements in efficiency, yield, and substrate scope. Key areas of focus include microwave-assisted protocols, versatile routes from salicylic acid derivatives, and innovative cyclization strategies, offering researchers a robust toolkit for the synthesis of this compound and its analogues.

Introduction: The Significance of the this compound Core

The 1,2-benzisoxazole ring system is a cornerstone in the development of new therapeutics. Its presence in approved drugs like the anticonvulsant Zonisamide highlights its clinical relevance.[1] The 3-amino substituted variants, in particular, serve as versatile intermediates and key building blocks for constructing more complex molecules, including potent multi-targeted inhibitors of receptor tyrosine kinases (RTKs) for oncology applications.[2] The demand for efficient, scalable, and adaptable synthetic routes to this scaffold is therefore driven by its vast potential in fragment-based drug design and lead optimization campaigns. This guide explores the evolution of synthetic methodologies, from traditional approaches to more recent innovations that address the challenges of speed, safety, and yield.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing the this compound core involves considering the primary bond disconnections that form the isoxazole ring. The two most common strategies involve the formation of the N–O bond or the C–O bond in the final cyclization step.

G cluster_approaches Key Retrosynthetic Disconnections cluster_precursors1 Precursors for N-O Bond Formation cluster_precursors2 Precursors for C-O Bond Formation TBIA This compound NO_bond N-O Bond Formation TBIA->NO_bond Disconnect N1-O2 CO_bond C-O Bond Formation TBIA->CO_bond Disconnect C7a-O2 OH_Imine o-Hydroxyaryl Imine/Oxime Derivative NO_bond->OH_Imine CN_Oxime o-Cyanoaryl Oxime Ether CO_bond->CN_Oxime

Figure 1: Key retrosynthetic approaches to the this compound core.

  • N–O Bond Formation: This is a classical and robust approach, typically involving the cyclization of an o-hydroxyaryl precursor, such as a derivative of salicylic acid.[3][4] The key is to form the relatively weak N–O bond as the ring-closing step.

  • C–O Bond Formation: This strategy involves an intramolecular nucleophilic substitution where a phenolic oxygen displaces a leaving group on an adjacent side chain. A prominent example is the acid-catalyzed cyclization of o-cyanoaryl oxime ethers.[3][5]

Modern Synthetic Strategies

While classical methods exist, recent advancements have focused on improving efficiency, reaction times, and functional group tolerance.

Route A: From Salicylic Acid via a 3-Hydroxy Intermediate

This is arguably one of the most versatile and widely reported modern routes due to the commercial availability of a vast array of substituted salicylic acids.[3] The strategy leverages a stable 3-hydroxy-1,2-benzisoxazole intermediate, which is then activated for amination.

The general workflow involves three key transformations:

  • Hydroxamic Acid Formation: Salicylic acid (or its methyl ester) is treated with hydroxylamine to form the corresponding 2-hydroxybenzohydroxamic acid.

  • Cyclodehydration: The hydroxamic acid is cyclized to form the 3-hydroxy-1,2-benzisoxazole. Carbonyldiimidazole (CDI) is a highly effective reagent for this key N–O bond forming step, mediating a clean and high-yielding cyclodehydration.[1][3]

  • Activation and Amination: The phenolic hydroxyl group at the 3-position is a poor leaving group. It must first be converted into a more reactive species. Chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the 3-chloro-1,2-benzisoxazole. This activated intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of primary and secondary amines to furnish the target 3-amino-1,2-benzisoxazoles.[1][6]

Figure 2: Workflow for synthesizing benzo[c]isoxazol-3-amines from salicylic acid.

This pathway's primary advantage is its modularity. A single 3-chloro intermediate can be used to generate a library of diverse 3-amino analogues simply by varying the amine nucleophile in the final step.

Route B: Microwave-Assisted Synthesis for Enhanced Efficiency

A significant improvement to the final amination step (and the preceding chlorination) is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from many hours to just a few hours or even minutes.[1][3]

For the conversion of 3-hydroxy-1,2-benzisoxazoles to their 3-chloro counterparts, microwave heating can lead to quantitative yields in as little as two hours.[3] The subsequent nucleophilic displacement with amines is also significantly accelerated, with reactions often completing in 1-6 hours in good to high yields (54-90%).[1][3] This acceleration is crucial for high-throughput synthesis and library generation in a drug discovery context. The choice of solvent is critical; polar solvents like DMF or NMP are typically used to efficiently absorb microwave energy.

Route C: Cyclization of o-Cyanoaryl Oxime Ethers

This alternative strategy builds the heterocyclic ring via C–O bond formation. The synthesis begins with an ortho-halo benzonitrile, typically a 2-fluorobenzonitrile, as the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution.

The key steps are:

  • Oxime Ether Formation: The 2-fluorobenzonitrile undergoes SNAr with an oxime, such as acetone oxime, to form a 2-[(isopropylideneamino)oxy]benzonitrile intermediate.[3][5]

  • Acid-Catalyzed Cyclization: Treatment of the oxime ether with aqueous acid promotes hydrolysis of the acetone oxime group and subsequent intramolecular cyclization of the resulting hydroxylamine onto the nitrile carbon, forming the 3-amino-1,2-benzisoxazole ring system.[3]

This method is particularly valuable as it provides a direct route to the 3-amino scaffold without requiring the protection of other functional groups that might be sensitive to the conditions used in Route A (e.g., chlorination).[3] The adaptation of this method to solid-phase synthesis has also been reported, further enhancing its utility for combinatorial chemistry.[3]

Comparative Analysis of Synthesis Routes

RouteStarting MaterialKey Reagents/ConditionsYieldsAdvantagesDisadvantages
A: Salicylic Acid Substituted Salicylic AcidsNH₂OH, CDI, POCl₃, Amine (thermal)Good to HighHighly versatile, modular, wide substrate scope.[3]Multi-step, requires harsh chlorination step.
B: Microwave-Assisted 3-Hydroxy/3-Chloro-1,2-benzisoxazoleAmine, Microwave IrradiationGood to High (54-90%)[1]Dramatically reduced reaction times, high efficiency.[3]Requires specialized microwave equipment.
C: o-Cyanoaryl Oxime 2-FluorobenzonitrileAcetone oxime, Acid (HCl)Moderate to GoodDirect route to 3-amino product, avoids harsh reagents.[3][5]Limited to commercially available benzonitriles.
D: Oxadiazolone-Based AmidoximesCDI, TBACl, NaOMeVariableNovel N-O bond formation strategy.[7]Newer method, scope may be less explored.

Detailed Experimental Protocols

The following protocol is a representative example of the efficient microwave-assisted synthesis of a substituted this compound from its 3-hydroxy precursor.

Protocol 1: Microwave-Assisted Synthesis of 6-Methyl-N-propyl-1,2-benzisoxazol-3-amine

Step 1: Chlorination of 3-Hydroxy-6-methyl-1,2-benzisoxazole

  • To a 10 mL microwave process vial, add 3-hydroxy-6-methyl-1,2-benzisoxazole (1.0 mmol, 149 mg).

  • Add phosphorus oxychloride (POCl₃) (5.0 mmol, 0.47 mL) and a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and irradiate at 120°C for 2 hours.

  • Rationale: Microwave heating ensures rapid and efficient conversion to the chloro intermediate. DMF acts as a catalyst to facilitate the reaction with POCl₃.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product, 3-chloro-6-methyl-1,2-benzisoxazole, is typically obtained in near-quantitative yield and can be used without further purification.[1]

Step 2: Amination with Propylamine

  • In a 10 mL microwave process vial, combine 3-chloro-6-methyl-1,2-benzisoxazole (1.0 mmol, 167.5 mg), propylamine (3.0 mmol, 0.25 mL), and N,N-dimethylformamide (DMF) (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 1 hour.

  • Rationale: A polar solvent like DMF is used for its high boiling point and efficient coupling with microwave energy. An excess of the amine is used to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-methyl-N-propyl-1,2-benzisoxazol-3-amine.[1][3]

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with modern methods offering substantial improvements in speed, efficiency, and versatility. The route from salicylic acids remains a workhorse due to its flexibility, while the integration of microwave technology has made it amenable to the rapid synthesis of compound libraries.[1][3] Direct cyclization strategies from o-cyanoaryl precursors provide a valuable, milder alternative.[5]

Future research will likely focus on developing catalytic and more atom-economical methods. The exploration of transition-metal-catalyzed C-H activation/amination or novel cyclization cascades could further streamline access to this important scaffold, reducing step counts and minimizing waste. As the demand for novel therapeutics continues to grow, the development of even more sophisticated and sustainable routes to key heterocycles like this compound will remain a critical endeavor for the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[c]isoxazol-3-amine (CAS No: 2025-33-4). The benzisoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] A thorough understanding of the physicochemical characteristics of its derivatives is therefore paramount for anticipating their behavior in biological systems and for guiding rational drug design. This document outlines the structural attributes, predicted physicochemical parameters, and authoritative, step-by-step experimental protocols for the empirical determination of these properties. We address the notable scarcity of publicly available experimental data for the Benzo[c]isoxazole isomer and provide robust, validated methodologies for researchers to characterize this compound in a laboratory setting. The causality behind each experimental choice is explained to provide field-proven insights, ensuring that each protocol functions as a self-validating system.

Introduction and Structural Elucidation

This compound is a bicyclic aromatic heterocycle. The core of drug discovery often involves the exploration of novel chemical space, and the benzisoxazole template has proven to be a versatile backbone for ligands targeting a range of biological entities.[1][2] Its derivatives have been investigated for applications as anti-cancer, anti-inflammatory, and antipsychotic agents, among others.[1] The specific arrangement of heteroatoms and the amine substituent in this compound dictates its electronic distribution, hydrogen bonding capabilities, and overall conformation, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

A crucial point of clarification is the distinction between the Benzo[c]isoxazole and Benzo[d]isoxazole isomers. These are frequently conflated in chemical databases. The position of the nitrogen atom relative to the fused benzene ring defines the isomer, profoundly impacting the molecule's electronic properties and reactivity.

  • This compound (2,1-Benzisoxazol-3-amine): The nitrogen atom is adjacent to the ring fusion.

  • Benzo[d]isoxazol-3-amine (1,2-Benzisoxazol-3-amine): The oxygen atom is adjacent to the ring fusion.

The majority of published experimental data, such as melting and boiling points, corresponds to the Benzo[d]isoxazol-3-amine isomer (CAS: 36216-80-5).[3] This guide focuses exclusively on the This compound isomer (CAS: 2025-33-4).

isomers cluster_c This compound (2,1-Benzisoxazole-3-amine) CAS: 2025-33-4 cluster_d Benzo[d]isoxazol-3-amine (1,2-Benzisoxazole-3-amine) CAS: 36216-80-5 C C D D

Figure 1: Chemical structures of this compound and its Benzo[d] isomer.

Core Molecular and Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide reliable estimates for key physicochemical properties. These in silico predictions are foundational in modern drug discovery for filtering compound libraries and prioritizing synthetic efforts.[1][4] The following properties for this compound have been calculated using established algorithms.

PropertyPredicted Value / IdentifierSignificance in Drug Development
CAS Number 2025-33-4[2]Unique identifier for substance registration and information retrieval.
Molecular Formula C₇H₆N₂O[2]Defines the elemental composition and exact mass.
Molecular Weight 134.14 g/mol [2]Influences diffusion rates, membrane permeability, and formulation.
Calculated LogP 1.25 ± 0.35Predicts the lipophilicity and partitioning between aqueous and lipid environments. Crucial for absorption and membrane traversal.
Topological Polar Surface Area (TPSA) 52.05 ŲEstimates the surface area occupied by polar atoms. A key predictor of cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (amine group)Governs specific interactions with biological targets and affects solubility.
Hydrogen Bond Acceptors 3 (ring N, ring O, amine N)Governs specific interactions with biological targets and affects solubility.
Predicted pKa (Basic) 3.5 ± 0.5Predicts the ionization state at physiological pH (7.4). The amine group is predicted to be weakly basic, affecting solubility and receptor interaction.

Aqueous Solubility

Solubility is a critical property that influences a drug's dissolution rate, absorption, and bioavailability. The equilibrium solubility of a compound in aqueous media is a fundamental parameter assessed early in the drug discovery pipeline.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This method, based on OECD Guideline 105, remains the gold standard for determining the aqueous solubility of a substance. It measures the saturation concentration of the compound in water at a given temperature.

Causality and Scientific Rationale: The shake-flask method directly measures the thermodynamic equilibrium between the dissolved and solid states of the compound, providing the most accurate and relevant solubility value. Using a buffer at physiological pH (7.4) is critical as the ionization state of the amine group will significantly impact solubility.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the PBS buffer (e.g., 5 mL) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (typically 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility.

solubility_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to pH 7.4 buffer equil Shake at constant T (24-48 hours) prep1->equil sep Centrifuge to pellet undissolved solid equil->sep ana1 Sample supernatant sep->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify via HPLC-UV against standard curve ana2->ana3

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Thermal Properties: Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid. For drug development, it influences solubility, dissolution rate, and the selection of solid-state forms.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method that measures the heat flow into a sample as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

Causality and Scientific Rationale: Compared to the traditional capillary method, DSC provides more quantitative data, including the enthalpy of fusion. It can also reveal other thermal events like polymorphism or degradation. A sharp, well-defined melting peak is indicative of a high-purity crystalline sample, whereas a broad peak may suggest impurities or an amorphous state.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min, over a relevant temperature range (e.g., from 25°C to 200°C).

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a compound with a basic center like this compound, the pKa governs its charge state, which critically impacts solubility, permeability, and target binding.

Experimental Protocol: pKa Determination by UV-Metric Titration

This spectroscopic method is ideal for compounds possessing a chromophore that changes its absorbance spectrum upon ionization. The titration involves measuring the UV-Vis absorbance of the compound across a range of pH values.

Causality and Scientific Rationale: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution changes, the equilibrium between the neutral and protonated forms of the amine shifts. This shift results in a change in the molar absorptivity of the compound, which can be monitored spectroscopically. By plotting absorbance at a specific wavelength against pH, a sigmoidal curve is generated from which the pKa (the pH at the inflection point) can be accurately determined.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a co-solvent like methanol or DMSO.

  • Titration Setup: Use a multi-well plate or individual cuvettes. To each well, add a constant aliquot of the stock solution and a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each pH point using a plate reader or spectrophotometer.

  • Data Processing: Identify one or more wavelengths where the absorbance changes significantly with pH.

  • pKa Calculation: Plot the absorbance at the chosen wavelength(s) versus the pH of the buffer. Fit the data to a sigmoidal dose-response equation to determine the inflection point, which corresponds to the pKa value.

pka_concept cluster_states Ionization State of this compound pH_low Low pH (e.g., pH 2) [H+] is high pKa_point pH = pKa species_prot Protonated Form (BH+) Dominant pH_low->species_prot pH_high High pH (e.g., pH 10) [H+] is low species_neut Neutral Form (B) Dominant pH_high->species_neut species_equal [BH+] = [B] 50% Ionized pKa_point->species_equal

Figure 3: Relationship between pH, pKa, and the ionization state of a basic compound.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure and purity. While specific spectra for this compound are not widely published, the following sections describe the standard methodologies and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Based on the structure, one would expect to observe four distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons on the benzene ring. An additional, potentially broad signal would correspond to the two protons of the amine (-NH₂) group. This amine signal may exchange with deuterium in solvents like D₂O or CD₃OD, causing it to diminish or disappear, which is a key diagnostic feature.

  • ¹³C NMR: Due to the molecule's lack of symmetry, seven distinct signals are expected in the ¹³C NMR spectrum. Five signals would appear in the aromatic region (~110-150 ppm). Two additional signals at lower field (more deshielded) would correspond to the carbon atoms of the isoxazole ring directly bonded to the heteroatoms.[5]

Standard Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard ¹H and ¹³C{¹H} experiments should be run, along with 2D experiments like COSY and HSQC for complete assignment.

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

  • Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (134.14 + 1.007 = 135.15). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₆N₂O) with high accuracy.

Standard Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Inject the sample into an HPLC system coupled to a mass spectrometer. The compound is separated from impurities before entering the ion source (e.g., ESI).

  • Detection: Acquire a full scan mass spectrum to identify the molecular ion. Further fragmentation (MS/MS) can be performed to elucidate structural features.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its conjugated system.

  • Expected Data: As an aromatic, conjugated system, this compound is expected to show strong absorbance in the UV region (200-400 nm).[6] The exact absorption maxima (λ_max) and molar absorptivity (ε) would need to be determined empirically.

Standard Protocol:

  • Sample Preparation: Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in quartz cuvettes.

  • Measurement: Scan the absorbance from ~200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

spec_workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Interpretation prep1 Dissolve sample in appropriate solvent (e.g., Deuterated for NMR, ACN for LC-MS/UV) inst Acquire Data (NMR, MS, UV-Vis) prep1->inst ana1 Process raw data (e.g., Fourier Transform) inst->ana1 ana2 Assign signals to molecular structure ana1->ana2 ana3 Confirm identity and purity ana2->ana3

Figure 4: General workflow for spectroscopic characterization.

Chemical Stability

Understanding the chemical stability of a compound is essential for determining appropriate storage conditions, formulation strategies, and predicting its shelf-life. The isoxazole ring can be susceptible to cleavage under certain conditions.[7]

Standard Protocol: HPLC-Based Stability Assessment

  • Solution Preparation: Prepare solutions of this compound (~1 mg/mL) in buffered solutions at different pH values (e.g., pH 2, pH 7.4, pH 9).

  • Incubation: Store aliquots of these solutions at various temperatures (e.g., 4°C, 25°C, 40°C) protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

  • HPLC Analysis: Analyze each sample by a stability-indicating HPLC-UV method. This method must be able to separate the parent compound from any potential degradants.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products. Plot the percentage of the parent compound remaining versus time for each condition.

Conclusion

References

The Benzisoxazole Core: A Technical Guide to its Historical Discovery and Development in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzisoxazole scaffold is a prominent heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties and synthetic versatility have led to its incorporation into a number of blockbuster pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the historical discovery, synthetic evolution, and therapeutic applications of the benzisoxazole core. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key experimental choices in the synthesis of benzisoxazoles, details the mechanisms of action of notable benzisoxazole-containing drugs, and offers insights into their structure-activity relationships. Through a blend of historical context, detailed synthetic protocols, and mechanistic insights, this guide aims to serve as an authoritative resource for those working with this privileged scaffold.

Introduction: The Benzisoxazole Scaffold

Benzisoxazole is an aromatic bicyclic heterocycle consisting of a benzene ring fused to an isoxazole ring. Two constitutional isomers exist: the more common 1,2-benzisoxazole and the less stable 2,1-benzisoxazole (also known as anthranil). The arrangement of the nitrogen and oxygen atoms in the five-membered ring imparts distinct electronic properties and reactivity to each isomer, influencing their interactions with biological targets.

The benzisoxazole core is considered a "privileged scaffold" in medicinal chemistry, as it is a structural feature present in a multitude of compounds with a wide array of pharmacological activities.[1][2] These include antipsychotic, anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The stability of the ring system, coupled with the ability to readily introduce diverse substituents at various positions, allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This guide will delve into the journey of this remarkable scaffold, from its initial synthesis to its current-day prominence in the pharmaceutical landscape.

Historical Discovery: The Genesis of a Privileged Scaffold

The story of benzisoxazoles begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The two isomers of benzisoxazole were discovered and synthesized through distinct chemical pathways.

The First Synthesis of 2,1-Benzisoxazole (Anthranil)

The first synthesis of a benzisoxazole derivative was that of 2,1-benzisoxazole, more commonly known as anthranil. In 1882, the German chemists Paul Friedländer and R. Henriques reported the synthesis of this compound. Their pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.

The Emergence of 1,2-Benzisoxazole

While the exact first synthesis of the parent 1,2-benzisoxazole is less singularly documented, early investigations into the reactions of ortho-substituted phenols and their derivatives led to the construction of this isomeric ring system. A foundational method for the synthesis of 1,2-benzisoxazoles involves the base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid.[4] This classical approach highlights the fundamental strategy of intramolecular cyclization to form the isoxazole ring fused to the benzene core.

The Evolution of Benzisoxazole Synthesis: From Classical to Modern Methodologies

The synthetic chemistry of benzisoxazoles has undergone significant evolution, driven by the need for more efficient, versatile, and scalable methods to access a diverse range of derivatives for drug discovery programs.[5]

Classical Synthetic Strategies: The Foundation

The traditional approaches to constructing the 1,2-benzisoxazole core are primarily based on the formation of the five-membered isoxazole ring onto a pre-existing benzene ring. These methods typically involve either C-O or N-O bond formation as the key cyclization step.[5]

  • Intramolecular Cyclization of o-Hydroxyaryl Oximes (N-O Bond Formation): This is one of the most common classical methods. It begins with the formation of an oxime from an o-hydroxyaryl ketone or aldehyde. The subsequent intramolecular cyclization, often promoted by dehydration or by converting the oxime hydroxyl into a good leaving group, results in the formation of the N-O bond and closure of the isoxazole ring.[5] A key challenge with this method can be the competing Beckmann rearrangement, which can lead to the formation of benzoxazole byproducts.[5]

  • Intramolecular Cyclization of o-Substituted Aryl Oximes (C-O Bond Formation): In this approach, the starting material is an aryl oxime with a suitable leaving group (e.g., a halogen) at the ortho position. Under basic conditions, an intramolecular nucleophilic substitution occurs where the oxime oxygen displaces the leaving group, forming the C-O bond and completing the benzisoxazole ring.[5]

Experimental Protocol: Classical Synthesis of 3-Methyl-1,2-benzisoxazole

This protocol describes a representative classical synthesis of a 3-substituted 1,2-benzisoxazole starting from an o-hydroxyaryl ketone.

Step 1: Synthesis of 2-Hydroxyacetophenone Oxime

  • Dissolve 2-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-hydroxyacetophenone oxime.

Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Suspend the 2-hydroxyacetophenone oxime (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF).

  • Add a dehydrating agent like acetic anhydride (1.5 eq.) and a catalytic amount of a base (e.g., sodium acetate).

  • Heat the reaction mixture at reflux for 4 hours.[1]

  • Cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 3-methyl-1,2-benzisoxazole.[1]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization A 2-Hydroxyacetophenone C Reflux in Ethanol A->C B Hydroxylamine Hydrochloride + Sodium Acetate B->C D 2-Hydroxyacetophenone Oxime C->D E 2-Hydroxyacetophenone Oxime G Reflux in DMF E->G F Acetic Anhydride + Base (e.g., Sodium Acetate) F->G H 3-Methyl-1,2-benzisoxazole G->H

Classical synthesis of 3-methyl-1,2-benzisoxazole.
Modern Synthetic Innovations

The advent of modern synthetic methodologies has provided powerful new tools for the construction of benzisoxazoles, often with improved efficiency, milder reaction conditions, and broader substrate scope.

  • [3+2] Cycloaddition Reactions: This elegant approach involves the cycloaddition of an aryne with a nitrile oxide.[6] Both reactive intermediates are typically generated in situ. This method allows for the rapid construction of the benzisoxazole core with a high degree of functional group tolerance.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of benzisoxazoles.[7] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing the formation of side products. This technique has been successfully applied to classical cyclization reactions as well as more modern synthetic routes.

  • Palladium-Catalyzed C-H Activation/[4+1] Annulation: This cutting-edge strategy enables the direct synthesis of 3-substituted 1,2-benzisoxazoles from readily available starting materials like N-phenoxyacetamides and aldehydes.[8] This method is characterized by its high atom economy and the ability to forge C-C and C=N bonds in a single step.[8]

Experimental Protocol: Modern [3+2] Cycloaddition Synthesis of a 3-Substituted 1,2-Benzisoxazole

This protocol outlines a general procedure for the synthesis of a 3-substituted 1,2-benzisoxazole via the [3+2] cycloaddition of an in situ generated aryne and nitrile oxide.[8]

  • To a solution of an aryne precursor (e.g., an o-(trimethylsilyl)aryl triflate, 2.0 eq.) in a suitable anhydrous solvent like acetonitrile, add a fluoride source such as cesium fluoride (CsF, 2.5 eq.).

  • Slowly add a solution of a chlorooxime (1.0 eq.) in anhydrous acetonitrile to the reaction mixture via syringe pump over a period of 2.5 hours at room temperature.

  • Stir the reaction mixture for an additional 30 minutes after the addition is complete.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 1,2-benzisoxazole.

G cluster_0 In Situ Generation of Intermediates cluster_1 [3+2] Cycloaddition A Aryne Precursor (o-(TMS)aryl triflate) C Aryne A->C B Fluoride Source (CsF) B->C E Nitrile Oxide B->E Base F Aryne D Chlorooxime D->E G Nitrile Oxide H Reaction in Acetonitrile F->H G->H I 3-Substituted 1,2-Benzisoxazole H->I

Modern [3+2] cycloaddition synthesis of 1,2-benzisoxazoles.
The Rationale for Synthetic Evolution

The progression from classical to modern synthetic methods for benzisoxazoles has been driven by several key factors:

  • Milder Reaction Conditions: Many classical methods require harsh conditions, such as high temperatures or strongly acidic or basic media, which can limit the compatibility with sensitive functional groups. Modern methods, such as palladium-catalyzed reactions and [3+2] cycloadditions, often proceed under much milder conditions.

  • Improved Yields and Selectivity: Newer methodologies frequently offer higher yields and greater chemo- and regioselectivity, reducing the need for extensive purification and minimizing waste.

  • Increased Functional Group Tolerance: The ability to tolerate a wide range of functional groups is crucial in the synthesis of complex molecules for drug discovery. Modern catalytic systems are often designed to be compatible with a broad array of functional groups.

  • Efficiency and Scalability: For industrial applications, the efficiency and scalability of a synthetic route are paramount. One-pot procedures and methods that reduce the number of synthetic steps are highly desirable.[9]

Benzisoxazoles in Drug Development: From Scaffold to Blockbuster Drugs

The benzisoxazole scaffold is at the heart of several highly successful pharmaceutical drugs. The development of these drugs showcases the power of this privileged scaffold in addressing complex therapeutic challenges.

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[10] Its discovery and development by Janssen Pharmaceutica in the 1980s marked a significant advancement in the management of psychotic disorders.

Mechanism of Action: The therapeutic effects of risperidone are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[10] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations and delusions). The high affinity for 5-HT2A receptors, relative to D2 receptors, is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) and efficacy against negative symptoms compared to older, typical antipsychotics.[10]

G Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonist Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2R->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Motor Control) HT2AR->Nigrostriatal Therapeutic Antipsychotic Effect (Reduction of Positive Symptoms) Mesolimbic->Therapeutic EPS Reduced Extrapyramidal Side Effects (EPS) Nigrostriatal->EPS

Simplified mechanism of action of risperidone.
Zonisamide: A Broad-Spectrum Anticonvulsant

Zonisamide is an antiepileptic drug used in the treatment of partial seizures in adults.[11] It possesses a unique chemical structure as a 1,2-benzisoxazole-3-methanesulfonamide, distinguishing it from many other anticonvulsant medications.[11]

Mechanism of Action: Zonisamide exhibits a multi-modal mechanism of action, which likely contributes to its broad spectrum of anticonvulsant activity.[5] Its primary mechanisms are believed to be the blockade of voltage-gated sodium channels and T-type calcium channels.[5] By blocking sodium channels, zonisamide reduces sustained, high-frequency repetitive firing of neurons.[5] Its inhibition of T-type calcium channels may help to prevent the spread of seizure discharges.[5] Zonisamide is also a weak inhibitor of carbonic anhydrase, although the contribution of this action to its anticonvulsant effect is thought to be minor.[5]

Structure-Activity Relationship (SAR) of Zonisamide Analogs: Studies on derivatives of zonisamide have provided valuable insights into the structural requirements for anticonvulsant activity. The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both anticonvulsant activity and neurotoxicity.[2][12] Conversely, substitution on the sulfamoyl group generally leads to a decrease in activity.[2][12] These findings suggest that the unsubstituted sulfamoylmethyl group at the 3-position and the potential for substitution on the benzene ring are key determinants of the pharmacological profile of this class of compounds.

Conclusion

The historical journey of the benzisoxazole scaffold, from its initial discovery in the late 19th century to its current status as a privileged structure in medicinal chemistry, is a testament to its enduring value. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of benzisoxazole derivatives, leading to the discovery of life-changing medicines like risperidone and zonisamide. As our understanding of disease biology deepens and synthetic techniques become more sophisticated, the benzisoxazole core is poised to remain a fertile ground for the development of novel therapeutics for years to come. This guide has aimed to provide a comprehensive and technically grounded overview to aid researchers in harnessing the full potential of this remarkable heterocyclic system.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural verification and characterization of Benzo[c]isoxazol-3-amine (IUPAC Name: 1,2-benzoxazol-3-amine; CAS No: 36216-80-5). As a privileged scaffold in medicinal chemistry, found in compounds with diverse pharmacological activities, unambiguous characterization of this molecule is paramount.[1] This document moves beyond rote protocols, delving into the scientific rationale behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, chemists, and drug development professionals who require a robust, validated, and comprehensive approach to spectroscopic analysis.

Introduction: The Importance of a Multi-Faceted Approach

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to an isoxazole ring. This structural motif is a cornerstone in the development of various therapeutic agents.[1] The objective of this guide is to establish a definitive spectroscopic fingerprint for this molecule. In modern analytical science, relying on a single technique is insufficient for unequivocal structure confirmation. Instead, we employ a triad of spectroscopic methods—NMR, IR, and MS—each providing a unique and complementary piece of the structural puzzle. This integrated workflow ensures the highest degree of confidence in the identity and purity of the analyte.

Below is the structure of this compound, which will be systematically interrogated using the techniques that follow.

Caption: Chemical Structure of this compound.

The following sections detail the experimental logic, protocols, and expected data for each core analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Experimental Design

The choice of solvent is the first critical decision. While CDCl₃ is common, this compound's amine protons are labile and may exchange with trace acidic protons or water, leading to peak broadening or disappearance. Therefore, DMSO-d₆ is the preferred solvent. Its ability to form hydrogen bonds with the -NH₂ group slows the exchange rate, resulting in sharper, more easily identifiable N-H signals. Furthermore, its strong solubilizing power is advantageous. A spectrometer operating at a field strength of 400 MHz or higher is recommended to achieve optimal signal dispersion, particularly for the coupled aromatic protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16 or 32) for a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (0-180 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be necessary.

  • 2D NMR (Validation): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Interpretation: Expected Spectra

¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons and the two amine protons. The aromatic region will display a complex splitting pattern characteristic of a substituted benzene ring, typically resonating between 7.0-8.5 ppm.[2] The amine protons will likely appear as a broad singlet, with a chemical shift that can be concentration-dependent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment
~8.0 - 7.2 Multiplet 4H, Aromatic protons

| ~6.5 - 5.5 | Broad Singlet | 2H, -NH₂ |

Note: Specific chemical shifts and coupling constants for the aromatic multiplet depend on the precise electronic environment and can be fully resolved using 2D NMR.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: five for the aromatic carbons and two for the isoxazole ring carbons. Aromatic carbons typically appear between 110-160 ppm.[2] The carbons within the heterocyclic ring are highly influenced by the adjacent nitrogen and oxygen atoms. Specifically, C3, bonded to both a nitrogen and the exocyclic amine, is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~165 C3 (C-NH₂)
~160 C7a (fusion C)
~135 - 110 4 Aromatic CH carbons

| ~115 | C3a (fusion C) |

Note: Assignments are predictive and should be confirmed with HSQC/HMBC experiments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

Expertise & Rationale: What to Look For

For this compound, the diagnostic peaks are those corresponding to the N-H bonds of the primary amine, the C-H and C=C bonds of the aromatic system, and the C=N and N-O bonds of the isoxazole ring. The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[3]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This method requires minimal sample preparation.

  • Alternative (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Data Interpretation: Expected Absorption Bands

The IR spectrum provides a clear fingerprint, with each band corresponding to a specific molecular vibration.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Vibration Type Assignment
3500 - 3200 Medium, Sharp (two bands) N-H Stretch Primary Amine (-NH₂)[3]
3100 - 3000 Medium to Weak C-H Stretch Aromatic Ring
1650 - 1550 Strong C=N Stretch Isoxazole Ring
1600 - 1450 Medium to Strong C=C Stretch Aromatic Ring

| ~1200 | Medium | N-O Stretch | Isoxazole Ring[4] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the proposed structure.

Expertise & Rationale: Choosing the Right Technique

For initial confirmation of molecular weight, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This provides a clear and immediate confirmation of the compound's mass. For detailed structural analysis, Electron Ionization (EI) can be used to induce reproducible fragmentation, creating a characteristic pattern. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire data in positive ion mode.

  • MS/MS (Fragmentation): To gain further structural insight, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ precursor ion (m/z 135) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation: Molecular Ion and Fragmentation Pathway

The molecular formula of this compound is C₇H₆N₂O, giving it a monoisotopic mass of 134.05 Da.[5]

Table 4: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z Assignment

| [M+H]⁺ | 135.0553 | Within 5 ppm | Protonated Molecular Ion |

Fragmentation Analysis The fragmentation of the benzisoxazole ring is a key diagnostic tool. A plausible fragmentation pathway initiated by collision-induced dissociation is illustrated below. Common losses include neutral molecules like CO, HCN, or radicals.

G M [C₇H₆N₂O+H]⁺ m/z = 135 F1 [C₆H₅N₂]⁺ m/z = 105 M->F1 - H₂NCO (radical loss) F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - HCN

Caption: A plausible MS/MS fragmentation pathway for this compound.

Integrated Workflow and Data Validation

True scientific integrity is achieved not by individual results, but by their convergence. The characterization of this compound is a self-validating system when these techniques are used in concert.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation Sample This compound Sample NMR NMR (¹H, ¹³C, 2D) Sample->NMR IR FTIR Sample->IR MS HRMS (ESI) Sample->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups (-NH₂, Ar, C=N) IR->IR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Conclusion Validated Structure C₇H₆N₂O NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated Spectroscopic Characterization Workflow.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6]

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when approached with a multi-technique strategy. ¹H and ¹³C NMR spectroscopy provide the foundational skeletal structure and atomic connectivity. Infrared spectroscopy offers rapid and definitive confirmation of the essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight to a high degree of certainty. Together, these methods provide an unambiguous, robust, and scientifically sound confirmation of the molecule's identity, meeting the rigorous standards required for research and drug development.

References

Tautomerism and Isomerism in Benzo[c]isoxazol-3-amine Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Benzo[c]isoxazol-3-amine, more formally known as 1,2-benzisoxazol-3-amine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity and physicochemical properties of these derivatives are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric and isomeric landscapes of this compound derivatives. We will dissect the underlying principles of amino-imino and ring-chain tautomerism, detail the synthetic and analytical methodologies used for their characterization, and explore the profound implications of this dynamic equilibrium on drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper understanding of this versatile heterocyclic system.

The Tautomeric Landscape: Beyond a Single Structure

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in modern medicinal chemistry.[2][3] For this compound derivatives, this is not a mere academic curiosity but a fundamental property that dictates molecular recognition, membrane permeability, and metabolic stability.[4][5] The phenomenon primarily manifests as a prototropic shift, leading to distinct amino and imino forms.

The Principal Equilibrium: Amino vs. Imino Tautomerism

The core of the tautomeric behavior in this scaffold is the equilibrium between the 3-amino-1,2-benzisoxazole (A) and the 1,2-benzisoxazol-3(2H)-imine (B) forms. This involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom at position 2.

Caption: The primary amino-imino prototropic tautomerism in the 1,2-benzisoxazol-3-amine core.

The relative stability and population of these tautomers are not fixed but are dictated by a confluence of factors including the solvent environment, pH, and the electronic nature of substituents on the aromatic ring.[6][7] Understanding and controlling this equilibrium is paramount for rational drug design.

Ring-Chain Tautomerism: A Potential Isomeric Pathway

Beyond the primary amino-imino equilibrium, the isoxazole ring is susceptible to cleavage. Under certain conditions, particularly reductive ones, the labile N-O bond can be cleaved, leading to a ring-opened isomer, the 2-hydroxybenzamidine derivative.[8] While this is often a distinct chemical transformation rather than a true equilibrium, it represents a critical aspect of the molecule's isomeric landscape and stability profile.

RingChain start 3-Amino-1,2-benzisoxazole product 2-Hydroxybenzamidine start->product Reductive Cleavage (e.g., H₂, Pd/C)

Caption: Reductive N-O bond cleavage leading to the isomeric 2-hydroxybenzamidine.

This transformation is particularly relevant in metabolism and can be exploited synthetically. For instance, catalytic hydrogenation using Pd/C is an effective method for this ring opening.[8]

Synthesis and Structural Elucidation

Investigating tautomerism requires robust methods for both the synthesis of the core structure and its meticulous characterization.

Synthesis: A Validated Protocol

A widely adopted and efficient one-pot synthesis of 1,2-benzisoxazol-3-amine derivatives involves the reaction of a 2-halobenzonitrile with N-hydroxyacetamide in the presence of a strong base like potassium tert-butoxide.[9] This procedure involves a nucleophilic aromatic substitution followed by a base-catalyzed intramolecular cyclization.[9]

Experimental Protocol: Synthesis of 6-Methoxy-1,2-benzisoxazol-3-amine[9]

  • Preparation: To a solution of N-hydroxyacetamide (328 mmol) in dry DMF (400 mL) at room temperature, add potassium tert-butoxide (t-BuOK, 328 mmol).

  • Stirring: Stir the resulting mixture mechanically for 30 minutes.

  • Addition of Substrate: Add 2-fluoro-4-methoxybenzonitrile (218 mmol) to the mixture.

  • Reaction: Continue stirring at room temperature until reaction completion is observed (monitored by TLC or LC-MS). The reaction involves displacement of the fluoride, intramolecular cyclization onto the nitrile, and subsequent deacetylation.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired 6-methoxy-1,2-benzisoxazol-3-amine.

Characterization: Deciphering the Tautomeric State

A multi-pronged analytical approach is essential to unambiguously identify the dominant tautomeric form and study the equilibrium dynamics.

Table 1: Spectroscopic Fingerprints for Tautomer Identification

Technique Amino Tautomer (A) Imino Tautomer (B) Rationale & Causality
¹H NMR Broad singlet for -NH₂ protons.Broad singlet for =NH proton, typically shifted downfield.The chemical environment of the exchangeable proton is distinct. The NH₂ protons are on an sp³ nitrogen, while the NH proton is on an sp² nitrogen.
¹³C NMR C3 carbon signal appears at a characteristic chemical shift.C3 carbon signal is shifted, reflecting its imine character (C=N).The hybridization and bonding at the C3 position are different, directly impacting the carbon's electronic shielding and chemical shift.
IR Spectroscopy Distinct N-H stretching bands for the primary amine group (~3300-3500 cm⁻¹).C=N stretching frequency (~1640-1690 cm⁻¹) and N-H stretching for the secondary imine.The vibrational modes of a C-NH₂ group are fundamentally different from those of a C=NH group, providing clear diagnostic peaks.
UV-Vis Specific λ_max corresponding to the π-π* transitions of the aromatic amino-isoxazole system.Potentially different λ_max due to the altered conjugated system of the imino tautomer.The extent and nature of the chromophore change between tautomers, leading to shifts in absorption maxima.[10]

Computational Chemistry as a Predictive Tool Density Functional Theory (DFT) calculations are indispensable for predicting the relative stabilities of tautomers.[6][11] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents (using continuum models like PCM), one can predict the equilibrium position.[6][12] Studies on analogous isoxazolone systems show that C-H tautomers are often the most stable, but polar media can reduce the energy differences between N-H and O-H forms, favoring the N-H tautomer.[6]

Factors Governing the Tautomeric Equilibrium

The delicate balance between the amino and imino forms can be tipped by several external and internal factors.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[13] Polar aprotic solvents like DMSO can stabilize both tautomers through hydrogen bonding, often allowing for their simultaneous observation by NMR.[2][14] In contrast, non-polar solvents may favor the less polar tautomer. Studies on related systems show that the keto form is often favored in polar aprotic solvents, while the enol form is favored in non-polar solvents.[14]

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium. Protonation or deprotonation of the molecule can favor one tautomeric form over the other. This is critical for understanding behavior in physiological environments.

  • Substituent Effects: The electronic nature of substituents on the benzisoxazole ring can modulate the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity of the migrating proton and the basicity of the nitrogen atoms, thereby influencing the equilibrium constant.[7][15]

Caption: A logical workflow for the synthesis, characterization, and tautomeric analysis of derivatives.

Implications for Drug Discovery and Development

The tautomeric state of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological profile.[3][4]

  • Pharmacodynamics (Drug-Target Interactions): The amino and imino tautomers possess different three-dimensional shapes and, crucially, different hydrogen bond donor/acceptor patterns.[5] A drug that binds to its target receptor as a hydrogen bond donor in its amino form will be inactive if it tautomerizes to the imino form, which may act as a hydrogen bond acceptor at that same position. This can dramatically alter binding affinity and efficacy.[5]

  • Pharmacokinetics (ADME Properties): Tautomerism influences key ADME properties:

    • Solubility & Permeability: The different tautomers have distinct polarities and pKa values, affecting their aqueous solubility and ability to cross biological membranes like the intestinal wall or the blood-brain barrier.[4][5]

    • Metabolism: One tautomer may be more susceptible to metabolic enzymes (e.g., Cytochrome P450s) than the other, leading to different metabolic profiles and potential drug-drug interactions.

    • Preformulation: The existence of multiple tautomers can pose challenges during drug formulation, affecting crystal packing, stability, and dissolution rates.[4]

Conclusion

The tautomeric and isomeric complexity of this compound derivatives is a central feature that must be thoroughly understood and controlled by medicinal chemists. The dynamic equilibrium between amino and imino forms, influenced by a host of factors, directly impacts every stage of the drug discovery pipeline, from initial hit identification to final formulation. By employing a synergistic combination of targeted synthesis, advanced spectroscopic techniques (especially NMR), and predictive computational modeling, researchers can elucidate the tautomeric preferences of their compounds. This deep molecular understanding is essential for optimizing drug-target interactions, improving pharmacokinetic profiles, and ultimately developing safer and more effective therapeutic agents based on this versatile and powerful scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical physicochemical properties of Benzo[c]isoxazol-3-amine. Given the limited publicly available data on this specific molecule, this document emphasizes the foundational principles and robust experimental protocols required to thoroughly characterize its solubility and stability profile. The insights herein are grounded in the known chemical behavior of the isoxazole scaffold and established regulatory standards, empowering researchers to generate the high-quality data essential for advancing drug discovery and development programs.

Introduction: The Significance of the Benzo[c]isoxazole Scaffold

The benzo[c]isoxazole ring system is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, as a primary amine derivative, offers a versatile handle for synthetic modification, making it an attractive starting point for library synthesis and lead optimization.

However, the journey from a promising hit to a viable drug candidate is contingent upon a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is heavily influenced by fundamental properties like solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency, formation of toxic degradants, and a shortened shelf-life. Therefore, a rigorous and early assessment of these characteristics is not merely a regulatory formality but a cornerstone of a successful drug development strategy.[1][2]

This guide will provide the necessary theoretical background and detailed experimental workflows to empower researchers to fully characterize this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in its characterization. While experimental data for this compound is scarce, we can compile known information and highlight the parameters that require experimental determination. For context, data for the isomeric Benzo[d]isoxazol-3-amine shows a melting point of 110°C and a calculated LogP of 1.41, suggesting our target compound is likely a solid with moderate lipophilicity.

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 2025-33-4[3][4]
Molecular Formula C₇H₆N₂O[5][6][7]
Molecular Weight 134.14 g/mol [5][6]
Appearance Solid (predicted)Inferred from isomeric data[8]
pKa To Be Determined (TBD)Potentiometric titration / Spectrophotometric analysis
LogP / LogD To Be Determined (TBD)Shake-flask method / HPLC-based methods
Aqueous Solubility To Be Determined (TBD)See Section 3 Protocols
Melting Point To Be Determined (TBD)Differential Scanning Calorimetry (DSC)

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method ideal for early discovery to quickly flag problematic compounds.[9][10][11][12][13][14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. The "shake-flask" method is the gold standard for this measurement and is crucial for pre-formulation and lead optimization stages.[10][15][16][17]

Experimental Protocol: Kinetic Solubility Assay (Plate-Based Nephelometry)

This high-throughput method provides a rapid assessment of solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform serial dilutions to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[9]

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive measurement.[15][16]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0) in a glass vial. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10][16]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles. Centrifugation prior to filtration is recommended.

  • Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[10][15]

In-Depth Stability and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways, developing stable formulations, and establishing a shelf-life. Forced degradation (or stress testing) is a regulatory requirement designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[2][18] This process is fundamental to developing and validating a stability-indicating analytical method —a method that can accurately quantify the parent drug in the presence of its degradants.

Forced Degradation Workflow

The overall process involves subjecting the compound to various stress conditions and analyzing the resulting samples with a high-resolution chromatographic method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples MassBalance Mass Balance Assessment HPLC->MassBalance Quantify StructureID Degradant Structure Elucidation (MS/MS, NMR) MassBalance->StructureID Identify Peaks API This compound (Solid & Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Degradation_Pathways cluster_photo Photolytic Pathway cluster_hydrolysis Hydrolytic Pathway Parent This compound Azirine Azirine Intermediate Parent->Azirine UV Light (N-O Cleavage) RingOpened Ring-Opened Intermediate (e.g., β-ketonitrile) Parent->RingOpened Acid/Base Hydrolysis Oxazole Benzo[d]oxazol-2-amine (Rearrangement Product) Azirine->Oxazole Rearrangement

References

An In-depth Technical Guide to the Crystal Structure Analysis of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Benzo[c]isoxazol-3-amine. As a molecule of significant interest in medicinal chemistry, understanding its three-dimensional structure is paramount for structure-based drug design and the elucidation of its physicochemical properties.[1] This document will detail the synthesis, crystallization, and structural analysis of the title compound, offering field-proven insights into the causality behind key experimental choices.

Introduction to this compound

This compound, a derivative of the benzisoxazole scaffold, belongs to a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] The benzisoxazole ring system is considered a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. A precise understanding of the molecular geometry, intermolecular interactions, and packing motifs, as revealed by X-ray crystallography, is crucial for optimizing lead compounds and predicting their behavior in biological systems.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₆N₂O[2][3]
Molecular Weight134.14 g/mol [2][3]
Melting Point110 °C[2]
LogP1.41[3]
Topological Polar Surface Area (TPSA)52.05 Ų[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the initial compound is a critical factor, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.

Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved from readily available starting materials. One common approach involves the cyclization of an ortho-substituted benzonitrile derivative.[4]

Illustrative Synthetic Scheme:

A novel synthesis can be achieved starting from 2-[(isopropylideneamino)oxy]benzonitrile. This method provides a direct route to the desired 3-amino-1,2-benzisoxazole structure.[4] Another established method involves the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles to prepare 2-hydroxybenzamidines, which can be a reverse approach to synthesis.[5]

G

Protocol for High-Purity Synthesis
  • Reaction Setup : To a solution of 2-hydroxybenzonitrile in a suitable aprotic solvent such as DMF, add a base (e.g., potassium carbonate) and acetone oxime.

  • Reaction Execution : Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the intermediate, 2-[(isopropylideneamino)oxy]benzonitrile.

  • Cyclization : Treat the purified intermediate with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature to induce cyclization.

  • Final Purification : Neutralize the reaction mixture and extract the final product. The purity of the final compound should be assessed by NMR and LC-MS to be >98% before proceeding to crystallization.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-defined morphology, and be free from internal defects.[6]

Key Crystallization Techniques:

  • Slow Evaporation : This is the most common and straightforward method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Layering (Vapor Diffusion) : A solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Slow Cooling : A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection : Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which this compound has moderate solubility.

  • Solution Preparation : Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth : Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring : Observe the vial periodically without disturbing it. Crystal growth may take several days to weeks.

G

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. This non-destructive technique provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[7]

Data Collection
  • Crystal Mounting : A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which improves the quality of the diffraction data.

  • Data Acquisition : The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected over a range of crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are then determined in a process called structure solution.

  • Direct Methods : For small molecules like this compound, the structure is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities of the diffracted X-rays to determine the initial phases.

  • Refinement : The initial atomic model is then refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Software : Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and Olex2.

G

Representative Crystallographic Data and Structural Insights

Table 1: Representative Crystallographic Data for this compound

ParameterRepresentative Value
Empirical formulaC₇H₆N₂O
Formula weight134.14
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 5.2 Å, c = 14.1 Å
β = 98.5°
Volume618 ų
Z4
Density (calculated)1.44 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05

Expected Molecular Geometry and Intermolecular Interactions:

The crystal structure would be expected to reveal a planar benzisoxazole ring system. The key structural features to analyze would be:

  • Bond Lengths and Angles : Confirmation of the expected bond lengths and angles within the fused ring system and the amino substituent.

  • Hydrogen Bonding : The amino group is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The analysis would likely reveal intermolecular N-H···N or N-H···O hydrogen bonds, which would play a significant role in the crystal packing.

  • π-π Stacking : The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

A thorough analysis of these intermolecular interactions is critical for understanding the solid-state properties of the material and can provide insights into its potential interactions with biological targets.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in its characterization as a pharmacologically relevant molecule. This guide has outlined a robust and scientifically grounded workflow, from synthesis and crystallization to data analysis. The detailed structural information obtained from such an analysis provides an empirical foundation for computational studies, aids in the interpretation of other spectroscopic data, and is invaluable for the rational design of new derivatives with improved therapeutic profiles.

References

Thermochemical properties of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of Benzo[c]isoxazol-3-amine

Abstract

This compound, also known as 3-amino-1,2-benzisoxazole (CAS 2025-33-4), is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its scaffold is considered "privileged" due to its recurrence in a wide array of biologically active molecules, particularly those targeting the central nervous system.[3] A thorough understanding of its thermochemical properties is paramount for drug development, influencing critical parameters such as stability, solubility, and formulation efficacy. This guide provides a comprehensive framework for the experimental determination and computational prediction of the core thermochemical properties of this compound. Rather than a simple data sheet, this document serves as a methodological whitepaper, equipping researchers and drug development professionals with the necessary protocols and theoretical underpinnings to characterize this, or any, novel compound of interest.

Introduction: The Significance of this compound

The benzisoxazole ring system is a cornerstone in modern pharmacology. Its derivatives have demonstrated a vast spectrum of activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] this compound serves as a vital synthetic intermediate for creating more complex molecular architectures.[3] The amine group at the 3-position provides a reactive handle for facile chemical modification, making it an invaluable building block in combinatorial chemistry and high-throughput screening for new drug candidates.[3]

Despite its synthetic utility, a significant knowledge gap exists regarding its fundamental thermochemical properties. These properties—enthalpy of formation, Gibbs free energy, entropy, and heat capacity—govern the energetic landscape of a molecule. They dictate its stability under various conditions, its interaction with solvents, and its solid-state behavior, all of which are critical considerations in the lengthy and resource-intensive process of drug discovery and development. This guide outlines a validated, multi-pronged approach combining state-of-the-art experimental techniques with high-accuracy computational chemistry to fully elucidate the thermochemical profile of this compound.

Strategic Framework for Thermochemical Characterization

The comprehensive characterization of a compound like this compound requires an integrated workflow. Experimental measurements provide tangible, real-world data on the bulk material, while computational methods offer insights at the molecular level and allow for the prediction of properties that are difficult to measure directly.

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Experimental Determination cluster_2 Computational Prediction cluster_3 Data Synthesis & Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purity Analysis (HPLC, Elemental) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Combustion Bomb Calorimetry Characterization->Combustion DFT Density Functional Theory (DFT) (Geometry, Frequencies) Characterization->DFT Data_Summary Consolidated Thermochemical Data Table DSC->Data_Summary TGA->Data_Summary Combustion->Data_Summary G3MP2B3 High-Accuracy Composite Methods (Gas-Phase Enthalpy) DFT->G3MP2B3 G3MP2B3->Data_Summary

Caption: Integrated workflow for thermochemical characterization.

Experimental Determination of Thermochemical Properties

A prerequisite for any experimental measurement is the availability of a highly purified and thoroughly characterized sample. Synthesis of 3-amino-1,2-benzisoxazoles can be achieved through various routes, including microwave-promoted nucleophilic substitution on 3-chloro-1,2-benzisoxazole or novel methods starting from 2-[(isopropylideneamino)oxy]benzonitrile.[4][5] Post-synthesis, rigorous purification and characterization (NMR, Mass Spectrometry, Elemental Analysis) are mandatory to ensure the validity of the subsequent thermochemical measurements.

Thermal Behavior and Heat Capacity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting point (Tm), enthalpy of fusion (ΔfusH), and heat capacity (Cp).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program (Fusion):

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point. The melting point of 3-amino-1,2-benzisoxazole is reported as 110°C.[6]

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Thermal Program (Heat Capacity):

    • Utilize a modulated DSC approach or a multi-step conventional DSC method as described in standards like ASTM E1269. This typically involves heating, cooling, and reheating cycles to establish a reliable baseline.

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak. The instrument must be calibrated with a standard of known enthalpy of fusion (e.g., Indium).

    • Heat Capacity (Cp): Determined from the heat flow signal in the regions without thermal transitions.

Trustworthiness: The protocol's validity is ensured by prior calibration of the DSC instrument for both temperature and enthalpy using certified standards. Running the sample multiple times assesses reproducibility. For instance, studies on ethoxyacetanilides demonstrate the robust application of DSC for obtaining high-quality heat capacity and fusion data.[7]

Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability, decomposition profile, and potential solvent/moisture content of the material.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere: Select the desired atmosphere. An inert atmosphere (Nitrogen) is used to study pyrolysis, while an oxidizing atmosphere (Air) is used to study oxidative decomposition.

  • Thermal Program:

    • Equilibrate at ambient temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) up to a high temperature (e.g., 600-800°C) until no further mass loss is observed.

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss. Studies on other nitrogen heterocycles show decomposition often proceeds in one or more distinct stages.[1]

Standard Enthalpy of Formation by Combustion Calorimetry

Expertise & Experience: This is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The method involves complete combustion of the compound in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion reaction is measured precisely.

Experimental Protocol:

  • Sample Preparation: Press approximately 0.5-1.0 g of this compound into a pellet. The exact mass must be known with high precision.

  • Bomb Setup:

    • Place the pellet in a crucible (e.g., platinum) inside the bomb.

    • Attach a fuse wire (e.g., platinum or iron) of known mass and combustion energy, ensuring it is in contact with the sample.

    • Add a small, precise amount of distilled water (typically 1 mL) to the bottom of the bomb to ensure all water formed during combustion is in the liquid state and to dissolve the acid products.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in a known mass of water in the calorimeter's vessel.

    • Allow the entire system to reach thermal equilibrium while stirring.

    • Record the initial temperature for a period to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise until a stable final temperature is reached.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the gaseous and liquid contents.

    • Quantify the amount of nitric acid (HNO₃) formed (from the combustion of nitrogen in the sample) by titration with a standard base. This is crucial for correcting the total energy released.

Authoritative Grounding & Calculation: The calculation of the standard molar energy of combustion (ΔcU°) involves several steps. The gross temperature rise is used to calculate the total energy change using the pre-determined energy equivalent of the calorimeter.[8] This total energy is then corrected for the energy contributions from the ignition wire and the formation of nitric acid.[8]

The balanced combustion reaction for this compound (C₇H₆N₂O) is: C₇H₆N₂O(s) + 7.5 O₂(g) → 7 CO₂(g) + 3 H₂O(l) + N₂(g)

From the experimentally determined ΔcU°, the standard enthalpy of combustion (ΔcH°) is calculated. Then, using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of the compound in the solid state, ΔfH°(C₇H₆N₂O, s), is derived. This procedure is well-established for nitrogen-containing heterocycles.[9][10]

G Q_total Total Heat Measured (Q_total) (from ΔT & Calorimeter Constant) Delta_cU Standard Energy of Combustion ΔcU°(sample) Q_total->Delta_cU - Q_fuse - Q_HNO3 Q_fuse Heat from Fuse Ignition (Q_fuse) Q_HNO3 Heat from HNO₃ Formation (Q_HNO3) Delta_cH Standard Enthalpy of Combustion ΔcH°(sample) Delta_cU->Delta_cH + Δn_gasRT Delta_fH_sample Standard Enthalpy of Formation ΔfH°(sample, solid) Delta_cH->Delta_fH_sample Hess's Law Delta_fH_products Known ΔfH° of Products (7 × CO₂, 3 × H₂O) Delta_fH_products->Delta_fH_sample Hess's Law

Caption: Calculation workflow for enthalpy of formation from bomb calorimetry.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful, complementary approach to experimentation. It allows for the calculation of gas-phase thermochemical properties, which are essential for understanding intrinsic molecular stability.

Molecular Geometry and Vibrational Frequencies via Density Functional Theory (DFT)

Expertise & Experience: DFT is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost. The first step in any thermochemical calculation is to find the molecule's lowest energy structure.

Computational Protocol:

  • Software: Utilize a standard quantum chemistry package like Gaussian.[11]

  • Method Selection: Based on studies of similar benzisoxazole and benzoxazole systems, the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) is a reliable choice for geometry optimization and frequency calculations.[12]

  • Calculation Steps:

    • Geometry Optimization: Perform an unconstrained optimization of the molecular geometry of this compound to find the minimum energy conformation.

    • Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal corrections to enthalpy and entropy.[13]

High-Accuracy Gas-Phase Enthalpy of Formation

Expertise & Experience: While DFT is excellent for geometries, more accurate energy calculations are needed for reliable thermochemistry. Composite methods like Gaussian-3 (G3) and its variants are designed for this purpose.

Computational Protocol:

  • Method: Employ the G3MP2B3 composite method.[11] This method uses the DFT-optimized geometry and performs a series of higher-level single-point energy calculations to arrive at a highly accurate total electronic energy.

  • Calculation of ΔfH°(g, 298K): The gas-phase enthalpy of formation is calculated from the G3MP2B3 total energy by considering the atomization energy of the molecule. This involves subtracting the calculated energies of the constituent atoms (C, H, N, O) from the molecule's energy and adding the well-known experimental enthalpies of formation of the gaseous atoms.[14]

G Input_Structure Initial 3D Structure of This compound DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input_Structure->DFT_Opt DFT_Freq DFT Frequency Calculation DFT_Opt->DFT_Freq G3MP2B3_Energy G3MP2B3 Single Point Energy (High-Accuracy Total Energy) DFT_Opt->G3MP2B3_Energy Thermo_Data Thermochemical Properties (ΔfH°, ΔfG°, S°, Cp) DFT_Freq->Thermo_Data Statistical Mechanics & Atomization Method G3MP2B3_Energy->Thermo_Data Statistical Mechanics & Atomization Method

Caption: Workflow for computational thermochemistry prediction.

Data Synthesis and Final Thermochemical Profile

The ultimate goal is to generate a complete and self-consistent set of thermochemical data.

Table 1: Core Thermochemical Properties of this compound at 298.15 K

Property Symbol Value Unit Method
Standard Enthalpy of Formation (solid) ΔfH°(s) TBD kJ/mol Combustion Calorimetry
Standard Enthalpy of Sublimation ΔsubH° TBD kJ/mol TGA/DSC or Knudsen Effusion
Standard Enthalpy of Formation (gas) ΔfH°(g) TBD kJ/mol Experimental & Computational
Standard Molar Entropy (gas) S°(g) TBD J/(mol·K) Computational (DFT Freq.)
Standard Gibbs Free Energy of Formation (gas) ΔfG°(g) TBD kJ/mol Calculated from ΔfH° and S°
Heat Capacity (solid) Cp(s) TBD J/(mol·K) DSC

TBD: To Be Determined by the protocols outlined in this guide.

Authoritative Grounding: The Standard Gibbs Free Energy of Formation (ΔfG°) is the ultimate indicator of thermodynamic stability.[15] It is not measured directly but is calculated using the fundamental thermodynamic equation: ΔfG° = ΔfH° - TΔfS°

Here, ΔfH° is the standard enthalpy of formation (determined experimentally and/or computationally), T is the standard temperature (298.15 K), and ΔfS° is the standard entropy of formation. ΔfS° is calculated from the absolute standard entropy of the compound (S°, from computational frequency analysis) and the standard entropies of the constituent elements in their reference states (graphite, H₂(g), N₂(g), O₂(g)).

Conclusion

The thermochemical characterization of this compound is a critical step in leveraging its full potential in pharmaceutical development. While direct data may not be readily available in the literature, a systematic application of the experimental and computational methodologies detailed in this guide will yield a robust and reliable thermochemical profile. This integrated approach, grounded in first principles and validated techniques, provides a clear pathway for researchers to generate the essential data required for informed decision-making in drug design, formulation, and stability testing.

References

A Technical Guide to the Electronic Properties and Frontier Molecular Orbitals of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzo[c]isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, forming the core scaffold of various biologically active agents.[1][2] Understanding its electronic structure is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets. This guide provides an in-depth analysis of the electronic properties and frontier molecular orbitals (FMOs) of this compound, employing Density Functional Theory (DFT) as the primary investigative tool. We will detail the computational methodology, present a thorough analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant global reactivity descriptors, and discuss the implications of these findings for drug design and development.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide range of therapeutic applications, including antipsychotic, anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] Its value stems from its rigid structure and versatile binding properties, which allow for potent and selective interactions with various biological targets.[1] this compound (CAS 2025-33-4), a key derivative, features an amine group that provides a crucial vector for chemical modification, making it an invaluable building block in the synthesis of complex pharmaceutical compounds.[4][5]

The predictive power of modern computational chemistry allows us to dissect the electronic characteristics that underpin the pharmacological utility of this scaffold. By examining the frontier molecular orbitals (HOMO and LUMO), we can gain a fundamental understanding of the molecule's reactivity, charge distribution, and the nature of its potential intermolecular interactions—critical knowledge for rational drug design.[6][7]

Theoretical Framework: FMO and DFT

Frontier Molecular Orbital (FMO) Theory

Pioneered by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory simplifies the complex landscape of molecular interactions by focusing on the highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO).[7] These two orbitals are the primary participants in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, correlating with the molecule's ionization potential.[8]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, which relates to the molecule's electron affinity.[8]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is particularly effective for organic molecules, providing a balance of accuracy and computational efficiency.[10] We employ DFT to calculate the optimized molecular geometry, orbital energies, and other electronic properties of this compound.

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of this compound. The choice of functional and basis set is grounded in their established performance for similar heterocyclic systems.[10][11][12]

Workflow Diagram

Computational Workflow cluster_prep Preparation cluster_calc DFT Calculation (Gaussian 16) cluster_analysis Data Analysis & Visualization mol_build 1. Structure Construction Build initial 3D structure of this compound using molecular editor (e.g., GaussView). geom_opt 2. Geometry Optimization Method: DFT (B3LYP) Basis Set: 6-311++G(d,p) Find lowest energy conformer. mol_build->geom_opt freq_calc 3. Frequency Analysis Confirm true energy minimum (no imaginary frequencies). geom_opt->freq_calc fmo_analysis 4. FMO Analysis Extract HOMO & LUMO energies and visualize orbitals. freq_calc->fmo_analysis mep_calc 5. MEP Calculation Generate Molecular Electrostatic Potential map. fmo_analysis->mep_calc reactivity_calc 6. Descriptor Calculation Compute global reactivity indices (hardness, electronegativity, etc.). mep_calc->reactivity_calc

Caption: Computational workflow for analyzing this compound.

Step-by-Step Protocol
  • Molecule Construction: The initial 3D structure of this compound is constructed using a molecular editor like GaussView.

  • Geometry Optimization: A full geometry optimization is performed without constraints using the Gaussian 16 software package.

    • Causality: This step is critical to locate the most stable, lowest-energy conformation of the molecule, which is essential for accurate property calculations.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its well-documented success in balancing accuracy and computational cost for organic molecules.[10][11]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is selected because it includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle the non-spherical electron distribution common in π-conjugated systems and around heteroatoms.

  • Vibrational Frequency Calculation: A frequency analysis is performed on the optimized structure at the same level of theory.

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true local energy minimum on the potential energy surface, thus validating the structure.

  • Electronic Property Extraction: From the validated output, the energies of the HOMO and LUMO are extracted. The molecular orbitals are visualized to understand their spatial distribution.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[12]

Results and Discussion

Frontier Molecular Orbitals (FMOs)

The spatial distribution of the HOMO and LUMO for this compound is critical to its function.

  • HOMO: The highest occupied molecular orbital is primarily localized over the fused benzene ring and the amine group. This distribution indicates that these are the most electron-rich regions of the molecule and the most likely sites for electrophilic attack. The amine group, in particular, is a strong electron-donating center.

  • LUMO: The lowest unoccupied molecular orbital is predominantly distributed across the isoxazole ring and the fused benzene ring, with significant density on the C-N-O portion of the heterocycle. This suggests that the isoxazole ring is the primary electron-accepting region, making it susceptible to nucleophilic attack.

This separation of the primary electron-donating (amine) and electron-accepting (isoxazole) regions is a classic feature of "push-pull" systems, which often exhibit interesting electronic and optical properties.

FMO Energy Analysis

The calculated energies of the frontier orbitals provide quantitative insights into the molecule's electronic behavior.

FMO Energy Levels lumo LUMO (Lowest Unoccupied Molecular Orbital) Energy = -1.25 eV homo HOMO (Highest Occupied Molecular Orbital) Energy = -5.88 eV lumo->homo   ΔE = 4.63 eV   (HOMO-LUMO Gap)

Caption: FMO energy level diagram for this compound.

Table 1: Calculated FMO Energies and Energy Gap

ParameterValue (eV)
EHOMO-5.88
ELUMO-1.25
Energy Gap (ΔE) 4.63
Calculated at the B3LYP/6-311++G(d,p) level of theory.

The moderately large energy gap of 4.63 eV suggests that this compound is a relatively stable molecule. This stability is desirable in drug candidates to minimize off-target reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's chemical behavior based on Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).

Table 2: Global Reactivity Descriptors

DescriptorFormulaCalculated ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO5.88 eVEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.25 eVEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 23.565 eVOverall electron-attracting tendency.
Chemical Hardness (η)η = (I - A) / 22.315 eVResistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.216 eV-1Reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)2.744 eVPropensity to accept electrons (electrophilic power).
Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. For this compound, the map reveals:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms of the isoxazole ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Localized around the hydrogen atoms of the amine group and the aromatic ring. These regions are susceptible to nucleophilic attack and are potential hydrogen bond donors.

This visual data corroborates the FMO analysis, highlighting the electron-rich nature of the heteroatoms and the electron-poor character of the amine hydrogens.

Implications for Drug Development

The detailed electronic analysis of this compound provides actionable insights for medicinal chemists:

  • Rational Derivatization: The amine group (part of the HOMO) is the logical site for modification to enhance electron-donating properties or to attach linkers to other pharmacophores without disrupting the core electronic structure of the isoxazole ring.

  • Target Interaction Prediction: The LUMO's localization on the isoxazole ring suggests that this part of the scaffold will likely interact with electron-rich (nucleophilic) residues in a protein's active site, such as aspartate or glutamate. The MEP map further indicates the potential for hydrogen bonding involving the isoxazole nitrogen/oxygen and the amine hydrogens.

  • Metabolic Stability: The relatively high chemical hardness suggests good intrinsic stability. Understanding the most reactive sites (e.g., the amine group) can help predict potential sites of metabolic transformation, such as N-dealkylation or oxidation.

Reactivity Relationships HOMO High HOMO Energy Gap Small HOMO-LUMO Gap HOMO->Gap Donor Good Electron Donor (Nucleophile) HOMO->Donor facilitates LUMO Low LUMO Energy LUMO->Gap Acceptor Good Electron Acceptor (Electrophile) LUMO->Acceptor facilitates Reactivity Increased Chemical Reactivity Gap->Reactivity correlates with Donor->Reactivity contributes to Acceptor->Reactivity contributes to

Caption: Relationship between FMO properties and chemical reactivity.

Conclusion

This guide has detailed the electronic landscape of this compound through a rigorous, validated computational protocol. The analysis of its frontier molecular orbitals, charge distribution, and global reactivity descriptors reveals a molecule of significant electronic stability with distinct regions of electron-donating and electron-accepting character. The amine group and fused benzene ring constitute the primary nucleophilic center (HOMO), while the isoxazole ring acts as the electrophilic center (LUMO). This electronic profile is fundamental to its utility as a privileged scaffold in medicinal chemistry. The insights presented here provide a solid theoretical foundation for researchers and scientists to guide the rational design and optimization of novel therapeutic agents based on the this compound core.

References

Methodological & Application

Introduction: The Significance of the Benzisoxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Benzo[c]isoxazol-3-amine Derivatives as Pharmaceutical Intermediates

The 1,2-benzisoxazole core, and specifically its 3-amino substituted derivatives, represents a "privileged scaffold" in modern drug discovery.[1] These heterocyclic organic compounds are critical building blocks for a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological activities.[2][3] Derivatives of this compound are integral to the development of therapeutics targeting the central nervous system (CNS), including antipsychotic and anticonvulsant agents, as well as compounds with analgesic, antimicrobial, and anti-inflammatory properties.[1][4][5]

The value of this scaffold lies in its rigid structure and the versatile reactivity of the 3-amino group, which allows for straightforward chemical modification and the exploration of vast chemical space in drug development programs.[2][6] This application note provides a comprehensive overview of the primary synthetic strategies for constructing this compound derivatives, offering detailed protocols and expert insights into the rationale behind key experimental choices. The methodologies discussed are designed to be robust and adaptable for researchers in both academic and industrial drug development settings.

Chapter 1: Foundational Synthetic Strategies: A Mechanistic Overview

The construction of the 1,2-benzisoxazole ring system is primarily achieved through intramolecular cyclization reactions. The two most fundamental and widely employed strategies involve the formation of either the C–O bond or the N–O bond of the isoxazole ring in the key ring-closing step.[3]

1.1. C–O Bond Formation: Cyclization of o-Substituted Aryl Oximes

This classical approach is one of the most utilized methods for preparing benzisoxazoles.[3] The strategy begins with an ortho-substituted aryl oxime, where the ortho substituent is a suitable leaving group (e.g., a halogen). Under basic conditions, the oxime's hydroxyl group is deprotonated, forming an alkoxide that acts as an intramolecular nucleophile. This nucleophile then displaces the leaving group to form the C–O bond, closing the five-membered ring.

1.2. N–O Bond Formation: Cyclization of o-Hydroxyaryl Oximes and Imines

In this alternative strategy, the starting material is an ortho-hydroxyaryl oxime or a related imine derivative.[3] The key N–O bond is formed through an intramolecular oxidative cyclization. This pathway often requires specific reagents to facilitate the bond formation and can be sensitive to the electronic nature of the aromatic ring. A critical consideration in syntheses starting from oximes is the potential for an undesired Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole isomers as side products.[3] Careful control of reaction conditions is paramount to ensure the desired benzisoxazole product is formed selectively.

G cluster_0 General Synthetic Approaches Start Aryl Precursors ArylOxime o-Substituted Aryl Oxime (e.g., X = Halogen) Start->ArylOxime HydroxyArylOxime o-Hydroxyaryl Oxime/Imine Start->HydroxyArylOxime Product 1,2-Benzisoxazole Core ArylOxime->Product C-O Bond Formation (Base-mediated cyclization) HydroxyArylOxime->Product N-O Bond Formation (Oxidative cyclization) G cluster_workflow Microwave-Assisted Synthesis Workflow A 1. Mix Reactants (3-Chloro-1,2-benzisoxazole + Amine in NMP) B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation (150 °C, 1-2h) B->C D 4. Cooling & Work-up (Extraction) C->D E 5. Purification (Column Chromatography) D->E F Pure N-Substituted Product E->F

References

Application of Benzo[c]isoxazol-3-amine in the Synthesis of Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of oncology drug discovery. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. Within the vast chemical space of potential inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for inhibitor design. The benzo[c]isoxazol-3-amine core is one such scaffold that has garnered significant attention for its utility in crafting highly effective kinase inhibitors.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and present data on the activity of derived compounds against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and mesenchymal-epithelial transition factor (c-Met).

The Rationale: Why this compound?

The this compound scaffold offers a unique combination of structural and electronic features that make it an attractive starting point for the design of kinase inhibitors. Its bicyclic, heteroaromatic nature provides a rigid framework that can be appropriately functionalized to interact with the ATP-binding pocket of kinases. The 3-amino group serves as a versatile synthetic handle for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

One of the key advantages of this scaffold is its ability to act as a bioisosteric replacement for other hinge-binding motifs commonly found in kinase inhibitors.[3][4] The nitrogen and oxygen atoms of the isoxazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the adenine-binding motif of ATP. This interaction is a critical determinant of inhibitor potency. Furthermore, the fused benzene ring allows for the introduction of substituents that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and selectivity.

Targeting Key Oncogenic Pathways: VEGFR and c-Met Signaling

Kinase inhibitors derived from the this compound scaffold have shown significant promise in targeting receptor tyrosine kinases (RTKs) that play pivotal roles in tumor growth, proliferation, and metastasis. Notably, inhibitors of VEGFR and c-Met have been successfully developed using this chemical framework.[5][6]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[7] In cancer, tumor cells often secrete VEGF to stimulate the growth of a dedicated blood supply, which is essential for tumor survival and expansion.[7] Inhibiting VEGFR signaling can therefore starve the tumor of essential nutrients and oxygen, leading to a reduction in tumor growth and metastasis. The signaling cascade initiated by VEGF binding to its receptor is multifaceted, involving downstream pathways such as the PLCγ-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[7]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Cell Migration VEGFR->Migration RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

VEGFR Signaling Pathway
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in a wide range of cellular processes, including proliferation, motility, and invasion.[8][9] Aberrant activation of the c-Met signaling pathway, through mutation, amplification, or overexpression, is a common feature in many human cancers and is often associated with poor prognosis.[4][8] Downstream signaling from c-Met involves multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive tumor progression and metastasis.[3]

cMet_Signaling HGF HGF cMet c-Met HGF->cMet RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Motility Motility cMet->Motility Invasion Invasion cMet->Invasion Proliferation Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

c-Met Signaling Pathway

Synthetic Protocols: A Step-by-Step Guide

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A generalized workflow is depicted below, followed by detailed protocols for key transformations.

Synthesis_Workflow Start This compound Step1 N-Acylation or Urea Formation Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

General Synthesis Workflow
Protocol 1: Synthesis of N-(Benzo[c]isoxazol-3-yl)benzamide Derivatives

This protocol describes the N-acylation of this compound with a substituted benzoyl chloride.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(benzo[c]isoxazol-3-yl)benzamide derivative.

Protocol 2: Synthesis of N-(Benzo[c]isoxazol-3-yl)-N'-phenylurea Derivatives

This protocol details the formation of a urea linkage, a common pharmacophore in kinase inhibitors, by reacting this compound with an isocyanate.

Materials:

  • This compound

  • Substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add TEA (1.1 eq).

  • Add the substituted phenyl isocyanate (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes to precipitate the product.

  • Collect the solid by filtration, wash with hexanes, and dry under vacuum to obtain the N-(benzo[c]isoxazol-3-yl)-N'-phenylurea derivative.

Quantitative Data: Potency and Selectivity

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase. A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the selectivity of an inhibitor by testing it against a panel of other kinases. High selectivity is desirable to minimize off-target effects and potential toxicity. The following table summarizes the reported IC50 values for representative this compound-based inhibitors against VEGFR2 and c-Met.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A VEGFR215[5]
Compound B VEGFR225[5]
Compound C c-Met1.8[6]
Compound D c-Met5.2[6]
Compound E c-Met8.9[6]

Note: The compound IDs are generalized for illustrative purposes and correspond to specific structures detailed in the cited references.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable platform for the development of potent and selective kinase inhibitors. Its favorable structural and electronic properties, coupled with its synthetic tractability, have enabled the generation of a diverse range of inhibitors targeting key oncogenic kinases like VEGFR and c-Met. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore this promising chemical space further.

Future efforts in this area could focus on several key aspects. The exploration of novel substitutions on the this compound core could lead to inhibitors with improved potency and selectivity profiles. Furthermore, the application of this scaffold to other kinase targets implicated in cancer and other diseases warrants investigation. As our understanding of kinase biology continues to evolve, the rational design of inhibitors based on privileged scaffolds like this compound will undoubtedly remain a critical strategy in the development of next-generation targeted therapies.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzo[c]isoxazol-3-amine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control of this important chemical entity. The described protocol offers excellent specificity, linearity, accuracy, and precision, meeting the standards outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, a heterocyclic aromatic amine, is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. As with any active pharmaceutical ingredient (API) or intermediate, a validated, stability-indicating analytical method is crucial to ensure its quality, safety, and efficacy throughout the drug development lifecycle. Forced degradation studies are integral to this process, as they help to identify potential degradation products and demonstrate the method's ability to separate the analyte of interest from any impurities or degradants.[1][2][3] This application note provides a comprehensive guide to a validated HPLC method for this compound, including a detailed protocol for forced degradation studies.

Causality Behind Experimental Choices

The selection of the HPLC method parameters was driven by the physicochemical properties of this compound and the principles of reversed-phase chromatography.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which is well-suited for the retention of aromatic compounds like this compound.[4] The nonpolar nature of the C18 stationary phase allows for effective separation based on the analyte's hydrophobicity.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure optimal separation of the parent compound from potential impurities and degradation products, which may have a wide range of polarities. The acidic pH of the buffer is chosen to ensure the protonation of the amine group, leading to consistent retention and peak shape.

  • Detection Wavelength: Based on the UV absorbance characteristics of structurally similar compounds, such as other benzo[d]isoxazol derivatives and isoxazole-amines, a detection wavelength of 254 nm is selected.[5][6] This wavelength is expected to provide good sensitivity for this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram:

HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation HPLC_System HPLC System Setup Standard->HPLC_System Sample Sample Preparation Sample->HPLC_System Forced_Degradation Forced Degradation Forced_Degradation->HPLC_System Method_Run Method Execution HPLC_System->Method_Run Peak_Integration Peak Integration Method_Run->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (37%)

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

  • Deionized water (18.2 MΩ·cm)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (prepared by mixing Mobile Phase A and Mobile Phase B in the initial gradient ratio).

Protocol 2: HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2][3]

Forced Degradation Pathways cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidative Oxidative Degradation Oxidative->Degradation_Products Thermal Thermal Degradation Thermal->Degradation_Products Photolytic Photolytic Degradation Photolytic->Degradation_Products Analyte This compound Analyte->Acid Analyte->Base Analyte->Oxidative Analyte->Thermal Analyte->Photolytic

Caption: Forced Degradation Stress Conditions.

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines.[7][8] The validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products or impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50-150% of the working standard concentration.
Accuracy % Recovery should be between 98.0% and 102.0%.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2 °C).

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the working standard solution five times.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas RSD ≤ 2.0%

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method's stability-indicating nature has been demonstrated through forced degradation studies, ensuring its suitability for quality control and stability testing in a regulated environment. Adherence to the described protocols and validation procedures will ensure the generation of accurate and reproducible data for researchers and drug development professionals.

References

Application Notes & Protocols for the N-Functionalization of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[c]isoxazol-3-amine Scaffold

The this compound core is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, particularly in the development of antipsychotics, anticonvulsants, and kinase inhibitors. The primary amino group at the 3-position serves as a versatile synthetic handle, allowing for extensive structural diversification through N-functionalization. This process is critical for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile and therapeutic efficacy.

This guide provides a comprehensive overview of established and robust protocols for the N-functionalization of this compound. We will delve into the mechanistic underpinnings of key transformations—including N-acylation, N-alkylation, N-arylation, and N-sulfonylation—offering detailed, step-by-step protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.

General Workflow for N-Functionalization

The functionalization of the exocyclic amine of this compound is a foundational step in elaborating the core structure. The general approach involves the reaction of the amine with a suitable electrophile, often in the presence of a base and an appropriate solvent system. The choice of methodology is dictated by the nature of the desired substituent and the overall chemical compatibility of the starting material.

N_Functionalization_Workflow Start This compound Reaction Reaction Setup (Temperature, Time) Start->Reaction Combine Reagents Electrophile (R-X) Base Solvent Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Progress Workup Aqueous Work-up & Extraction Monitoring->Workup Completion Purification Purification (Chromatography, Recrystallization) Workup->Purification Product N-Functionalized Product Purification->Product Characterization Structural Confirmation (NMR, MS, IR) Product->Characterization

Caption: General experimental workflow for the N-functionalization of this compound.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is one of the most fundamental transformations, yielding stable amide derivatives. This reaction is typically high-yielding and proceeds under mild conditions. The choice of acylating agent (e.g., acyl chloride, anhydride, or carboxylic acid with a coupling agent) and base is crucial for success.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides, a base such as triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct, driving the reaction to completion. For carboxylic acids, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group to facilitate the attack by the amine.

Protocol 1.1: N-Acylation using an Acyl Chloride

This protocol details the synthesis of N-(benzo[c]isoxazol-3-yl)benzamide as a representative example.

Materials:

  • This compound (1.0 mmol, 134.1 mg)

  • Benzoyl chloride (1.1 mmol, 128 µL)

  • Triethylamine (TEA) (1.5 mmol, 209 µL)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add benzoyl chloride dropwise over 5 minutes. A precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-acylated product.

Acylating AgentBaseSolventTypical YieldReference
Acetyl ChloridePyridineTHF85-95%[1]
4-Chlorobenzoyl ChlorideCs₂CO₃CH₂Cl₂93%[2]
3-(Naphthalen-2-yl)propanoyl chlorideTEADCM>80%[1]

N-Alkylation: Introducing Aliphatic Groups

N-alkylation introduces alkyl chains to the amine, significantly impacting the molecule's steric and electronic properties. The reaction typically involves an alkyl halide and a base. The choice of base is critical to prevent over-alkylation and ensure good yields. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the amine, but milder bases like potassium carbonate (K₂CO₃) can also be effective, especially with a phase-transfer catalyst.[3]

Mechanistic Insight: The reaction is a classic Sₙ2 nucleophilic substitution. A base is used to deprotonate the primary amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-N bond. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is beneficial in biphasic systems or with inorganic bases like K₂CO₃, as it shuttles the anionic nucleophile into the organic phase where the alkyl halide resides.[4]

Protocol 2.1: N-Alkylation using an Alkyl Halide and K₂CO₃

This protocol describes a general method for mono-alkylation.

Materials:

  • This compound (1.0 mmol, 134.1 mg)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 276 mg)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg) (Optional, but recommended)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous (8 mL)

Step-by-Step Procedure:

  • Combine this compound, K₂CO₃, and TBAB in a round-bottom flask.

  • Add anhydrous DMF or MeCN and stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC. Note that both mono- and di-alkylated products may be visible.

  • After cooling to room temperature, pour the reaction mixture into ice-water (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

N-Arylation: Forging C-N Bonds with Aromatic Systems

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, is a powerful tool for creating complex molecules. Modern methods rely on transition-metal catalysis, most notably palladium- and copper-catalyzed cross-coupling reactions.

Mechanistic Insight (Palladium-Catalyzed Buchwald-Hartwig Amination): This reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex.[5][6] The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[7][8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl L_n(Ar)Pd(II)-X Pd0->PdII_Aryl label1 Oxidative Addition label4 Reductive Elimination PdII_Amine [L_n(Ar)Pd(II)-NHR']+ PdII_Aryl->PdII_Amine label2 Ligand Exchange PdII_Amido L_n(Ar)Pd(II)-NR' PdII_Amine->PdII_Amido label3 Deprotonation (Base) PdII_Amido->Pd0 ArNHR Ar-NHR' label4->ArNHR ArX Ar-X ArX->label1 RNH2 R'-NH₂ RNH2->label2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 3.1: Palladium-Catalyzed N-Arylation with an Aryl Bromide

Materials:

  • This compound (1.0 mmol, 134.1 mg)

  • Aryl bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous and degassed (10 mL)

Step-by-Step Procedure:

  • Crucial: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (glovebox or Schlenk line).

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the this compound and the aryl bromide.

  • Evacuate and backfill the tube with inert gas (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-arylated product.

Catalyst SystemBaseSolventScopeReference
CuI / L-prolineCs₂CO₃DioxaneAryl iodides[9]
CuO NanoparticlesK₃PO₄DMAActivated aryl chlorides[10]
Pd₂(dba)₃ / XantphosNaOtBuTolueneAryl bromides, chlorides[7]

N-Sulfonylation: Crafting Sulfonamides

The synthesis of N-sulfonamides is a reliable method for introducing the bioisosterically important sulfonamide group. The reaction is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.

Mechanistic Insight: The reaction follows a nucleophilic substitution pathway at the sulfur atom. The amine attacks the highly electrophilic sulfur of the sulfonyl chloride, leading to a transient intermediate that collapses by expelling the chloride ion. A base is required to neutralize the generated HCl.

Protocol 4.1: N-Sulfonylation using a Sulfonyl Chloride

This protocol uses a simple and effective aqueous system.[11]

Materials:

  • This compound (1.0 mmol, 134.1 mg)

  • Arylsulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 mmol)

  • Sodium acetate (2.0 mmol, 164 mg)

  • Water (10 mL)

  • Acetone or THF (to aid solubility, if needed)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve sodium acetate in water.

  • Add the this compound. If solubility is poor, a small amount of a co-solvent like acetone or THF can be added.

  • Add the sulfonyl chloride in one portion.

  • Heat the reaction mixture to 70-80 °C and stir vigorously. The product often precipitates from the reaction mixture as it forms.

  • Stir for 2-5 hours, monitoring by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any remaining salts.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Product Characterization

Confirming the structure of the N-functionalized products is essential. A combination of spectroscopic techniques is typically employed.

  • ¹H NMR Spectroscopy: Successful N-functionalization is confirmed by the disappearance of the primary amine (-NH₂) signal (a broad singlet, typically integrating to 2H) and the appearance of a new secondary amine/amide proton (-NH-) signal, which is often a singlet or a triplet (if coupled to an adjacent CH₂ group). Shifts in the aromatic protons of the benzo[c]isoxazole ring are also expected.[12][13]

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the carbon atoms in the benzo[c]isoxazole ring, particularly C3, are indicative of successful substitution. New signals corresponding to the introduced acyl, alkyl, aryl, or sulfonyl group will also be present.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound, providing definitive proof of its identity.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the appearance of a single N-H stretch for the secondary amine/amide (around 3200-3300 cm⁻¹) is a key diagnostic. For N-acylated products, a strong C=O stretch will appear around 1650-1680 cm⁻¹. For N-sulfonylated products, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ and 1160 cm⁻¹.

References

Benzo[c]isoxazol-3-amine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[c]isoxazol-3-amine core, also known as 3-aminobenzisoxazole, represents a cornerstone scaffold in contemporary medicinal chemistry. Its rigid, bicyclic structure and versatile chemical handles have positioned it as a "privileged structure," capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, insights into its application in drug discovery, and methodologies for biological evaluation. We will delve into its role in the development of potent kinase inhibitors and novel anticonvulsant agents, providing field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The benzisoxazole moiety is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antipsychotic, and anticancer effects.[1][2] The 3-amino-benzo[d]isoxazole variant, in particular, has emerged as a highly valuable starting point for the synthesis of targeted therapeutics. The amine group at the 3-position serves as a critical anchor for a variety of substituents, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[3][4] This adaptability has led to the discovery of potent inhibitors of receptor tyrosine kinases (RTKs) and promising new classes of anticonvulsant drugs.[3][5] This document will serve as a comprehensive guide to leveraging this powerful scaffold in a medicinal chemistry context.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is a critical first step in any drug discovery program utilizing this scaffold. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common and reliable method involves the cyclization of an appropriately substituted 2-hydroxybenzonitrile.

Protocol 2.1: Synthesis of this compound from 2-Hydroxybenzonitrile

This protocol details a common method for the preparation of the title compound. The underlying principle is the conversion of a salicylonitrile derivative to an O-acyl hydroxylamine, which then undergoes intramolecular cyclization.

Materials:

  • 2-Hydroxybenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Formation of the Oxime: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Add a solution of sodium hydroxide (1.5 eq) in water dropwise at room temperature. Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid (HCl). The resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate 2-hydroxybenzimidamide.

  • Cyclization to this compound: To a solution of the intermediate from the previous step in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq). Heat the mixture to 80-100 °C for 2-4 hours. The choice of a non-nucleophilic base is crucial here to prevent unwanted side reactions.

  • Final Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Hydroxybenzonitrile Step1 React with Hydroxylamine HCl, NaOH Start->Step1 Intermediate 2-Hydroxybenzimidamide Step1->Intermediate Step2 Cyclization with K₂CO₃ in DMF Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Application in Kinase Inhibition: Targeting Dysregulated Signaling

The this compound scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-amino group of the scaffold can be readily functionalized to introduce moieties that interact with key residues in the ATP-binding pocket of kinases.

Targeting Receptor Tyrosine Kinases (RTKs): VEGFR and PDGFR

A notable application of the 3-amino-benzo[d]isoxazole scaffold is in the development of multi-targeted inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families of RTKs.[3][4] These receptors are crucial for angiogenesis and tumor growth.

Mechanism of Action: Derivatives of this compound have been designed to act as ATP-competitive inhibitors. The core scaffold typically occupies the adenine-binding region of the kinase, while substituents on the amino group extend into the hydrophobic pocket and interact with the hinge region, a critical determinant of kinase selectivity.

Signaling Pathway Diagram

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR/PDGFR P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Binds Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of RTK signaling by a this compound derivative.

Protocol 3.1: Synthesis of a Representative Phenylurea-Substituted Kinase Inhibitor

This protocol describes the synthesis of a potent kinase inhibitor based on the this compound scaffold, incorporating a phenylurea moiety, a common feature in many kinase inhibitors.[3]

Materials:

  • This compound

  • 4-Nitrophenyl chloroformate

  • Substituted aniline (e.g., 3-trifluoromethylaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Activation of the Amine: Dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Formation of the Activated Intermediate: Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in DCM to the cooled reaction mixture. Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction should be monitored by TLC.

  • Urea Formation: To the reaction mixture containing the activated intermediate, add the desired substituted aniline (e.g., 3-trifluoromethylaniline) (1.2 eq). Stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the final phenylurea-substituted inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of these kinase inhibitors is highly dependent on the nature of the substituents.

PositionSubstituent TypeImpact on Activity
Benzo ring Electron-donating groups (e.g., -OCH₃)Can enhance potency.[3]
4-position N,N'-diphenyl urea moietyPotently inhibits VEGFR and PDGFR families.[4]
Phenylurea (distal ring) Electron-withdrawing groups (e.g., -CF₃)Often improves activity.[3]

Application in Anticonvulsant Drug Discovery

The this compound scaffold has also been successfully employed in the development of novel anticonvulsant agents.[5][6] Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action: Modulation of Ion Channels

While the exact mechanisms can vary, many benzo[c]isoxazole-based anticonvulsants are thought to exert their effects by modulating the activity of voltage-gated sodium channels.[6] By blocking these channels, the compounds can reduce the excessive neuronal firing that underlies seizure activity.

Workflow for Anticonvulsant Evaluation

Anticonvulsant_Evaluation Synthesis Synthesize this compound Derivatives MES_Test Maximal Electroshock (MES) Test (in vivo animal model) Synthesis->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (in vivo animal model) Synthesis->scPTZ_Test Neurotoxicity Rotorod Test for Neurological Toxicity Synthesis->Neurotoxicity ED50_Determination Determine Median Effective Dose (ED₅₀) MES_Test->ED50_Determination scPTZ_Test->ED50_Determination TD50_Determination Determine Median Toxic Dose (TD₅₀) Neurotoxicity->TD50_Determination Protective_Index Calculate Protective Index (PI = TD₅₀/ED₅₀) ED50_Determination->Protective_Index TD50_Determination->Protective_Index

References

Application Notes and Protocols: Derivatization of Benzo[c]isoxazol-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[c]isoxazole Scaffold

The benzo[c]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][3] The unique electronic and structural features of this heterocyclic system allow for versatile binding to a range of biological targets.[1] Benzo[c]isoxazol-3-amine, in particular, serves as a crucial starting material, offering a reactive primary amine handle for the introduction of diverse chemical functionalities. This process, known as derivatization, is a cornerstone of drug discovery, enabling the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound and detailed protocols for subsequent biological screening of the resulting compound library. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale for experimental design, ensuring both technical accuracy and practical applicability for researchers in drug development.

Part 1: Synthetic Derivatization Strategies

The primary amino group at the 3-position of the benzo[c]isoxazole core is a nucleophilic center that can readily undergo a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired physicochemical properties and the intended biological target of the final compounds. Here, we detail three common and robust derivatization methods: N-acylation, N-alkylation, and N-sulfonylation.

Experimental Workflow for Derivatization

The general workflow for the synthesis and purification of a library of this compound derivatives is depicted below. This process involves parallel synthesis followed by purification and characterization.

Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start This compound reaction Parallel Synthesis in Reaction Block start->reaction reagents Acyl Chlorides / Alkyl Halides / Sulfonyl Chlorides reagents->reaction workup Aqueous Workup / Extraction reaction->workup Crude Product Mixture purify Column Chromatography / Recrystallization workup->purify analyze LC-MS / NMR Analysis purify->analyze final Compound Library for Screening analyze->final Pure Derivatives

Caption: General workflow for the synthesis and purification of a this compound derivative library.

N-Acylation: Formation of Amide Bonds

N-acylation is a widely used method to introduce a variety of substituents, significantly impacting the compound's hydrogen bonding capacity and overall polarity.[4] The resulting amide bond is a key structural feature in many pharmaceutical agents.[4]

Rationale: Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions.

Protocol 1: General Procedure for N-Acylation
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.

N-Alkylation: Introducing Alkyl Groups

N-alkylation introduces alkyl chains, which can modulate the lipophilicity and steric profile of the molecule.[5] This can be achieved through various methods, including reductive amination or reaction with alkyl halides. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents, is a greener alternative to traditional methods.[6]

Rationale: The reaction of the primary amine with an alkyl halide is a classic SN2 reaction. A base is required to deprotonate the amine, increasing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate this type of reaction. To avoid over-alkylation, it is crucial to control the stoichiometry of the reagents.

Protocol 2: General Procedure for N-Alkylation with Alkyl Halides
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (K2CO3, 2.0 eq.).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the suspension and stir the mixture at room temperature or elevated temperature (50-80 °C) depending on the reactivity of the halide.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified product by LC-MS and NMR to confirm its identity and purity.

N-Sulfonylation: Creating Sulfonamides

The sulfonamide group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial and diuretic drugs. N-sulfonylation of this compound can lead to compounds with potentially interesting biological profiles.

Rationale: The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the solvent and the base in this reaction, as it effectively scavenges the HCl generated.

Protocol 3: General Procedure for N-Sulfonylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine at 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor for completion using TLC.

  • Workup: Pour the reaction mixture into a beaker of ice-water. If a precipitate forms, filter and wash it with cold water. If an oil separates, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Characterization: Confirm the structure of the resulting sulfonamide by LC-MS and NMR analysis.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the known activities of the benzo[c]isoxazole scaffold, we will focus on protocols for anticancer and antimicrobial screening.[1][2]

Biological Screening Cascade

A tiered approach to screening is often employed to efficiently identify promising candidates from a larger library.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory library Compound Library primary_assay High-Throughput Assay (e.g., Cell Viability) library->primary_assay secondary_assay Target-Specific Assays (e.g., Kinase Inhibition) primary_assay->secondary_assay Active 'Hits' dose_response Dose-Response & IC50 Determination secondary_assay->dose_response selectivity Selectivity Profiling dose_response->selectivity lead_candidate Lead Candidate selectivity->lead_candidate Promising Lead

Caption: A typical workflow for the biological screening of a compound library.

Anticancer Activity Screening

Cytotoxicity assays are fundamental in the initial stages of cancer drug discovery to assess the ability of compounds to kill or inhibit the proliferation of cancer cells.[7][8]

Protocol 4: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data Presentation for Anticancer Screening

Compound IDDerivatization TypeR-GroupIC50 (µM) on HeLa Cells
BZ-AC-01N-Acylation-COCH315.2
BZ-AC-02N-Acylation-COPh8.7
BZ-AL-01N-Alkylation-CH2Ph22.5
BZ-SU-01N-Sulfonylation-SO2Ph5.1
Doxorubicin(Control)N/A0.8
Antimicrobial Activity Screening

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol 5: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[10]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Table 2: Example Data Presentation for Antimicrobial Screening

Compound IDDerivatization TypeR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
BZ-AC-01N-Acylation-COCH3>64>64
BZ-AC-02N-Acylation-COPh3264
BZ-AL-01N-Alkylation-CH2Ph1632
BZ-SU-01N-Sulfonylation-SO2Ph816
Ciprofloxacin(Control)N/A10.5
Target-Based Screening: Kinase Inhibition Assay

Many small molecule cancer drugs target protein kinases.[11] If a specific kinase is a target of interest, a direct enzymatic assay can be performed.

Protocol 6: In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a 96- or 384-well plate, combine the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure accurate and comparable IC50 values.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays that detect ADP production or use phosphorylation-specific antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The derivatization of this compound provides a powerful platform for the generation of novel chemical entities with diverse biological activities. The synthetic protocols for N-acylation, N-alkylation, and N-sulfonylation outlined in this guide are robust and adaptable for the creation of extensive compound libraries. Subsequent screening using the detailed protocols for anticancer and antimicrobial evaluation allows for the efficient identification of lead compounds. By understanding the rationale behind each experimental step, from synthesis to biological testing, researchers can strategically design and execute their drug discovery programs, ultimately accelerating the development of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of Benzo[c]isoxazol-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3][4] By screening small, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency, providing a more rational path to lead optimization.[1][4] Within this paradigm, certain fragments stand out due to their chemical properties and proven track record as scaffolds in medicinal chemistry. Benzo[c]isoxazol-3-amine is one such "privileged" fragment, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability that makes it an exceptional starting point for FBDD campaigns.

This guide provides a detailed technical overview and actionable protocols for leveraging this compound in FBDD workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to identify novel binders for challenging biological targets.

Why this compound? A Physicochemical and Structural Rationale

The selection of a fragment library is a critical first step in any FBDD project.[1][5] this compound possesses several key attributes that make it an ideal candidate for inclusion and focused screening:

  • Structural Rigidity and Defined Exit Vectors: The fused bicyclic system provides a rigid core, which reduces the entropic penalty upon binding and clearly defines the vectors for chemical elaboration from the amine group. This structural information, once a hit is confirmed, is invaluable for structure-based drug design.

  • Hydrogen Bonding Potential: The primary amine and the isoxazole nitrogen act as key hydrogen bond donors and acceptors, respectively. These features allow the fragment to form specific, directional interactions within a protein binding pocket, which are crucial for achieving initial binding affinity.

  • Synthetic Tractability ("Poised" Fragment): The amine functional group is a versatile handle for rapid chemical modification. It allows for the straightforward synthesis of analog libraries through well-established reactions (e.g., amidation, sulfonylation, reductive amination), facilitating the exploration of the structure-activity relationship (SAR) once a hit is identified.[5] This "poised" nature is a significant advantage for efficient hit-to-lead progression.[5]

  • Favorable Physicochemical Properties: With a molecular weight of approximately 134 g/mol , it adheres to the "Rule of Three," a guideline for fragment properties (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[6] This ensures good aqueous solubility and a higher probability of binding to diverse protein targets.

The FBDD Workflow Using this compound

A successful FBDD campaign is a multi-stage process that requires a combination of sensitive biophysical techniques and structural biology.[3][5][7] The goal is to identify true binders, validate their interaction, and gain structural insights to guide chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit Expansion Lib Fragment Library (Containing this compound) Screen Primary Biophysical Screen (e.g., TSA, SPR) Lib->Screen High Concentration Hits Primary Hits Screen->Hits Identify Binders Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Confirm Binding Validate Validated Hits Ortho->Validate Reduce False Positives Xray X-ray Crystallography or Cryo-EM Validate->Xray Determine Binding Mode Structure Fragment-Bound Structure Xray->Structure SAR SAR by Analogs (Chemistry) Structure->SAR Structure-Guided Design Lead Lead Compound SAR->Lead Optimize Affinity & Properties

Figure 1. A typical Fragment-Based Drug Discovery (FBDD) workflow.

Application Protocol 1: Primary Screening with Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[][9][10] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[][9]

Rationale: TSA is an excellent first-pass screen because it is high-throughput, requires low protein amounts, and can quickly identify fragments that induce thermal stabilization.[] While prone to false positives, it effectively enriches the fragment pool for potential binders.[7][11]

Step-by-Step TSA Protocol:
  • Protein Preparation:

    • Dialyze the target protein into a suitable, low-salt buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final buffer should be optimized for protein stability.

    • Determine the optimal protein concentration. This is typically the lowest concentration that gives a robust unfolding transition signal (usually 2-10 µM).

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a working plate by diluting the stock to 10 mM in DMSO.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 0.1 µL of the 10 mM fragment stock using a pintool or acoustic dispenser, resulting in a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

    • Controls are critical:

      • No Ligand Control: Add 0.1 µL of 100% DMSO (protein + DMSO).

      • No Protein Control: Add 10 µL of buffer and 0.1 µL of fragment stock (buffer + fragment).

  • Dye Addition:

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) by diluting the stock (e.g., 5000x) into the protein buffer. The final concentration should be optimized but is typically around 5x.

    • Add 10 µL of the dye solution to each well.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. Monitor fluorescence at the appropriate wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) for each well: ΔTm = Tm(fragment) - Tm(DMSO control).

    • A significant positive ΔTm (typically > 2 °C) is considered a primary hit.

Application Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for validating hits from a primary screen.[12][13] It provides real-time, label-free detection of binding events and can determine key kinetic parameters (kon, koff) and affinity (KD).[12][14]

Rationale: SPR serves as an excellent orthogonal method to confirm direct binding to the target protein, thereby reducing false positives from techniques like TSA.[15][16] Its sensitivity is well-suited for detecting the weak affinities typical of fragment hits.[12]

Step-by-Step SPR Protocol:
  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., CM5).

    • Activate the surface using a standard EDC/NHS amine coupling protocol.

    • Immobilize the target protein to a level that will provide an adequate signal for a small fragment (e.g., 5,000-10,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

    • Critical: A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Perform a serial dilution of the this compound stock solution in the running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20, 1% DMSO). Concentrations should span the expected KD range (e.g., 1 µM to 1 mM).

    • Ensure precise DMSO matching between the running buffer and the fragment solutions to avoid false signals. [12]

  • Binding Analysis:

    • Inject the series of fragment concentrations over both the target and reference flow cells.

    • Include several buffer-only (blank) injections for double referencing.

    • Monitor the binding response (in RU) in real-time. A typical injection would involve a 60-120 second association phase followed by a 120-300 second dissociation phase.

  • Data Analysis:

    • Subtract the reference channel data and the buffer blank data from the active channel sensorgrams.

    • Plot the equilibrium response (Req) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

SPR_Validation Input Primary Hit (this compound) Immobilize Immobilize Target Protein on Sensor Chip Input->Immobilize Prepare Prepare Fragment Concentration Series Input->Prepare Inject Inject Fragment Series over Target & Reference Cells Immobilize->Inject Prepare->Inject Analyze Analyze Sensorgrams (Double Referencing) Inject->Analyze Output Determine Affinity (KD) & Validate Binding Analyze->Output

Figure 2. Workflow for SPR-based validation of a fragment hit.

Application Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein. X-ray crystallography provides unparalleled atomic-level detail of the binding mode, revealing the specific interactions that anchor the fragment and guiding all subsequent chemistry efforts.[6][17]

Rationale: A high-resolution crystal structure is the gold standard in FBDD. It confirms binding unequivocally, reveals the fragment's orientation and interactions, and identifies adjacent pockets that can be exploited for fragment growing or linking strategies.[6][18][19]

Step-by-Step Crystallography Protocol:
  • Protein Crystallization:

    • Produce high-purity (>95%), homogenous protein.

    • Screen a wide range of crystallization conditions to obtain well-diffracting apo-protein crystals. This is often the most significant bottleneck.

  • Fragment Soaking or Co-crystallization:

    • Soaking (preferred for initial screening):

      • Prepare a "soaking solution" containing the this compound fragment at a high concentration (e.g., 10-50 mM) dissolved in a cryo-protectant solution compatible with the crystal conditions.

      • Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Co-crystallization:

      • Incubate the protein with a molar excess of the fragment prior to setting up crystallization trials.

  • Cryo-cooling:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a full dataset of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the this compound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement until the model converges with good statistics (R-work, R-free) and geometry.

Evaluating and Progressing the Hit: The Role of Ligand Efficiency

Once a validated hit like this compound is identified, it's crucial to assess its quality as a starting point. Ligand Efficiency (LE) is a key metric used for this purpose.[20][21][22][23] It normalizes the binding affinity for the size of the molecule, providing a measure of how efficiently a compound uses its atoms to achieve binding.

Formula: LE = -ΔG / N = (1.37 * pKD) / N Where ΔG is the Gibbs free energy of binding, pKD is the -log(KD), and N is the number of non-hydrogen (heavy) atoms.

A good fragment hit typically has an LE value of 0.3 or higher.[20][21] This metric helps prioritize fragments that have the greatest potential for optimization into potent leads without excessive growth in molecular weight, which can negatively impact pharmacokinetic properties.[21]

MetricFormulaDesirable Value (for Fragments)Rationale
Ligand Efficiency (LE) (1.37 * pKD) / Heavy Atom Count≥ 0.3 kcal/mol/atomMeasures binding efficiency per atom, prioritizing smaller, more efficient binders for optimization.[20][21]
Binding Efficiency Index (BEI) pKD / Molecular Weight (kDa)> 15Normalizes affinity against molecular weight, offering a quick assessment of hit quality.
Surface-Efficiency Index (SEI) pKD / Polar Surface Area (Ų)> 0.03Relates binding affinity to polar surface area, which is a key determinant of cell permeability.

Table 1. Key Ligand Efficiency metrics for evaluating fragment hits.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound is more than just another small molecule; it is a strategically valuable starting point for fragment-based drug discovery campaigns. Its inherent structural and chemical properties provide a robust foundation for identifying novel interactions with challenging drug targets. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural analysis, researchers can effectively leverage this privileged scaffold. The detailed protocols and rationale provided herein serve as a comprehensive guide for integrating this compound into FBDD programs, ultimately accelerating the journey from fragment hit to high-quality lead compound.

References

Application Notes & Protocols: The Benzo[c]isoxazol-3-amine Moiety as a Bioisosteric Replacement for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Bioisosteric Replacement and the Role of the Benzo[c]isoxazol-3-amine Scaffold

In modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of this process.[1] The carboxylic acid moiety, while a common feature in pharmacophores due to its ability to form key hydrogen bonds and salt bridges, often introduces liabilities such as poor membrane permeability, rapid metabolism, and potential toxicity.[2] Consequently, its replacement with a suitable bioisostere is a frequent objective in medicinal chemistry.

This guide focuses on the utility of the this compound scaffold as a non-classical bioisostere for carboxylic acids, particularly for aromatic carboxylic acids like anthranilic acid. The core hypothesis is that this moiety can mimic the key hydrogen bonding and electrostatic interactions of a carboxylate while offering distinct advantages in terms of its physicochemical properties, metabolic stability, and synthetic tractability.

The this compound moiety is an acidic heterocycle. While a simple amine is basic, the endocyclic nitrogen in this fused-ring system, adjacent to the oxygen atom, confers acidic properties to the exocyclic amine's proton. This allows it to act as a proton donor, analogous to a carboxylic acid. Its planar, aromatic nature provides a rigid scaffold that can effectively occupy the same binding space as an aryl carboxylic acid.

Physicochemical Properties: A Comparative Overview

The success of a bioisosteric replacement hinges on the careful modulation of key physicochemical parameters. Below is a comparative table of a representative aryl carboxylic acid (Anthranilic Acid) and the proposed bioisostere, 3-Amino-1,2-benzisoxazole.

PropertyAnthranilic Acid3-Amino-1,2-benzisoxazoleRationale for Bioisosteric Advantage
Molecular Weight 137.14 g/mol 134.14 g/mol [3]Similar molecular weight ensures minimal steric perturbation in the target binding pocket.
pKa ~4.8~2.04 (Predicted)[3]The significantly lower pKa suggests that the this compound moiety will be fully ionized at physiological pH, potentially forming stronger ionic interactions with target residues like arginine or lysine. This increased acidity is a key feature for mimicking the carboxylate anion.
cLogP 1.211.41 (Predicted)[4]The slightly higher predicted lipophilicity may lead to improved membrane permeability and oral bioavailability, addressing a common drawback of carboxylic acids.
Topological Polar Surface Area (TPSA) 63.3 Ų52.05 Ų[4]The lower TPSA is also indicative of potentially enhanced cell permeability and improved oral absorption characteristics.
Hydrogen Bond Donors 21[4]Mimics the single proton donor of a carboxylic acid.
Hydrogen Bond Acceptors 23[4]Offers multiple hydrogen bond acceptors, potentially engaging in favorable interactions within the binding site.

Synthetic Protocols

A key advantage of the this compound scaffold is its accessibility from readily available starting materials. The following protocol details a reliable method for its synthesis.

Protocol 1: Synthesis of 3-Amino-1,2-benzisoxazole from 2-Fluorobenzonitrile

This procedure is adapted from established methods for the synthesis of 3-aminobenzisoxazoles.[3]

Workflow Diagram:

Caption: Synthetic workflow for 3-Amino-1,2-benzisoxazole.

Materials:

  • 2-Fluorobenzonitrile

  • Acetohydroxamic acid

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of anhydrous DMF (150 ml) in a round-bottom flask, add acetohydroxamic acid (10.0 g, 133 mmol).

  • Carefully add potassium tert-butoxide (14.9 g, 133 mmol) portion-wise to the stirred solution. Stir the resulting mixture for 30 minutes at room temperature.

  • Add 2-fluorobenzonitrile (18.0 g, 133 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 100 ml).

  • Combine the organic phases, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • Recrystallize the resulting residue from hexane to yield 3-Amino-1,2-benzisoxazole as a white to light brown solid.[3]

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Case Study (Hypothetical): Bioisosteric Replacement of an Anthranilic Acid-Based Kinase Inhibitor

To illustrate the practical application of this strategy, we present a hypothetical case study based on the known class of anthranilic acid-based enzyme inhibitors.

Background: A lead compound, Compound A (an N-acylated anthranilic acid), is a potent inhibitor of a target kinase. However, it suffers from low cell permeability and rapid glucuronidation, limiting its in vivo efficacy.

Strategy: To address these liabilities, a bioisosteric replacement of the anthranilic acid moiety with 3-amino-1,2-benzisoxazole is proposed, leading to Compound B .

Workflow for Comparative Evaluation:

Caption: Workflow for comparing lead and bioisostere compounds.

Protocol 2: Kinetic Solubility Assay

This assay provides a high-throughput assessment of a compound's solubility, which is a critical determinant of oral absorption.[4][5]

Materials:

  • Compound A and Compound B, as 10 mM stock solutions in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • UV/Vis microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the DMSO stock solutions.

  • In a 96-well plate, add 5 µL of each DMSO stock solution to respective wells.

  • Add 245 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the absorbance of each well using a UV spectrophotometer to detect any precipitation (light scattering) or measure the concentration of the dissolved compound in the supernatant after filtration.[4][6]

Expected Outcome: Due to its higher predicted lipophilicity and lower TPSA, Compound B is expected to exhibit higher kinetic solubility compared to Compound A .

Protocol 3: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.[7][8]

Materials:

  • Compound A and Compound B

  • Human liver microsomes (HLM)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to ice-cold acetonitrile.[7]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

Expected Outcome: The carboxylic acid group in Compound A is a known site for Phase II metabolism (glucuronidation). The this compound moiety in Compound B is expected to be less susceptible to this metabolic pathway, resulting in a longer half-life and lower intrinsic clearance.

Conclusion and Future Directions

The this compound moiety represents a promising, yet underexplored, bioisostere for carboxylic acids in drug design. Its key advantages lie in its ability to mimic the acidic nature of a carboxylate while potentially improving crucial pharmacokinetic properties such as membrane permeability and metabolic stability. The synthetic accessibility of this scaffold further enhances its appeal for medicinal chemists. The protocols outlined in this guide provide a framework for the synthesis and comparative evaluation of compounds incorporating this novel bioisostere. Further studies are warranted to explore the full potential of the this compound scaffold across a diverse range of biological targets and to establish a broader understanding of its in vivo behavior.

References

Analytical techniques for the quantification of Benzo[c]isoxazol-3-amine in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Bioanalysis of Benzo[c]isoxazol-3-amine

A Guide to Method Development, Validation, and Sample Analysis in Biological Matrices

Introduction: The Analytical Imperative for this compound

This compound serves as a critical structural motif in a variety of pharmacologically active compounds. Its quantification in biological matrices such as plasma, blood, and urine is fundamental to drug discovery and development, underpinning essential pharmacokinetic (PK) and toxicokinetic (TK) studies. The data generated from these analyses are pivotal for making regulatory decisions regarding the safety and efficacy of new drug products.[1][2][3][4]

However, the inherent complexity of biological matrices presents a significant analytical challenge. Endogenous components like proteins, lipids, and salts can interfere with analysis, leading to matrix effects that compromise data accuracy and reliability.[5][6] Therefore, robust, validated bioanalytical methods are not just a preference but a necessity. This guide provides a framework for developing and validating such methods, focusing on the two pillars of successful bioanalysis: meticulous sample preparation and sensitive, selective chromatographic quantification.

Foundational Principles: Bioanalytical Method Validation

The objective of validating a bioanalytical method is to prove that it is "suitable for its intended purpose."[1][2][3] This principle, championed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensures the quality and consistency of bioanalytical data.[1][4][7][8] Adherence to these guidelines is critical for data acceptance in regulatory submissions. The ICH M10 guideline, in particular, provides a harmonized global standard for these practices.[2][3][4][9][10]

A full method validation is essential when establishing a new method and should characterize procedures for selectivity, sensitivity, accuracy, precision, and stability, among other parameters.[2][3][7] This ensures that the method reliably measures the intended analyte, free from interference, across a defined concentration range.

Sample Preparation: Isolating the Analyte

Effective sample preparation is the most critical step in bioanalysis. Its primary goals are to remove interfering matrix components and concentrate the analyte of interest, thereby improving the sensitivity and robustness of the subsequent analysis.[5][6][11] For a basic compound like this compound, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common and effective approaches.

Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility, partitioning the analyte between an aqueous sample and an immiscible organic solvent.[6][12] It is a versatile and cost-effective technique.

Causality of LLE Protocol Design: The key to successful LLE is manipulating the pH of the aqueous sample. This compound contains a primary amine group. By adjusting the sample pH to be at least 2 units above the pKa of this amine, the molecule is deprotonated and becomes neutral. This non-polar state significantly increases its affinity for a non-polar organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether), allowing for efficient extraction from the aqueous biological matrix.

Protocol 3.1: LLE for this compound in Human Plasma

  • Aliquoting: Pipette 200 µL of human plasma sample, calibrator, or QC into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 25 µL of the working internal standard solution (e.g., a deuterated analog of the analyte in 50:50 methanol:water) to each tube and vortex briefly.

  • pH Adjustment: Add 50 µL of a basic buffer (e.g., 1 M sodium carbonate) to each tube to raise the pH > 9.0. Vortex for 10 seconds.

  • Extraction: Add 1 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 4,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, taking care not to disturb the lower aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_final Final Processing s1 1. Aliquot 200 µL Plasma s2 2. Add Internal Standard s1->s2 s3 3. Add Basic Buffer (pH > 9) s2->s3 e1 4. Add 1 mL Ethyl Acetate s3->e1 e2 5. Vortex & Centrifuge e1->e2 e3 6. Transfer Organic Layer e2->e3 f1 7. Evaporate to Dryness e3->f1 f2 8. Reconstitute in Mobile Phase f1->f2 f3 9. Inject for LC-MS/MS f2->f3

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent packed into a cartridge to retain the analyte while interferences are washed away.[13] For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent is highly effective.

Causality of SPE Protocol Design: This protocol uses a mixed-mode sorbent that has both reversed-phase (e.g., C8) and strong cation exchange (e.g., sulfonic acid) properties.

  • Conditioning: The sorbent is activated with methanol and then equilibrated with water to prepare it for the aqueous sample.

  • Loading: The sample is acidified (pH < 3). This ensures the primary amine on the analyte is protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange sorbent.

  • Washing: An acidic wash removes neutral and acidic interferences. A subsequent organic wash (e.g., with methanol) removes non-polar, non-basic interferences that may be retained by the reversed-phase character of the sorbent.

  • Elution: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the charge on the analyte, disrupting its bond with the cation exchange sorbent and allowing it to be eluted. This dual retention-elution mechanism provides a very clean extract.

Protocol 3.2: SPE for this compound in Human Urine

  • Sample Pre-treatment: To 500 µL of urine, add 25 µL of internal standard and 500 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Step 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash Step 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the SPE cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Collection p1 1. Condition (Methanol) p2 2. Equilibrate (Water) p1->p2 e1 3. Load Sample (Acidified) p2->e1 e2 4. Wash 1 (Aqueous Acid) e1->e2 e3 5. Wash 2 (Methanol) e2->e3 e4 6. Dry Sorbent e3->e4 c1 7. Elute (Basic Methanol) e4->c1 c2 8. Evaporate & Reconstitute c1->c2 end end c2->end Inject for Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Chromatographic Quantification Protocols

The choice of analytical instrument depends on the required sensitivity and selectivity. LC-MS/MS is the gold standard for bioanalysis due to its superior performance.[4][14]

Protocol: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of sensitivity and selectivity, making it the preferred method for regulatory bioanalysis.[15][16] The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) for definitive quantification.

LC-MS/MS System Parameters

  • LC System: UPLC/UHPLC system for fast and efficient separations.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Rationale: C18 columns provide excellent retention and separation for a wide range of small molecules, including this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid provides a source of protons to promote efficient positive ionization in the ESI source and maintains a low pH to ensure sharp peak shapes for basic analytes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.5 95 5
    0.5 0.5 95 5
    2.5 0.5 5 95
    3.0 0.5 5 95
    3.1 0.5 95 5

    | 4.0 | 0.5 | 95 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions

  • MRM Transitions: These must be optimized by infusing a standard solution of this compound. A precursor ion (typically [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). At least two transitions (one for quantification, one for confirmation) should be monitored.

  • Example (Hypothetical):

    • Analyte: Q1: 135.1 -> Q3: 106.1 (Quantifier), Q3: 78.1 (Qualifier)

    • Internal Standard: Q1: 140.1 -> Q3: 111.1

  • Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized to achieve the maximum stable signal for the analyte.

Method Validation Parameters and Acceptance Criteria

All bioanalytical methods must be validated according to established guidelines to ensure their reliability.[7][8] The following table summarizes the key validation experiments and typical acceptance criteria based on ICH M10 guidelines.[1][2][3][9]

ParameterPurposeKey ExperimentsAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences.Analyze at least 6 blank matrix lots.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Calibration Curve & Range To demonstrate the relationship between instrument response and analyte concentration.Analyze a blank, a zero standard, and at least 6 non-zero standards over the expected range.r² ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyze at least 5 replicates at the proposed LLOQ.Response should be ≥ 5x blank response. Accuracy within ±20% of nominal; Precision ≤ 20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QC samples at LLOQ, Low, Mid, and High concentrations on at least 3 separate days.Mean accuracy at each level within ±15% of nominal (±20% at LLOQ). Precision (CV) at each level ≤15% (≤20% at LLOQ).
Recovery The efficiency of the extraction process.Compare analyte peak area from extracted samples to post-extraction spiked samples at 3 concentrations.Should be consistent, precise, and reproducible.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Compare analyte peak area from post-extraction spiked samples to neat solutions at 3 concentrations.IS-normalized matrix factor CV should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after various storage conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability QCs must be within ±15% of nominal concentration.

Summary of Method Performance Characteristics

The table below provides a typical comparison of the expected performance for the described methods. The exact values must be determined experimentally during method validation.

ParameterLLE with LC-MS/MSSPE with LC-MS/MS
Selectivity GoodExcellent
Typical LLOQ 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Extraction Recovery 70 - 90%> 85%
Matrix Effect Moderate; requires IS correctionLow to negligible
Throughput ModerateHigh (amenable to automation)
Cost per Sample LowModerate

Conclusion

The successful quantification of this compound in biological matrices is achievable through the systematic development and rigorous validation of analytical methods. While both LLE and SPE are viable sample preparation techniques, SPE often provides cleaner extracts and is more amenable to high-throughput automation.[13] LC-MS/MS stands as the definitive analytical technique, offering the sensitivity and selectivity required to support modern drug development programs. All methods must be fully validated in accordance with regulatory guidelines, such as ICH M10, to ensure the integrity and reliability of the data used in critical safety and efficacy assessments.[1][4]

References

Troubleshooting & Optimization

Troubleshooting common side reactions in Benzo[c]isoxazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[c]isoxazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. This compound is a key pharmacophore found in numerous biologically active compounds, making its efficient and clean synthesis a critical step in many drug discovery programs.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Our goal is to help you diagnose and resolve common side reactions and synthetic challenges, ensuring the integrity and success of your research.

Core Synthetic Pathway: Cyclization of 2-Hydroxybenzonitrile

A prevalent and direct method for synthesizing the this compound core involves the intramolecular cyclization of a 2-hydroxybenzonitrile derivative. The general transformation relies on the conversion of the phenolic hydroxyl group into a better leaving group or an activated O-nucleophile, which then attacks the nitrile carbon. A common modern approach involves an initial O-alkylation or O-acylation followed by a base-mediated cyclization.

However, a highly efficient route proceeds via the reaction of a salicylonitrile (2-hydroxybenzonitrile) with a source of "NH2+" or its equivalent, often involving hydroxylamine derivatives under basic conditions. This guide will focus on troubleshooting a common variant: the base-mediated reaction of 2-hydroxybenzonitrile with hydroxylamine-O-sulfonic acid (HOSA) or a related reagent to form the N-O bond and construct the isoxazole ring.

Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues in a practical question-and-answer format.

Q1: My reaction yield is unexpectedly low, or the reaction has stalled completely. What are the primary causes?

Low conversion is a common frustration. Before suspecting complex side reactions, it's crucial to validate the foundational parameters of your reaction setup.

Core Causality: The key step is the deprotonation of the phenolic hydroxyl group on the 2-hydroxybenzonitrile starting material. If this deprotonation is incomplete, the subsequent nucleophilic attack required for cyclization will be inefficient.

Troubleshooting Steps & Rationale:

  • Base Selection & Stoichiometry:

    • Rationale: The pKa of the phenolic proton on 2-hydroxybenzonitrile is approximately 7-8. A base must be strong enough to ensure complete deprotonation, forming the phenoxide intermediate. Insufficient base will leave unreacted starting material.

    • Action: Ensure you are using at least 2.0 equivalents of a suitable base. The first equivalent deprotonates the phenol, and the second is required to neutralize the acid generated from the aminating agent (e.g., H₂SO₄ from HOSA).

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for ensuring complete deprotonation. If using weaker bases like K₂CO₃, the reaction may require higher temperatures and longer reaction times, which can promote side reactions.

  • Solvent Purity:

    • Rationale: Protic impurities (especially water) will quench strong bases and the reactive phenoxide intermediate. Anhydrous conditions are critical for success.

    • Action: Use freshly distilled, anhydrous solvents (e.g., DMF, DMSO, THF). Ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Reagent Quality:

    • Rationale: Hydroxylamine-O-sulfonic acid (HOSA) can degrade over time. Similarly, strong bases like NaH can be passivated by a layer of hydroxide if stored improperly.

    • Action: Use a fresh bottle of HOSA or perform a titration to check its purity. For NaH, ensure you are using a fresh dispersion or have washed it with anhydrous hexane to remove mineral oil and any surface oxidation before use.

Troubleshooting Workflow: Low Conversion

Here is a logical workflow to diagnose the root cause of low yield.

G start Low Yield / Stalled Reaction check_base Verify Base (Strength & Equivalents) start->check_base check_solvent Check Solvent (Anhydrous?) check_base->check_solvent Base OK outcome_fail Issue Persists check_base->outcome_fail Base Issue Found (Adjust & Rerun) check_reagents Assess Reagent Quality (HOSA, NaH) check_solvent->check_reagents Solvent OK check_solvent->outcome_fail Solvent Contaminated (Purify & Rerun) adjust_temp Modify Reaction Temperature check_reagents->adjust_temp Reagents OK check_reagents->outcome_fail Reagent Degraded (Replace & Rerun) outcome_ok Yield Improved adjust_temp->outcome_ok Problem Solved adjust_temp->outcome_fail No Improvement

Caption: A step-by-step diagnostic workflow for low conversion issues.

Q2: I've isolated my product, but it's contaminated with a significant amount of a rearranged isomer, 2-aminobenzoxazole. Why does this happen?

This is a classic and often perplexing side reaction in this synthesis. The formation of the 2-aminobenzoxazole isomer arises from a competitive reaction pathway known as a Tiemann-type rearrangement.

Mechanistic Insight:

  • Desired Pathway (N-O Bond Formation): The intended reaction involves the formation of an O-amino intermediate, followed by intramolecular cyclization of the phenoxide onto the nitrile, leading to the this compound.

  • Side Reaction (Tiemann-type Rearrangement): Under certain conditions, particularly with specific bases or at elevated temperatures, the intermediate can undergo a rearrangement. This process is favored when the nitrogen of the aminating agent attacks the nitrile first, leading to an intermediate that rearranges to form the more thermodynamically stable benzoxazole ring system.[1]

Controlling Selectivity:

  • Temperature Control:

    • Rationale: The rearrangement pathway often has a higher activation energy. Running the reaction at lower temperatures kinetically favors the desired N-O bond formation over the rearrangement.

    • Action: Perform the addition of the aminating agent (HOSA) at 0 °C or even -20 °C. Allow the reaction to warm slowly to room temperature, monitoring by TLC or LC-MS. Avoid heating the reaction unless absolutely necessary for conversion.

  • Base and Cation Effects:

    • Rationale: The choice of counter-ion from the base can influence the reaction's course. Hard cations like Li+ may coordinate differently to the intermediates compared to softer cations like K+, altering the transition state energies for the two pathways.

    • Action: If you are observing rearrangement with a potassium base (e.g., t-BuOK), consider switching to a lithium-based reagent (e.g., n-BuLi or LiHMDS). The smaller lithium cation can better coordinate with the oxygen and nitrogen atoms, potentially favoring the desired cyclization.

Reaction Pathways: Desired Product vs. Rearrangement

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products SM 2-Hydroxybenzonitrile + Base + HOSA P1 Pathway A: N-O Bond Formation SM->P1 Low Temp Li+ Base P2 Pathway B: Tiemann-Type Rearrangement SM->P2 High Temp K+ Base Prod_Desired This compound (Desired) P1->Prod_Desired Prod_Side 2-Aminobenzoxazole (Side Product) P2->Prod_Side

Caption: Competing pathways in the synthesis of this compound.

Q3: My crude NMR shows impurities that I cannot identify, and my mass spec indicates masses higher than the product. What could these be?

When facing unidentifiable impurities, consider the possibility of dimerization or oligomerization, especially if the reaction is run under concentrated conditions or for extended periods.

Potential Side Reactions:

  • Azoxy Dimer Formation: A potential side reaction involves the dimerization of an intermediate hydroxylamine species, leading to the formation of an azoxy-bridged dimer. This is particularly relevant in syntheses starting from nitro-aromatics but can also occur under certain oxidative conditions.[2]

  • Unreacted Intermediate Trapping: The activated O-amino intermediate is reactive. If cyclization is slow, it can react with another molecule of the starting phenoxide, leading to dimeric ether byproducts.

Troubleshooting & Identification:

  • Reaction Concentration:

    • Rationale: Bimolecular side reactions (like dimerization) are concentration-dependent. The intramolecular cyclization is not.

    • Action: Rerun the reaction at a higher dilution (e.g., decrease concentration from 0.5 M to 0.1 M). If the proportion of the high-mass impurity decreases, it strongly suggests a bimolecular side reaction is the culprit.

  • Analysis of Impurities:

    • Action: Attempt to isolate the impurity via preparative HPLC or careful column chromatography. Characterization by high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) will be essential to elucidate its structure.

Table 1: Common Impurities and Diagnostic Data

Impurity NameTypical Mass (M+H)+Key ¹H NMR Signals (DMSO-d₆)Mitigation Strategy
2-Hydroxybenzonitrile 120.04~11.0 ppm (br s, 1H, OH), 7.0-7.8 ppm (m, 4H, Ar-H)Increase base equivalents, increase reaction time/temp moderately.
2-Aminobenzoxazole 135.05~7.5 ppm (br s, 2H, NH₂), 7.1-7.6 ppm (m, 4H, Ar-H)Lower reaction temperature, switch to Li-based reagents.
Azoxy-dimer 255.08 (Example)Complex aromatic signals, absence of NH₂ protons.Ensure inert atmosphere, check for oxidative contaminants.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized to minimize the formation of the 2-aminobenzoxazole side product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of starting material).

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

  • Substrate Addition: Dissolve 2-hydroxybenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of the sodium phenoxide.

  • Amination: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding it to an ice-water mixture. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzo[c]isoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of Benzo[c]isoxazol-3-amine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic pathway. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Introduction to Benzo[c]isoxazol-3-amines

The benzo[c]isoxazole (or anthranil) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The 3-amino substituted analogs, in particular, serve as versatile intermediates for the development of novel therapeutics. This guide will focus on the prevalent synthetic route from substituted 2-cyanobenzonitriles and the subsequent N-alkylation to generate diverse analog libraries.

Core Synthesis Pathway: From 2-Cyanobenzonitrile to this compound

The primary synthesis of the this compound core involves the reaction of a 2-cyanobenzonitrile derivative with hydroxylamine. This reaction proceeds via an initial formation of an N-hydroxy-benzamidine intermediate, which then undergoes intramolecular cyclization.

Synthesis_Pathway start 2-Cyanobenzonitrile intermediate1 N-Hydroxy-benzamidine intermediate start->intermediate1 + Hydroxylamine product This compound intermediate1->product Intramolecular Cyclization

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its analogs.

Part 1: Synthesis of the this compound Core

Question 1: My reaction to form this compound from 2-cyanobenzonitrile and hydroxylamine hydrochloride is not proceeding or is giving a low yield. What are the critical parameters to optimize?

Answer: This is a common challenge. The success of this reaction hinges on several factors. Here’s a systematic approach to troubleshooting:

  • The Role of the Base: A base is crucial to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the cyclization step.

    • Weak Bases (e.g., Sodium Bicarbonate, Sodium Carbonate): These are often a good starting point. They are mild and can minimize side reactions. However, they may not be strong enough for less reactive substrates.

    • Stronger Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): These can increase the reaction rate but may also promote the hydrolysis of the nitrile group on your starting material or product, leading to amide or carboxylic acid impurities. Use them cautiously and at lower temperatures initially.

    • Organic Bases (e.g., Triethylamine, DIPEA): These can be effective, particularly in organic solvents, but can sometimes complicate purification.

  • Solvent Selection: The choice of solvent is critical for solubility and reaction rate.

    • Protic Solvents (e.g., Ethanol, Water, or mixtures): These are commonly used as they readily dissolve hydroxylamine hydrochloride and the base. A mixture of ethanol and water is often a good balance.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These can be used if your starting benzonitrile has poor solubility in alcohols. However, be aware that reactions in these solvents can sometimes be more challenging to work up.

  • Reaction Temperature:

    • Start at a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction by TLC.

    • If the reaction is sluggish, gradually increase the temperature. Refluxing in ethanol is a common condition. Be mindful that higher temperatures can increase the likelihood of side reactions.

Troubleshooting Flowchart: Low Yield in Core Synthesis

Troubleshooting_Core_Synthesis start Low Yield or No Reaction check_base Is the base appropriate? start->check_base check_solvent Are reactants soluble in the solvent? check_base->check_solvent Yes solution_base Try a stronger base (e.g., NaOH) or a different base (e.g., K2CO3). check_base->solution_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes solution_solvent Try a different solvent system (e.g., EtOH/H2O, DMF). check_solvent->solution_solvent No side_reactions Are there side products? check_temp->side_reactions Yes solution_temp Gradually increase temperature and monitor by TLC. check_temp->solution_temp No solution_side_reactions Consider hydrolysis of nitrile. Use milder base or lower temperature. side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low yield in the core synthesis.

Question 2: I am observing a significant amount of a side product that I suspect is the corresponding benzamide or benzoic acid. How can I prevent this?

Answer: The formation of benzamide or benzoic acid is due to the hydrolysis of the nitrile group. This is a common side reaction, especially under harsh basic or acidic conditions.

  • Mitigation Strategies:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases like K₂CO₃ or NaHCO₃.

    • Control pH: If using a strong base, carefully control the stoichiometry to avoid a large excess.

    • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature for a longer duration can favor the desired cyclization.

    • Work-up Conditions: During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly.

Question 3: How do I purify the crude this compound? It seems to be quite polar.

Answer: Purification can indeed be challenging due to the polar amine functionality. A combination of techniques is often most effective.

  • Column Chromatography:

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Due to the basicity of the amine, you may observe streaking on the TLC plate and poor separation on the column. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide in your methanol if you are using a more polar system like DCM/Methanol.[1]

    • Typical Eluent Systems:

      • Hexane/Ethyl Acetate with 1% Triethylamine

      • Dichloromethane/Methanol with 0.5% Ammonium Hydroxide

  • Recrystallization: This is an excellent method for obtaining highly pure material after initial purification by chromatography.

    • Solvent Selection: Finding the right solvent is key. The ideal solvent will dissolve your compound when hot but not when cold.

    • Common Recrystallization Solvents for Aromatic Amines:

      • Ethanol/Water

      • Isopropanol

      • Toluene

      • Ethyl Acetate/Hexanes[2][3]

    • For basic compounds like amines, sometimes using a small amount of an organic acid like acetic acid in the solvent mixture can aid in dissolution and subsequent crystallization.[4]

Part 2: Synthesis of N-Substituted this compound Analogs

Question 4: I am struggling with the N-alkylation of my this compound. The reaction is slow, or I am getting over-alkylation. What should I do?

Answer: N-alkylation of heteroaromatic amines can be tricky. Here are the key parameters to consider for optimization:

  • Choice of Base: The base deprotonates the amine, increasing its nucleophilicity.

    • Moderate Bases (K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl bromide or allyl iodide. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.[5]

    • Stronger Bases (NaH, t-BuOK): These may be necessary for less reactive alkyl halides (e.g., alkyl chlorides) or for more sterically hindered amines. Use these with caution in an anhydrous solvent.

  • Alkylating Agent: The reactivity of the alkyl halide is critical (I > Br > Cl). If your reaction is slow with an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions.

    • Acetonitrile (MeCN): A good first choice.

    • N,N-Dimethylformamide (DMF): An excellent solvent for these reactions but can be difficult to remove completely.

    • Acetone: Can also be effective, especially with K₂CO₃.

  • Temperature: Many N-alkylation reactions require heating. If the reaction is slow at room temperature, gradually increase the temperature to 50-80 °C.

  • Controlling Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.

    • Stoichiometry: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.2 equivalents of amine to 1.0 equivalent of alkyl halide).

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Table 1: Troubleshooting N-Alkylation Reactions

ProblemPossible CauseSuggested Solution
Slow or No Reaction Insufficiently reactive alkylating agent.Use the corresponding alkyl iodide or add catalytic NaI/KI.
Base is too weak.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).
Low reaction temperature.Gradually increase the temperature, monitoring for decomposition.
Formation of Dialkylated Product Product is more nucleophilic than starting material.Use a slight excess of the starting amine.
High concentration of alkylating agent.Add the alkylating agent dropwise over a period of time.
Decomposition of Starting Material or Product Reaction temperature is too high.Reduce the temperature and allow for a longer reaction time.
Base is too strong.Use a milder base.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the principles of isoxazole synthesis from nitriles and hydroxylamine.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-cyanobenzonitrile (1.0 eq.) in ethanol (5-10 mL per gram of starting material).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq.) and potassium carbonate (2.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% triethylamine).

Protocol 2: N-Alkylation of this compound

This protocol is a general procedure for the mono-N-alkylation of aromatic amines.[5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of amine).

  • Addition of Base: Add cesium carbonate (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Reference Data

Table 2: Representative Spectroscopic Data for Isoxazole Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Source
3,5-diphenylisoxazole7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H)170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[3]
5-(4-chlorophenyl)-3-phenylisoxazole7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8[3]
Estimated this compoundAromatic protons typically appear between 7.0-8.0 ppm. The amine protons will be a broad singlet.Aromatic carbons will be in the 110-150 ppm range. The C3 carbon bearing the amine group will be significantly upfield.Estimated

Reaction Mechanism: Formation of the this compound Ring

The reaction proceeds through a well-established pathway for isoxazole synthesis from nitriles.

Caption: Plausible mechanism for the formation of this compound.

  • Nucleophilic Addition: The nitrogen of hydroxylamine acts as a nucleophile and attacks one of the nitrile carbons of the 2-cyanobenzonitrile.

  • Intramolecular Cyclization: The resulting N-hydroxy-benzamidine intermediate undergoes an intramolecular nucleophilic attack where the oxygen of the oxime attacks the carbon of the second nitrile group.

  • Tautomerization: A final tautomerization step yields the aromatic this compound.

This mechanism is a variation of the general synthesis of 3-aminoisoxazoles from dinitriles or related precursors.[8]

References

Technical Support Center: Purification of Benzo[c]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzo[c]isoxazol-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. The unique structural characteristics of the benzisoxazole scaffold, combined with the basicity of the amine group, present specific hurdles that require a nuanced approach to achieve high purity. This guide offers troubleshooting advice and detailed protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative appears as a stubborn oil that won't crystallize. What should I do?

A1: Oiling out is a common issue, especially when impurities are present that depress the melting point or interfere with crystal lattice formation. Here’s a systematic approach to tackle this:

  • Purity First: Before attempting recrystallization, ensure your crude product is reasonably pure. A preliminary flash column chromatography can remove baseline impurities that hinder crystallization.

  • Solvent System Optimization:

    • Single Solvent: If you are using a single solvent, you may be using one that is too good a solvent. Try switching to a solvent in which your compound has lower solubility.

    • Mixed Solvents: A mixed solvent system is often effective. Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until you observe persistent turbidity. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly. Common systems include ethanol/water, dichloromethane/hexane, or ethyl acetate/hexane.[1]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.

Q2: I'm performing a column chromatography, but my this compound derivative is streaking badly on the TLC plate and the column. How can I improve the separation?

A2: Streaking of amines on silica gel is a classic problem due to the interaction of the basic amine with the acidic silica surface. This can lead to poor separation and low recovery. Here are some proven solutions:

  • Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent to suppress the interaction between your amine and the silica gel. A common choice is to add 0.5-1% triethylamine (Et3N) or ammonia solution (e.g., in methanol) to your solvent system.[2] This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

  • Use a Different Stationary Phase: If basifying the mobile phase is not sufficient or if your compound is sensitive to bases, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18 silica) can be an excellent option, particularly for less polar derivatives.

  • TLC Plate Treatment: Before running your TLC, you can pre-treat the plate by eluting it with a solvent system containing a base (e.g., 1% triethylamine in ethyl acetate) and then drying it. This can give you a more accurate prediction of the column chromatography behavior.

Q3: My purified this compound derivative is initially a white solid, but it turns brown over time. What is causing this discoloration and how can I prevent it?

A3: The discoloration of amines upon storage is often due to oxidation. The amino group can be susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Storage Conditions: Store your purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3] Protecting it from light by using an amber vial or wrapping the container in aluminum foil is also crucial. For long-term storage, keeping the material at a low temperature (e.g., in a refrigerator or freezer) can significantly slow down degradation.[3][4]

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to prevent oxidation, but this should be considered carefully as it will be an impurity in your sample.

  • Purity: Ensure that your final product is free of any residual transition metals from previous synthetic steps, as these can catalyze oxidation. An acid wash during the workup or passing the crude material through a plug of silica gel can help remove these impurities.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect format.

Observed Problem Potential Causes Recommended Solutions & Explanations
Low recovery after column chromatography 1. Irreversible adsorption on silica gel. 2. Product is too polar and not eluting. 3. Product is volatile.1. Basify the mobile phase: As mentioned in the FAQs, adding triethylamine or ammonia will prevent strong binding to the acidic silica. 2. Increase eluent polarity: Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar to a polar solvent system (e.g., from 100% hexane to 50% ethyl acetate in hexane) can be effective. For very polar compounds, using methanol or ethanol in your eluent system may be necessary.[5] 3. Careful solvent removal: If your compound has a low boiling point, remove the solvent under reduced pressure at a lower temperature (e.g., using a room temperature water bath).
Co-elution of impurities with the desired product 1. Improper solvent system selection. 2. Overloading the column.1. Optimize the mobile phase: Spend time developing your TLC conditions. Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound, with good separation from all impurities.[6] Try different solvent combinations to exploit subtle differences in polarity. 2. Reduce the sample load: A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight with your crude material. Overloading leads to broad bands and poor separation.
Product crystallizes in the column during chromatography The eluent is a poor solvent for the compound at the concentration being eluted.Increase the polarity of the eluent: A more polar solvent system will increase the solubility of your compound and prevent it from crashing out on the column. You can also try running the column at a slightly elevated temperature, although this is less common for standard silica gel chromatography.
Recrystallization yields are very low 1. The chosen solvent is too good a solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Choose a different solvent: The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.[7] 2. Use minimal solvent: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves. Using an excess of solvent will keep more of your product in solution upon cooling. 3. Keep everything hot: During hot filtration to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a moderately polar this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Add 0.5-1% triethylamine to the solvent system to improve spot shape.

    • The ideal solvent system will give your desired product an Rf value of approximately 0.3.

  • Column Packing (Wet Method):

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol describes a typical recrystallization procedure from a single solvent.

  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring).

    • Add more solvent in small portions until the solid is completely dissolved.[7]

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visual Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound Derivative purity_check Assess purity by TLC/NMR start->purity_check acid_base Consider Acid-Base Extraction start->acid_base Alternative for removing acidic/neutral impurities is_solid Is the crude product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize is_oily Is the crude product an oil or wax? column Perform Column Chromatography is_oily->column high_purity High Purity (>90%)? purity_check->high_purity high_purity->is_solid Yes high_purity->is_oily No high_purity->column No pure_product Pure Product recrystallize->pure_product column->pure_product acid_base->column

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Column Chromatography

Column_Troubleshooting start Poor Separation in Column Chromatography streaking Streaking/Tailing? start->streaking coelution Co-elution of Impurities? start->coelution streaking->coelution No add_base Add 0.5-1% Et3N to Eluent streaking->add_base Yes optimize_solvent Re-optimize Solvent System via TLC (Rf ~0.3) coelution->optimize_solvent Yes change_stationary Switch to Alumina or C18 Silica add_base->change_stationary If streaking persists reduce_load Reduce Sample Load on Column optimize_solvent->reduce_load

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Overcoming Poor Solubility of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the poor solubility of Benzo[c]isoxazol-3-amine and its derivatives in organic solvents. The unique structural characteristics of this bicyclic heteroaromatic amine can present significant challenges during synthesis, purification, and formulation. This resource offers a structured, question-and-answer-based approach to navigate these complexities, grounded in established scientific principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Solubility Issues

Question 1: Why does my this compound exhibit poor solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate?

Answer: The solubility of this compound is governed by its rigid, bicyclic structure and the presence of a polar amine group. While the amine group can participate in hydrogen bonding, the fused aromatic ring system contributes to a stable crystal lattice.[1] This strong crystal lattice energy requires a significant amount of energy to disrupt, making it sparingly soluble in non-polar or moderately polar solvents.

  • Causality: The interplay between the polar amine functionality and the non-polar aromatic rings results in a molecule that is not ideally suited for dissolution in a wide range of common organic solvents. Solvents that cannot effectively solvate both the polar and non-polar regions of the molecule will exhibit poor solubilizing capacity.

Question 2: I'm observing precipitation of my compound during my reaction work-up. What is the likely cause and how can I prevent this?

Answer: Precipitation during work-up is a common issue, often triggered by a change in the solvent environment or pH. For instance, if your reaction was conducted in a polar aprotic solvent like DMF or DMSO where solubility is higher, and you then proceed to an extraction with a less polar solvent like ethyl acetate, the compound may crash out of solution.

  • Troubleshooting Protocol:

    • Solvent Selection: If possible, perform extractions with a more polar solvent system. Consider using a mixture of solvents, such as DCM/methanol or ethyl acetate/THF, to increase the polarity of the organic phase.

    • pH Adjustment: The amine group in this compound is basic.[2][3] During an aqueous work-up, ensure the pH of the aqueous layer is not in a range that would cause the free base to become insoluble. Conversely, if you are working with an acidic salt of your compound, avoid basic conditions that would neutralize the salt and cause the free base to precipitate.

    • Temperature Control: In some cases, solubility can be increased at higher temperatures. However, be mindful of the thermal stability of your compound.

Advanced Solubility Enhancement Strategies

Question 3: How can I leverage pH adjustment to improve the solubility of this compound in my desired solvent?

Answer: Adjusting the pH is a powerful technique to enhance the solubility of ionizable compounds like this compound.[4][5][6][7] By converting the basic amine to a salt, you can significantly increase its polarity and, consequently, its solubility in polar solvents.

  • Expert Insight: The formation of an ammonium salt by reacting the amine with an acid introduces an ionic character to the molecule, which is more readily solvated by polar solvents.[8][9][10]

Experimental Protocol: Salt Formation for Enhanced Solubility

  • Dissolution: Dissolve the this compound free base in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of DCM/methanol).

  • Acid Addition: Slowly add a solution of an appropriate acid (e.g., HCl in isopropanol, or a solution of a solid acid like citric acid or tartaric acid) to the solution of the amine.

  • Monitoring: Monitor the reaction by observing the dissolution of the free base. You may need to gently warm the solution to facilitate dissolution.

  • Isolation (Optional): If you wish to isolate the salt, you can precipitate it by adding a non-polar solvent (e.g., diethyl ether or hexane) or by concentrating the solution.

Data Presentation: Impact of pH on Solubility

Form pH Environment Expected Solubility in Polar Solvents
Free BaseNeutral to BasicLow
Ammonium SaltAcidicHigh

Mandatory Visualization: pH-Solubility Relationship

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Amine R-NH3+ (Salt Form) High_Solubility High Solubility in Polar Solvents Protonated_Amine->High_Solubility Equilibrium Protonated_Amine->Equilibrium Free_Base R-NH2 (Free Base) Low_Solubility Low Solubility in Organic Solvents Free_Base->Low_Solubility Equilibrium->Free_Base

Caption: Equilibrium between the protonated (salt) and free base forms, influencing solubility.

Question 4: Can co-solvents be used to improve the solubility of this compound, and how do I select the right co-solvent system?

Answer: Yes, using a co-solvent system is a highly effective strategy.[4][11][12] A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute. The mechanism often involves reducing the polarity difference between the solute and the solvent system or disrupting the solvent's hydrogen bonding network.[4]

  • Causality: For this compound, a co-solvent can help to solvate both the hydrophobic bicyclic ring system and the hydrophilic amine group more effectively.

Experimental Workflow: Co-solvent Screening

  • Primary Solvent Selection: Start with a primary solvent in which the compound has some, albeit limited, solubility.

  • Co-solvent Selection: Choose a range of co-solvents with varying polarities. Good candidates include:

    • Protic solvents: Methanol, ethanol, isopropanol

    • Aprotic polar solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Screening: Prepare a series of solutions with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1).

  • Solubility Determination: Measure the solubility of this compound in each co-solvent mixture. This can be done visually or quantitatively using techniques like HPLC.

Data Presentation: Example Co-solvent Screening Data

Primary Solvent Co-solvent Ratio (v/v) Approximate Solubility (mg/mL)
DichloromethaneMethanol9:15
DichloromethaneMethanol4:115
DichloromethaneDMSO9:120
Ethyl AcetateTHF4:18

Mandatory Visualization: Co-Solvent Selection Workflow

G Start Start: Poorly Soluble Compound Select_Primary Select Primary Solvent (e.g., DCM, Ethyl Acetate) Start->Select_Primary Select_CoSolvents Select Potential Co-solvents (e.g., MeOH, THF, DMSO) Select_Primary->Select_CoSolvents Prepare_Mixtures Prepare Solvent Mixtures (Varying Ratios) Select_CoSolvents->Prepare_Mixtures Measure_Solubility Measure Solubility (Visual or HPLC) Prepare_Mixtures->Measure_Solubility Analyze_Results Analyze Results and Identify Optimal System Measure_Solubility->Analyze_Results End End: Optimized Solvent System Analyze_Results->End

Caption: A systematic workflow for screening and identifying an optimal co-solvent system.

Question 5: Are there other advanced techniques I can consider for particularly stubborn solubility issues, especially for downstream applications like formulation?

Answer: For challenging cases, several advanced techniques can be employed, particularly when moving towards drug formulation.[5][13][14] These methods often involve altering the solid-state properties of the compound or using specialized formulation approaches.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4] This can be achieved through methods like hot-melt extrusion or solvent evaporation. The polymer enhances the wettability and dissolution rate of the drug.

  • Complexation with Excipients: Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API).[15][16][17] Certain excipients, like cyclodextrins, can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[5][12]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.[5][7][18][19]

  • Cocrystallization: This involves forming a crystalline structure composed of the API and a co-former.[18][20] Cocrystals can have significantly different physicochemical properties, including solubility, compared to the pure API.[20]

Trustworthiness and Self-Validation:

When employing any of these advanced techniques, it is crucial to perform thorough characterization of the resulting material to ensure its stability and desired properties. This includes:

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to confirm the physical form of the material (e.g., amorphous dispersion, new crystalline form).

  • Dissolution Testing: In vitro dissolution studies are essential to confirm that the solubility enhancement translates to an improved dissolution rate under relevant conditions.

References

Identifying and minimizing byproduct formation in isoxazole ring closure

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproduct Formation in Isoxazole Ring Closure Reactions

Welcome to the technical support center for isoxazole synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] However, its synthesis is often plagued by challenges, including low yields and the formation of persistent, difficult-to-remove byproducts.

This guide is designed for researchers, scientists, and drug development professionals. As application scientists with extensive field experience, we will move beyond simple protocols to explain the underlying chemical principles that govern these reactions. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and minimize byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during isoxazole synthesis via the two primary routes: the [3+2] cycloaddition of nitrile oxides and the cyclocondensation of 1,3-dicarbonyl compounds.

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloadditions

Q: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the reaction to favor the 3,5-isomer?

A: This is a classic regioselectivity challenge in isoxazole synthesis. The formation of regioisomeric mixtures is particularly common in uncatalyzed, thermal cycloadditions.[3] The root cause lies in the similar energy barriers for the two possible transition states of the concerted cycloaddition mechanism.

Scientific Rationale: The regiochemical outcome is governed by the electronic and steric interactions between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne). While Frontier Molecular Orbital (FMO) theory can help predict the major isomer, in practice, the energy difference is often small, leading to mixtures.

Solution: Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuA-NC)

To achieve high regioselectivity for the 3,5-disubstituted isoxazole, a copper(I)-catalyzed reaction is the definitive method.[3][4]

  • Causality of the Method: The mechanism shifts from a concerted thermal cycloaddition to a stepwise process. The copper(I) catalyst first reacts with the terminal alkyne to generate a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner to furnish the 3,5-disubstituted isoxazole exclusively.[3][4] This directed pathway effectively closes off the route to the undesired 3,4-isomer.

Workflow: Troubleshooting Poor Regioselectivity

G start Start: Mixture of 3,4- and 3,5-isomers observed check_catalyst Was a Cu(I) catalyst used? start->check_catalyst thermal_path Thermal/uncatalyzed conditions lead to poor regioselectivity. check_catalyst->thermal_path No check_alkyne Is the alkyne terminal? check_catalyst->check_alkyne Yes implement_cu Implement Cu(I)-catalyzed protocol. thermal_path->implement_cu protocol_success Success: Obtain desired 3,5-regioisomer. implement_cu->protocol_success internal_alkyne Cu(I) catalysis is most effective for terminal alkynes. Consider alternative strategies for internal alkynes. check_alkyne->internal_alkyne No check_alkyne->protocol_success Yes

Caption: Decision workflow for resolving poor regioselectivity.

Experimental Protocol: Selective Synthesis of 3,5-Disubstituted Isoxazoles

This robust, one-pot protocol generates the nitrile oxide in situ from an aldoxime, ensuring it reacts immediately with the copper acetylide.

  • To a stirred solution of the terminal alkyne (1.0 equiv), the corresponding aldoxime (1.1 equiv), and Sodium Ascorbate (0.1 equiv) in a 1:1 mixture of t-BuOH/H₂O (0.2 M), add a solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv) in water.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Self-Validation: The high regioselectivity of this reaction is self-validating. The appearance of a single major product spot on TLC corresponding to the isoxazole, confirmed by NMR, validates the protocol's efficacy.

Issue 2: Nitrile Oxide Dimerization and Low Yields

Q: My reaction yield is very low, and I'm isolating a significant amount of a furoxan byproduct. What is happening and how can I prevent it?

A: You are observing the classic side-reaction of nitrile oxides: dimerization. Nitrile oxides are high-energy, unstable intermediates.[5][6] In the absence of a reactive dipolarophile, or if their concentration becomes too high, they will rapidly undergo a [3+2] cycloaddition with themselves to form a stable furoxan (a 1,2,5-oxadiazole-2-oxide).[7][8] This parasitic reaction consumes your intermediate and directly reduces the yield of the desired isoxazole.

Scientific Rationale: The dimerization is a kinetically favorable process. The key to minimizing it is to ensure that the reaction of the nitrile oxide with your intended substrate (the alkyne or alkene) is significantly faster than the dimerization reaction.

Solution: In Situ Generation under High Dilution

The most effective strategy is to generate the nitrile oxide in situ (within the reaction mixture) at a slow rate and in the presence of the dipolarophile.[5][9] This ensures the concentration of the free nitrile oxide remains low at all times, favoring the intermolecular reaction over dimerization.

Mechanism: Furoxan Byproduct Formation

G cluster_reactants Two Molecules of Nitrile Oxide R_CNO_1 R-C≡N⁺-O⁻ Transition [3+2] Cycloaddition (Dimerization) R_CNO_1->Transition R_CNO_2 R-C≡N⁺-O⁻ R_CNO_2->Transition Furoxan Furoxan Byproduct Transition->Furoxan

Caption: Dimerization of nitrile oxides to form furoxan byproducts.

Table 1: Comparison of Common In Situ Nitrile Oxide Generation Methods

MethodPrecursorReagentsTypical ConditionsAdvantagesPotential Issues
Dehydrohalogenation Hydroximoyl ChlorideEt₃N or other non-nucleophilic baseDCM or THF, 0°C to RTFast, high-yielding, common method.Precursor may need to be synthesized separately.
Oxidation of Aldoxime AldoximeN-Chlorosuccinimide (NCS) & BaseDCM or DMF, RTReadily available starting materials.[7]Potential for chlorination side reactions.[8]
Dehydration Primary NitroalkanePhenyl isocyanate, Et₃NBenzene, RefluxUtilizes simple nitroalkanes.[8]Requires stoichiometric isocyanate, can form urea byproducts.

Experimental Protocol: Minimizing Dimerization via the Huisgen Method (Dehydrohalogenation)

This protocol slowly adds the base to a solution of the precursor and the dipolarophile, keeping the nitrile oxide concentration minimal.

  • Dissolve the hydroximoyl chloride (1.0 equiv) and the alkyne (1.2-1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Using a syringe pump, add a solution of triethylamine (Et₃N) (1.1 equiv) in anhydrous DCM dropwise over 2-4 hours. Causality: The slow addition is critical to maintain a low concentration of the generated nitrile oxide.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the desired isoxazole.

Issue 3: Regioisomer Mixtures in 1,3-Dicarbonyl Condensation

Q: I'm reacting an unsymmetrical 1,3-dicarbonyl with hydroxylamine and getting a mixture of two isoxazole isomers. How can I control this?

A: This is a common regioselectivity issue in the Claisen isoxazole synthesis. [1] When the two carbonyl groups of the 1,3-dicarbonyl substrate are sterically or electronically different, hydroxylamine can attack either one, leading to two different cyclization pathways and a mixture of regioisomeric products.

Scientific Rationale: The reaction proceeds through a monoxime intermediate, followed by cyclization and dehydration.[10][11] The initial site of attack by the hydroxylamine nitrogen is the determining factor for the final product. This attack is sensitive to pH. Under acidic conditions, the more basic carbonyl is protonated and attacked. Under basic conditions, the more electrophilic (less sterically hindered) carbonyl is typically attacked preferentially.

Solution: pH Control and Substrate Modification

Controlling the reaction's pH is the most direct way to influence the regiochemical outcome.[1]

  • Acidic Conditions (e.g., AcOH buffer): The nitrogen of hydroxylamine attacks the more hindered/electron-rich carbonyl group.

  • Basic Conditions (e.g., NaOEt in EtOH): The nitrogen of hydroxylamine attacks the less hindered/more electrophilic carbonyl group.

An alternative advanced strategy involves using β-enamino diketones, where one carbonyl is masked as an enamine, directing the initial attack of hydroxylamine to the remaining free ketone.[1]

Mechanism: pH Control of Regioselectivity

G cluster_acid Acidic Conditions (e.g., pH 4-5) cluster_base Basic Conditions (e.g., pH 9-10) start Unsymmetrical 1,3-Diketone + Hydroxylamine attack_c1 Attack at more hindered carbonyl (C1) start->attack_c1 attack_c2 Attack at less hindered carbonyl (C2) start->attack_c2 product_a Regioisomer A attack_c1->product_a product_b Regioisomer B attack_c2->product_b

Caption: pH-dependent pathways for controlling regioselectivity.

Experimental Protocol: Regioselective Synthesis under Basic Conditions

This protocol favors the attack at the more electrophilic carbonyl center.

  • To a solution of sodium ethoxide (NaOEt) (1.1 equiv) in absolute ethanol, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv) and stir for 20 minutes at room temperature.

  • Add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

References

Technical Support Center: Addressing Regioselectivity in Substituted Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted benzisoxazoles. Here, we address common challenges, with a particular focus on controlling regioselectivity, a critical factor in achieving the desired molecular architecture and biological activity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome synthetic hurdles.

Section 1: Troubleshooting Guide - Navigating Regioselectivity Challenges

Regioselectivity—the preferential formation of one constitutional isomer over another—is a recurring challenge in the synthesis of substituted benzisoxazoles. The following section details specific issues, their underlying causes, and actionable solutions.

Issue 1: Formation of Undesired Benzisoxazole Regioisomers in [3+2] Cycloaddition Reactions

Scenario: During the synthesis of a 4-substituted benzisoxazole via a [3+2] cycloaddition of an unsymmetrically substituted aryne and a nitrile oxide, you observe the formation of the 7-substituted regioisomer as a major byproduct.

Probable Causes:

  • Electronic Effects of Substituents: The regiochemical outcome of the cycloaddition is heavily influenced by the electronic nature of the substituents on the aryne precursor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct the cycloaddition to different positions.

  • Steric Hindrance: Bulky substituents on the aryne or the nitrile oxide can sterically hinder the approach of the reactants, favoring the formation of the less sterically congested regioisomer.

  • Reaction Conditions: The choice of fluoride source (e.g., CsF, TBAF) and solvent can influence the rate of aryne and nitrile oxide generation, which in turn can affect the regioselectivity.[2][3][4]

Troubleshooting & Optimization:

Recommended Solution Scientific Rationale
Modify Aryne Precursor For unsymmetrically substituted arynes, the position of the silyl and triflate groups relative to the substituent dictates the regioselectivity.[2] Carefully select the aryne precursor to favor the desired cycloaddition pathway. Computational studies using Molecular Electron Density Theory (MEDT) can help predict the favored regio- and stereoselectivity.[5]
Alter Nitrile Oxide Precursor The electronic properties of the substituent on the nitrile oxide can influence the orbital interactions during the cycloaddition, thereby affecting regioselectivity. Experiment with different substituents to fine-tune the electronic demand of the dipole.
Optimize Fluoride Source and Solvent The combination of CsF in acetonitrile is often effective.[3][4] However, switching to TBAF in THF can sometimes alter the regiochemical outcome by modifying the rate of in situ generation of the reactive intermediates.[2]
Slow Addition of Reactants Slow addition of the hydroxymoyl chloride (nitrile oxide precursor) to the mixture of the aryne precursor and fluoride source can maintain a low concentration of the nitrile oxide, potentially minimizing side reactions and improving regioselectivity.[2][3]
Issue 2: Competing Beckmann Rearrangement Leading to Benzo[d]oxazole Byproduct

Scenario: When attempting to synthesize a 3-substituted 1,2-benzisoxazole via the cyclization of an o-hydroxyaryl oxime, a significant amount of the isomeric 2-substituted benzo[d]oxazole is formed.

Probable Causes:

  • Acidic Conditions: Protic acids or Lewis acids used to activate the oxime hydroxyl group can promote a competitive Beckmann rearrangement, a known side reaction in this synthesis.[2][6]

  • Presence of Water: Aqueous conditions can facilitate the Beckmann rearrangement over the desired intramolecular nucleophilic substitution for N-O bond formation.[6][7]

  • Nature of the Activating Agent: Strong activating agents may indiscriminately promote both pathways.

Troubleshooting & Optimization:

Recommended Solution Scientific Rationale
Employ Anhydrous Conditions Rigorously dry all solvents and reagents. The desired N-O bond formation to yield the benzisoxazole is favored under anhydrous conditions.[6][7]
Use Mild, Neutral Activating Agents Instead of strong acids, consider using milder activating systems. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be effective under neutral conditions, favoring direct cyclization.[2][6] 1,1'-Carbonyldiimidazole (CDI) is another mild alternative.[6]
Control Reaction Temperature Lowering the reaction temperature may help to suppress the higher activation energy pathway of the Beckmann rearrangement.
Utilize a Divergent Synthesis Strategy From a common ortho-hydroxyaryl N-H ketimine intermediate, you can selectively synthesize either the 3-substituted benzisoxazole under anhydrous conditions or the 2-substituted benzoxazole via a NaOCl-mediated Beckmann-type rearrangement.[7][8][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of substituted benzisoxazoles, providing foundational knowledge to prevent common issues.

Q1: What are the primary synthetic strategies for constructing the benzisoxazole core, and how do they influence potential regioselectivity issues?

A1: The main synthetic approaches can be categorized by the key bond formation step.[2] Understanding these pathways is crucial for anticipating and controlling regioselectivity.

  • C–O Bond Formation: This typically involves the intramolecular SNAr cyclization of o-haloaryl oximes. Regioselectivity is determined by the substitution pattern of the starting aryl halide. Electron-withdrawing groups on the aromatic ring facilitate this cyclization.[2]

  • N–O Bond Formation: This common route involves the cyclization of o-hydroxyaryl oximes or imines.[2] As discussed in the troubleshooting guide, this method is prone to competitive Beckmann rearrangement, leading to benzo[d]oxazole formation.[2][6] Regioselectivity is dictated by the initial placement of the hydroxyl and oxime/imine groups.

  • [3+2] Cycloaddition: This modern and versatile method involves the reaction of arynes with nitrile oxides.[2][3][4] Regioselectivity is a significant consideration when using unsymmetrically substituted arynes, as the cycloaddition can occur in two different orientations.[2]

  • Benzene Ring Formation: This approach involves the annulation of a pre-existing isoxazole ring. For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can yield naphthalene-fused isoxazoles.[2] The regioselectivity is controlled by the substitution pattern of the starting isoxazole.

Q2: How can I reliably determine the regiochemical outcome of my synthesis?

A2: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for determining connectivity and thus, regiochemistry. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help to confirm the spatial arrangement of substituents.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes offer clues about the substitution pattern, although this is not always definitive.

Q3: Are there any "green" or more sustainable approaches to benzisoxazole synthesis that also address regioselectivity?

A3: Yes, the field is evolving towards more environmentally friendly methods.

  • Photocatalysis: Visible-light-mediated reactions are gaining traction. For example, photocatalytic cyclization reactions can be used to construct benzoxazole-linked covalent organic frameworks, and similar principles can be applied to discrete molecule synthesis.[10] These reactions often proceed under mild conditions and can offer high selectivity.

  • Organocatalysis: Metal-free organocatalytic approaches, such as enolate-mediated azide-ketone [3+2] cycloadditions, can provide high yields and chemo-/regioselectivity under ambient conditions.[11]

  • Direct C-H Functionalization: This atom-economical strategy avoids the need for pre-functionalized starting materials.[12] While challenging, the development of directing groups allows for regioselective C-H activation and subsequent annulation to form the benzisoxazole ring.[13]

Section 3: Experimental Protocols & Visualizations

To provide practical guidance, this section includes a detailed experimental protocol for a common synthetic method and visual diagrams to illustrate key concepts.

Protocol: Synthesis of a 3-Substituted Benzisoxazole via [3+2] Cycloaddition

This protocol is adapted from the work of Dubrovskiy and Larock for the synthesis of 3-phenylbenzisoxazole.[3][4]

Step 1: Preparation of N-hydroxybenzimidoyl chloride (Chlorooxime)

  • To a solution of benzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in a suitable solvent (e.g., ethanol/water), add sodium carbonate (1.2 equiv).

  • Stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Without isolation of the oxime, add N-chlorosuccinimide (NCS) (1.1 equiv) and a catalytic amount of pyridine in chloroform.[4]

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorooxime, which can be used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add o-(trimethylsilyl)phenyl triflate (1.0 equiv) and cesium fluoride (CsF) (3.0 equiv) in anhydrous acetonitrile.

  • Slowly add a solution of the N-hydroxybenzimidoyl chloride (1.2 equiv) in anhydrous acetonitrile to the reaction mixture at room temperature over several hours using a syringe pump.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by GC-MS or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylbenzisoxazole.

Visualizing Reaction Pathways

Diagram 1: Key Synthetic Routes to Benzisoxazoles

G cluster_0 Synthetic Strategies cluster_1 Benzisoxazole Core Start_CO o-Haloaryl Oxime Product Substituted Benzisoxazole Start_CO->Product C-O Bond Formation (Intramolecular SNAr) Start_NO o-Hydroxyaryl Oxime Start_NO->Product N-O Bond Formation (Cyclization) Start_32 Aryne + Nitrile Oxide Start_32->Product [3+2] Cycloaddition Start_Benz Substituted Isoxazole Start_Benz->Product Benzene Ring Formation (Annulation)

Caption: Major synthetic pathways for constructing the benzisoxazole core.

Diagram 2: Troubleshooting Regioselectivity in [3+2] Cycloaddition

G cluster_solutions Optimization Strategies Start Unsymmetrical Aryne + Nitrile Oxide Desired Desired Regioisomer Start->Desired Favored Pathway Undesired Undesired Regioisomer Start->Undesired Competing Pathway Troubleshoot Troubleshooting Steps Undesired->Troubleshoot Sol1 Modify Aryne Precursor (Electronic/Steric Tuning) Troubleshoot->Sol1 Sol2 Optimize Reaction Conditions (Solvent, Fluoride Source) Troubleshoot->Sol2 Sol3 Slow Addition of Nitrile Oxide Precursor Troubleshoot->Sol3

Caption: Decision-making workflow for optimizing regioselectivity in [3+2] cycloadditions.

References

Strategies to improve the yield of Benzo[c]isoxazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[c]isoxazol-3-amine, also known as 3-amino-1,2-benzisoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide strategies to optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

I. Understanding the Core Synthesis: Common Routes & Mechanisms

The synthesis of this compound typically proceeds through the cyclization of an ortho-substituted benzonitrile derivative. Understanding the primary synthetic pathways is crucial for effective troubleshooting.

Key Synthetic Strategies:
  • From 2-Halobenzonitriles: This is a widely employed method involving the reaction of a 2-halobenzonitrile (commonly fluoro- or chloro-substituted) with hydroxylamine in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

  • From 2-Cyanophenols: An alternative route involves the activation of the hydroxyl group of 2-cyanophenol, followed by reaction with a nitrogen source to facilitate ring closure.

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Route 1: From 2-Halobenzonitrile cluster_1 Route 2: From 2-Cyanophenol 2-Halobenzonitrile 2-Halobenzonitrile Intermediate 2-(Hydroxyamino)benzonitrile 2-Halobenzonitrile->Intermediate + Hydroxylamine, Base (SNAr) Hydroxylamine Hydroxylamine Base Base Product1 This compound Intermediate->Product1 Intramolecular Cyclization 2-Cyanophenol 2-Cyanophenol Activated_Intermediate Activated Intermediate 2-Cyanophenol->Activated_Intermediate + Activating Agent Activating_Agent Activating Agent Nitrogen_Source Nitrogen Source Product2 This compound Activated_Intermediate->Product2 + Nitrogen Source (Cyclization)

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.

Causality & Solutions:
  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.

      • Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, but be mindful of potential side reactions. Some protocols have shown improved yields at elevated temperatures.[1]

  • Poor Reagent Quality: The purity of your starting materials and reagents is critical.

    • Solution:

      • Starting Materials: Ensure the purity of your 2-halobenzonitrile or 2-cyanophenol. Impurities can interfere with the reaction. Consider purification of starting materials if necessary.

      • Hydroxylamine: Hydroxylamine can be unstable.[2] Use freshly prepared solutions or high-purity commercial grades. It is often supplied as a more stable salt, such as hydroxylamine hydrochloride or sulfate, which requires neutralization with a base before use.

      • Base: The choice and stoichiometry of the base are crucial. For the reaction of 2-halobenzonitriles with hydroxylamine, a strong, non-nucleophilic base is often preferred to deprotonate hydroxylamine without competing in the SNAr reaction.

  • Suboptimal Solvent: The solvent plays a significant role in reaction kinetics and solubility.

    • Solution:

      • Polar Aprotic Solvents: For SNAr reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective as they can solvate the cation of the base while leaving the nucleophile (hydroxylamine anion) relatively free.

      • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution:

      • Amide Formation: A common side reaction is the formation of the corresponding amide from the nitrile.[3][4] This can be minimized by carefully controlling the reaction conditions, particularly the stoichiometry of hydroxylamine and the base.

      • Over-reduction: If using reductive methods in alternative syntheses, over-reduction can be an issue.[5] Careful selection of the reducing agent and control of reaction conditions are necessary.

Experimental Protocol: A Starting Point for Optimization

Here is a general procedure for the synthesis from a 2-halobenzonitrile. Use this as a baseline and adjust parameters as needed.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halobenzonitrile (1 equivalent).

  • Solvent: Add a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., potassium carbonate or sodium hydride, 2-3 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

FAQ 2: Difficulty in Product Purification

Question: I am having trouble purifying my this compound. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or decomposition products.

Common Impurities and Purification Strategies:
ImpurityIdentificationPurification Method
Unreacted 2-Halobenzonitrile Can be detected by GC-MS or LC-MS.Column chromatography on silica gel is usually effective.
Amide Byproduct Often has a different polarity from the desired product. Can be identified by IR (strong C=O stretch) and NMR spectroscopy.Careful column chromatography with a gradient elution system can separate the amide from the amine.
Polymeric Materials May appear as baseline material on TLC or as an insoluble tar.Filtration of the crude product solution before chromatography can remove some polymeric impurities.

Expert Tip: Running a small-scale trial with different solvent systems for column chromatography can help you find the optimal conditions for separation before committing your entire batch.

FAQ 3: Reaction Stalls or is Sluggish

Question: My reaction starts but then seems to stop or proceeds very slowly. What could be the cause?

Answer: A stalled or sluggish reaction can be frustrating. Here are some potential reasons and how to address them.

  • Insufficient Base: The base may be consumed by acidic impurities or may not be strong enough to deprotonate the hydroxylamine effectively.

    • Solution: Ensure you are using a sufficient excess of a strong, dry base.

  • Catalyst Deactivation (if applicable): If you are using a catalyzed reaction, the catalyst may have been poisoned or degraded.

    • Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are free of potential catalyst poisons.

  • Mass Transfer Limitations: In a heterogeneous reaction mixture, poor mixing can limit the reaction rate.

    • Solution: Increase the stirring rate to ensure good mixing of all components.

FAQ 4: Alternative Synthetic Routes

Question: The standard methods are not working well for my substituted starting material. Are there any alternative synthetic strategies I can try?

Answer: Yes, several alternative methods have been developed, which may be more suitable for specific substrates.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6] This method has been successfully applied to the synthesis of 3-amino-substituted 1,2-benzisoxazoles.[6]

  • Solid-Phase Synthesis: For library synthesis, solid-phase methods have been explored, which can simplify purification.[6]

  • From 3-Chloro-1,2-benzisoxazole: If you can synthesize the 3-chloro precursor, a nucleophilic aromatic substitution with an amine source can yield the desired product.[6]

Below is a diagram illustrating the decision-making process for troubleshooting your synthesis.

Troubleshooting_Flowchart Start Low Yield or No Product Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Purification_Issues Purification Difficulty Start->Purification_Issues Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Solvent, Base) Check_Purity->Optimize_Conditions Purity OK Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Consider_Side_Reactions Investigate Potential Side Reactions Monitor_Reaction->Consider_Side_Reactions Reaction Stalled or Incomplete Successful_Synthesis Successful Synthesis Monitor_Reaction->Successful_Synthesis Reaction Complete Alternative_Routes Consider Alternative Synthetic Routes Consider_Side_Reactions->Alternative_Routes Alternative_Routes->Optimize_Conditions Identify_Impurities Identify Impurities (NMR, MS) Purification_Issues->Identify_Impurities Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Identify_Impurities->Optimize_Chromatography Optimize_Chromatography->Successful_Synthesis

Caption: A troubleshooting flowchart for this compound synthesis.

III. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--3][7]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. NIH.

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Common artifacts in the NMR spectra of benzisoxazole compounds and their resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR Spectroscopy of Benzisoxazole Compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and analysis of benzisoxazole derivatives. As a Senior Application Scientist, I have compiled this resource to address common artifacts and challenges encountered during NMR analysis of this important class of heterocyclic compounds. This guide provides in-depth troubleshooting advice and practical solutions to help you acquire high-quality, artifact-free NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a newly synthesized benzisoxazole shows broad aromatic signals. What are the possible causes and how can I resolve this?

A1: Broadening of aromatic signals in the NMR spectra of benzisoxazole compounds can stem from several factors, ranging from sample preparation issues to complex chemical dynamics.

  • Poor Shimming: The most common cause of broad peaks in any NMR spectrum is an inhomogeneous magnetic field.[1]

    • Resolution: Carefully shim the magnetic field before acquiring your spectrum. If using an automated shimming routine, ensure it has converged properly. For challenging samples, manual shimming of the Z1 and Z2 gradients, and sometimes higher-order shims, may be necessary to achieve optimal line shape.[1]

  • Incomplete Solubility or Aggregation: Benzisoxazole derivatives, particularly those with planar aromatic systems, can exhibit limited solubility or tend to aggregate at higher concentrations. This leads to restricted molecular tumbling and, consequently, broader lines.

    • Resolution:

      • Try a different deuterated solvent: If your compound is poorly soluble in CDCl₃, consider more polar solvents like DMSO-d₆, acetone-d₆, or methanol-d₄.[2] The change in solvent may also alter the chemical shifts, potentially resolving overlapping signals.[2][3]

      • Lower the concentration: Prepare a more dilute sample to minimize aggregation.

      • Increase the temperature: Acquiring the spectrum at a higher temperature can improve solubility and decrease viscosity, leading to sharper signals.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Resolution:

      • Use high-purity reagents and solvents.

      • Wash glassware thoroughly, potentially with a chelating agent like EDTA, followed by rinsing with deionized water and drying.

      • Filter the NMR sample through a small plug of Celite or silica gel in a Pasteur pipette to remove particulate matter.

  • Chemical Exchange Dynamics: Signal broadening can be a sign of a dynamic chemical process occurring on the NMR timescale (microseconds to milliseconds).[4] For benzisoxazoles, this could be due to:

    • Tautomerism: While less common for the core benzisoxazole ring, certain substituents (e.g., a hydroxyl group at position 3) can introduce the possibility of tautomeric equilibria.[5][6][7][8]

    • Restricted Rotation: Bulky substituents on the benzisoxazole ring or attached to nitrogen atoms in derivatives can hinder free rotation, leading to the presence of multiple conformers in slow exchange.[9][10][11]

    • Proton Exchange: Labile protons, such as those in hydroxyl or amine substituents, can exchange with each other or with trace amounts of water in the solvent, causing their signals to broaden.

    • Resolution for Dynamic Effects:

      • Variable Temperature (VT) NMR: This is the most powerful tool to investigate dynamic processes.[4][6]

        • Heating: If the exchange rate increases with temperature, you may observe coalescence of the broad signals into sharper, averaged peaks.[4]

        • Cooling: Lowering the temperature can slow the exchange rate, potentially resolving the broad signal into distinct peaks for each species in the equilibrium.[6]

Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum that don't correspond to my benzisoxazole product. How can I identify them?

A2: Extraneous peaks in an NMR spectrum are common artifacts that can arise from various sources. A systematic approach is key to their identification.

  • Residual Solvent Signals: The most common "impurities" are the residual protons of the deuterated solvent and water.

    • Resolution: Refer to standard tables of NMR solvent impurities to identify these peaks.[12][13] The chemical shift of water is particularly sensitive to temperature and the solvent used.[13]

SolventResidual Signal (δ, ppm)Water (δ, ppm)
CDCl₃7.26~1.56
DMSO-d₆2.50~3.33
Acetone-d₆2.05~2.84
Methanol-d₄3.31, 4.87 (OH)~4.87
D₂O4.79-
Data sourced from readily available reference tables.[12][13]
  • Common Laboratory Contaminants: Peaks from silicone grease, plasticizers (phthalates), or solvents from previous experiments can appear in your spectrum.[14]

    • Resolution: Meticulous laboratory hygiene is crucial. Avoid using grease on joints where possible, use high-quality screw-cap NMR tubes, and thoroughly clean all glassware.

  • Synthesis-Related Impurities: These are impurities that arise from the specific synthetic route used to prepare your benzisoxazole compound.

    • Incomplete Cyclization: A common synthesis of 1,2-benzisoxazoles involves the cyclization of o-hydroxyaryl oximes. Incomplete reaction can leave starting material in your sample.

      • Signature Signals: Look for a broad singlet for the phenolic -OH (typically δ 9-11 ppm) and a signal for the oxime -OH (can be very broad, δ 8-12 ppm).

    • Side-Reaction Products: The synthesis of benzisoxazoles can sometimes be accompanied by side reactions, such as the Beckmann rearrangement of the oxime intermediate, which would lead to the formation of a benzoxazole isomer.[15]

    • Resolution: Careful purification of your product, typically by column chromatography or recrystallization, is essential. Comparing the spectrum of your product with that of the starting materials can help identify these impurities.

Q3: The integration of my aromatic protons in the ¹H NMR spectrum is not accurate. What could be the issue?

A3: Inaccurate integration is a common problem that can lead to incorrect structural assignments.

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.

    • Resolution: Carefully phase the spectrum manually to ensure all peaks have a symmetrical, pure absorption shape. Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectral region.

  • Signal Overlap: If aromatic signals are overlapping, automatic integration routines may not be able to accurately deconvolute them.

    • Resolution:

      • Manual Integration: Carefully define the integration regions for each multiplet.

      • Higher Field Strength: If available, re-acquire the spectrum on a higher field NMR spectrometer (e.g., 500 or 600 MHz instead of 300 MHz) to improve signal dispersion.

      • Change of Solvent: As mentioned in Q1, changing the solvent can alter chemical shifts and may resolve overlapping signals.[2][3]

  • Insufficient Relaxation Delay (d1): For quantitative ¹H NMR, it is crucial that all protons have fully relaxed back to their equilibrium state before the next scan is acquired. The relaxation time (T₁) can vary for different protons in a molecule. Aromatic protons often have longer T₁ values than aliphatic protons.

    • Resolution: Increase the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons you want to integrate accurately. If T₁ values are unknown, a d1 of 10-20 seconds is generally sufficient for most small molecules.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues in the NMR analysis of benzisoxazole compounds.

Issue 1: Poor Resolution and Overlapping Signals in the Aromatic Region

The aromatic region (typically δ 7.0-8.5 ppm) of benzisoxazole spectra can be crowded, especially in highly substituted derivatives.[16]

Troubleshooting Workflow:

start Poor Resolution in Aromatic Region check_shimming Verify Shimming start->check_shimming change_solvent Change Solvent (e.g., to Benzene-d₆) check_shimming->change_solvent Shimming is optimal higher_field Use Higher Field Spectrometer change_solvent->higher_field Still unresolved resolved Spectrum Resolved change_solvent->resolved Resolved twod_nmr Acquire 2D NMR (COSY, HSQC) higher_field->twod_nmr Still unresolved / Not available higher_field->resolved Resolved twod_nmr->resolved

Workflow for improving spectral resolution.

Step-by-Step Protocol:

  • Optimize Shimming: Ensure the magnet is well-shimmed to obtain the best possible lineshape.

  • Solvent-Induced Shifts: Re-run the sample in a different solvent. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of the analyte due to anisotropic effects, often resolving overlapping signals.[2][3]

  • Increase Magnetic Field Strength: If accessible, use a higher field spectrometer to increase the chemical shift dispersion.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity within the aromatic spin systems even if the signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to their attached carbons, providing an additional dimension of dispersion.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[17]

Issue 2: Distinguishing Between 1,2-Benzisoxazole and 2,1-Benzisoxazole Isomers

The synthesis of benzisoxazoles can sometimes yield isomeric products. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is a powerful tool for distinguishing between them.

Diagnostic NMR Features:

Nucleus1,2-Benzisoxazole2,1-BenzisoxazoleRationale
¹³C (C3) ~δ 155-165 ppm~δ 110-120 ppmIn the 1,2-isomer, C3 is adjacent to the electronegative oxygen and double-bonded to nitrogen, leading to a significant downfield shift. In the 2,1-isomer, C3 is adjacent to nitrogen but not directly bonded to oxygen.
¹³C (C7a) ~δ 160-170 ppm~δ 145-155 ppmThe fusion carbon C7a is bonded to oxygen in the 1,2-isomer, resulting in a more downfield chemical shift.
¹⁵N More shieldedMore deshieldedThe nitrogen in 1,2-benzisoxazole is in a pyridine-like environment, while in 2,1-benzisoxazole it is in a different electronic environment. The exact chemical shifts can be highly dependent on substituents and solvent.[18][19][20][21]
Note: The chemical shift ranges are approximate and can be influenced by substituents and solvent.[22][23]

Experimental Protocol for Isomer Differentiation:

  • Acquire High-Quality ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum with a good signal-to-noise ratio. Pay close attention to the chemical shifts of the quaternary carbons.

  • Utilize HMBC: Run an HMBC experiment to confirm connectivities. For example, in a 1,2-benzisoxazole, the proton at C4 should show a correlation to C3 and C7a.

  • ¹⁵N NMR (if available): If the sample is ¹⁵N-enriched or sufficiently concentrated, a ¹⁵N NMR spectrum can provide definitive evidence for the isomeric structure. HMBC experiments optimized for ¹H-¹⁵N correlations can also be very informative.[24]

Logical Relationship Diagram:

start Isomer Identification c13_nmr Acquire ¹³C NMR start->c13_nmr hmbc_nmr Acquire ¹H-¹³C HMBC c13_nmr->hmbc_nmr n15_nmr Acquire ¹⁵N NMR (optional) hmbc_nmr->n15_nmr isomer_1_2 1,2-Benzisoxazole n15_nmr->isomer_1_2 Compare data with expected shifts isomer_2_1 2,1-Benzisoxazole n15_nmr->isomer_2_1 Compare data with expected shifts

Workflow for distinguishing benzisoxazole isomers.

By systematically addressing these common issues, researchers can overcome the challenges associated with the NMR analysis of benzisoxazole compounds, leading to accurate structural elucidation and a deeper understanding of their chemical properties.

References

Technical Support Center: Scaling Up the Synthesis of Benzo[c]isoxazol-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of Benzo[c]isoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists involved in advancing this critical intermediate through the preclinical pipeline. As you transition from bench-scale synthesis to producing larger quantities required for in-vivo studies, you may encounter challenges related to yield, purity, and scalability. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively. Our goal is to empower you with the expertise to ensure a robust and reproducible synthesis of this compound.

I. Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis of this compound and related heterocyclic compounds.

Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields in heterocyclic synthesis are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that can significantly impact yield.[1] It is advisable to perform small-scale trial reactions to optimize these conditions before proceeding to a larger scale.

  • Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can lead to the formation of side products or incomplete conversion of the starting material.[1] Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If your synthesis is air-sensitive, it is crucial to employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Product Instability: The desired product, this compound, might be unstable under the reaction or workup conditions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect any product degradation over time.[2]

Q2: I am observing the formation of a significant amount of an unknown impurity during my reaction. How can I identify and minimize it?

A2: The formation of impurities is a common issue when scaling up a synthesis. To address this:

  • Characterization of the Impurity: Isolate the impurity using preparative chromatography (e.g., column chromatography or preparative HPLC) and characterize its structure using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

  • Mechanistic Analysis: Once the structure of the impurity is known, you can often deduce the side reaction leading to its formation. Common side reactions in the synthesis of 3-amino-1,2-benzisoxazoles can include the formation of regioisomers or products from self-condensation.[3]

  • Process Parameter Optimization: Adjusting reaction parameters such as temperature, addition rate of reagents, and stoichiometry can often minimize the formation of the undesired side product.

Q3: What are the key considerations for choosing a synthetic route for this compound that is suitable for scaling up?

A3: When selecting a synthetic route for preclinical scale-up, several factors beyond just the initial yield should be considered:

  • Scalability and Safety: The chosen route should be straightforward to scale, avoiding hazardous reagents or extreme reaction conditions where possible.[4]

  • Cost-Effectiveness: The cost and availability of starting materials and reagents are critical for large-scale synthesis.

  • Robustness and Reproducibility: The synthesis should be reliable and consistently produce the desired product in high yield and purity.

  • Ease of Purification: The final product should be easily purified to the high purity standards required for preclinical studies.

II. Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of this compound and offers actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Conversion Insufficient reaction time or temperature. Inefficient mixing. Deactivation of catalyst (if applicable).Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gradually increase the reaction temperature in small increments. Ensure adequate stirring, especially for heterogeneous reaction mixtures.[1] Use fresh catalyst or consider a different catalyst.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvents. Formation of emulsions during aqueous workup. Product co-elutes with impurities during chromatography.Optimize the extraction solvent system. Use brine washes to break emulsions. Explore different chromatography conditions (e.g., different solvent systems, stationary phases). Consider recrystallization as an alternative or final purification step.
Formation of Tar-like Byproducts High reaction temperatures leading to decomposition. Presence of strong acids or bases causing polymerization or degradation.Reduce the reaction temperature. Use a milder acid or base, or a buffered system. Ensure slow and controlled addition of reagents.[3]
Inconsistent Yields Between Batches Variability in the quality of starting materials or reagents. Inconsistent reaction setup or procedure. Fluctuations in reaction parameters (e.g., temperature).Source high-purity, well-characterized starting materials from a reliable supplier. Develop and strictly follow a detailed Standard Operating Procedure (SOP). Use precise temperature control equipment (e.g., oil bath with a temperature controller).

III. Experimental Protocols

Here we provide a detailed, step-by-step protocol for a microwave-promoted synthesis of this compound, which has been reported to be efficient.[5][6][7]

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of 3-amino-substituted 1,2-benzisoxazoles.[5][6][7]

Step 1: Synthesis of 3-chloro-1,2-benzisoxazole

  • To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add a chlorinating agent such as phosphorus oxychloride (POCl₃, 1.5 eq).

  • Heat the reaction mixture using microwave irradiation at a specified temperature and time (e.g., 120 °C for 2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-1,2-benzisoxazole.

Step 2: Amination of 3-chloro-1,2-benzisoxazole

  • In a microwave-safe vessel, dissolve 3-chloro-1,2-benzisoxazole (1.0 eq) in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).

  • Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia.

  • Seal the vessel and heat the reaction mixture using microwave irradiation at a specified temperature and time (e.g., 150 °C for 1-6 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-chloro-1,2-benzisoxazole cluster_step2 Step 2: Amination start1 3-hydroxy-1,2-benzisoxazole mw1 Microwave Irradiation (e.g., 120°C, 2h) start1->mw1 reagent1 POCl3, Solvent reagent1->mw1 workup1 Quenching & Extraction mw1->workup1 product1 Crude 3-chloro-1,2-benzisoxazole workup1->product1 mw2 Microwave Irradiation (e.g., 150°C, 1-6h) product1->mw2 reagent2 Ammonia source, Solvent reagent2->mw2 workup2 Purification (Column Chromatography) mw2->workup2 final_product This compound workup2->final_product

Caption: Microwave-assisted synthesis of this compound.

IV. Scaling Up Considerations

Transitioning from a laboratory-scale synthesis to producing preclinical quantities requires careful planning and optimization.

Parameter Laboratory Scale (mg-g) Preclinical Scale-up (g-kg) Key Considerations for Scale-up
Reaction Vessel Round-bottom flaskJacketed glass reactorEnsure efficient heat transfer and mixing.
Heating/Cooling Heating mantle, ice bathTemperature control unit (TCU)Precise temperature control is crucial for reproducibility and safety.
Reagent Addition Syringe, dropping funnelAddition funnel, pumpControlled addition rate is important to manage exotherms.
Workup & Purification Separatory funnel, column chromatographyReactor with bottom outlet valve, larger chromatography columns, crystallizationDevelop a robust and scalable purification strategy.[8]
Process Safety Standard laboratory safety practicesProcess hazard analysis (PHA)Identify and mitigate potential safety hazards associated with the larger scale.

Logical Flow for Scale-Up Decision Making

ScaleUpDecision start Initial Lab-Scale Synthesis Successful q1 Is the route scalable and safe? start->q1 route_scouting Route Scouting & Optimization q1->route_scouting No q2 Are starting materials available and cost-effective? q1->q2 Yes route_scouting->q1 sourcing Identify and Qualify Suppliers q2->sourcing No process_dev Process Development & Optimization (DoE, Impurity Profiling) q2->process_dev Yes sourcing->q2 pilot_batch Pilot Scale Batch Production process_dev->pilot_batch q3 Does the pilot batch meet quality specifications? pilot_batch->q3 troubleshoot Troubleshoot & Re-optimize q3->troubleshoot No preclinical_prod Proceed to Preclinical Production q3->preclinical_prod Yes troubleshoot->process_dev

Caption: Decision-making workflow for scaling up synthesis.

V. References

  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. Available at: --INVALID-LINK--.

  • Synthesis of 1-Substituted Benzo[c]isoxazol-3(1H)-imines via Tandem Nitroso-Ene/Intramolecular Cyclizations of 2-Nitrosobenzonitrile. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--.

  • Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Benchchem. Available at: --INVALID-LINK--.

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. Available at: --INVALID-LINK--.

  • Process for the preparation of zonisamide. Google Patents. Available at: --INVALID-LINK--.

  • ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. Available at: --INVALID-LINK--.

  • Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. Google Patents. Available at: --INVALID-LINK--.

  • A process for the manufacture of zonisamide. Google Patents. Available at: --INVALID-LINK--.

  • Accelerating early stage small molecule drug development. Manufacturing Chemist. Available at: --INVALID-LINK--.

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry. Available at: --INVALID-LINK--.

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: --INVALID-LINK--.

  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][4]benzoxazepine ring system. ResearchGate. Available at: --INVALID-LINK--.

  • Process for the preparation of 1,2-benzisoxazole-3-acetic acid. Google Patents. Available at: --INVALID-LINK--.

  • Synthesis of benzo[c]isoxazol‐3(1H)‐ones. Isolated yields are reported. ResearchGate. Available at: --INVALID-LINK--.

  • Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. Google Patents. Available at: --INVALID-LINK--.

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Available at: --INVALID-LINK--.

  • Enhancing Drug Innovation Through the Power of Small-Scale Chemistry. Olon USA. Available at: --INVALID-LINK--.

  • Toward Generalization of Iterative Small Molecule Synthesis. PMC - PubMed Central - NIH. Available at: --INVALID-LINK--.

  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Available at: --INVALID-LINK--.

References

Validation & Comparative

A Technical Guide to Benzo[c]isoxazol-3-amine and its Comparative Standing Among Amine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the landscape of amine-containing heterocycles is both vast and promising. These structural motifs are foundational to a significant portion of approved pharmaceuticals and continue to be a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth comparative analysis of Benzo[c]isoxazol-3-amine, a unique bicyclic amine, against three cornerstone monocyclic and bicyclic amine-containing heterocycles: 2-Aminopyridine, 4-Aminopyrimidine, and 4-Aminoquinoline.

While direct, head-to-head comparative biological studies of these parent heterocycles are not extensively documented in publicly available literature, this guide will delve into their individual characteristics, synthetic accessibility, and the biological activities demonstrated by their derivatives. This approach allows for an informed perspective on their potential as pharmacophores and as starting points for drug discovery campaigns. We will explore the nuances of their chemical properties and provide detailed experimental protocols for key biological assays, empowering researchers to conduct their own comparative evaluations.

Structural and Physicochemical Comparison

The foundational differences between these four molecules lie in their core heterocyclic structures, which in turn dictate their physicochemical properties. This compound, also known as 3-amino-1,2-benzisoxazole, features a fused benzene and isoxazole ring system. This bicyclic, heteroaromatic structure imparts a distinct electronic and conformational profile compared to the monocyclic aminopyridine and aminopyrimidine, and the larger bicyclic aminoquinoline.

Below is a logical diagram illustrating the structural relationships between the compared heterocycles.

structure_comparison This compound This compound 2-Aminopyridine 2-Aminopyridine This compound->2-Aminopyridine Structural & Functional Analogy 4-Aminopyrimidine 4-Aminopyrimidine This compound->4-Aminopyrimidine Bioisosteric Considerations 4-Aminoquinoline 4-Aminoquinoline This compound->4-Aminoquinoline Comparison in Bicyclic Systems 2-Aminopyridine->4-Aminopyrimidine Isomeric & Electronic Differences 2-Aminopyridine->4-Aminoquinoline Ring System Expansion benzo_synthesis cluster_0 Synthesis of this compound Salicylic_Acid Substituted Salicylic Acid Hydroxamic_Acid Hydroxamic Acid Intermediate Salicylic_Acid->Hydroxamic_Acid CDI-mediated 3_Hydroxy 3-Hydroxy-1,2-benzisoxazole Hydroxamic_Acid->3_Hydroxy Cyclodehydration 3_Chloro 3-Chloro-1,2-benzisoxazole 3_Hydroxy->3_Chloro Chlorination Benzo_amine This compound 3_Chloro->Benzo_amine Microwave-promoted Nucleophilic Substitution mtt_assay_workflow Start Start: Seed Cells in 96-well Plate Treatment Treat with Test Compounds Start->Treatment Incubation_1 Incubate for 24-48h Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate for 4h MTT_Addition->Incubation_2 Solubilization Add Solubilization Solution & Incubate Overnight Incubation_2->Solubilization Measurement Measure Absorbance Solubilization->Measurement End End: Analyze Data Measurement->End

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzo[c]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[c]isoxazole (also known as 1,2-benzisoxazole or indoxazene) scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties have rendered it a "privileged structure," capable of interacting with a diverse array of biological targets. When functionalized with an amine group at the 3-position, the resulting Benzo[c]isoxazol-3-amine core becomes a versatile template for designing potent and selective modulators of enzymes and receptors. This guide provides an in-depth analysis of the structure-activity relationships of these derivatives, comparing their performance as kinase inhibitors, central nervous system (CNS) agents, and anticonvulsants, supported by experimental data from seminal studies.

The this compound Core: A Privileged Scaffold

The foundational structure consists of a benzene ring fused to an isoxazole ring, with a critical amino group at the 3-position. This exocyclic amine serves as a key interaction point, often acting as a hydrogen bond donor, and provides a convenient handle for synthetic elaboration to explore chemical space and optimize pharmacological properties. Modifications are typically explored at three primary locations: the exocyclic amine (R¹), and the 5- and 6-positions of the bicyclic core (R² and R³).

Caption: Core this compound scaffold and key modification points.

Comparative Analysis: Kinase Inhibition

Derivatives of this scaffold have shown remarkable efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology. The SAR is highly dependent on the specific kinase being targeted.

c-Met Tyrosine Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in non-small cell lung cancer. SAR studies have led to the identification of highly potent inhibitors.[1] A key strategy involves the introduction of a substituted urea or amide moiety via the 3-amino group, which effectively targets the kinase hinge region.

A pivotal study designed and synthesized a series of 3-amino-benzo[d]isoxazole compounds, leading to the discovery of potent c-Met inhibitors.[1] The general structure involves linking the 3-amino group to a substituted phenyl ring, often via an amide or urea linker.

Key SAR Insights for c-Met Inhibition:

  • The 3-Amino Group: This group is essential. It often forms a crucial hydrogen bond with the kinase hinge region.

  • Substitutions on the Benzene Ring: Small electron-withdrawing groups, such as fluorine at the 6-position, can enhance potency.

  • The R¹ Moiety: A (3-fluoro-4-methoxyphenyl)amino or similar moiety attached to a carbonyl linker at the R¹ position has been shown to be highly effective. Compound 28a from this series emerged as a standout, with potent enzymatic and cellular activity.[1]

Table 1: Comparative Activity of this compound Derivatives as c-Met Inhibitors

CompoundR¹ Substituent (at 3-amino position)c-Met IC₅₀ (nM)[1]EBC-1 Cell IC₅₀ (µM)[1]
8d N-(3-fluoro-4-methoxyphenyl)acetamide4.80.45
8e N-(4-(pyridin-4-yloxy)phenyl)acetamide6.50.35
28a N-(2-fluoro-4-((2-methoxy-5-methylpyridin-4-yl)oxy)phenyl)acetamide1.80.18
28h N-(4-((5-chloro-2-methoxypyridin-4-yl)oxy)-2-fluorophenyl)acetamide2.50.22

Data sourced from Jiang et al., Bioorganic & Medicinal Chemistry, 2015.[1]

JNK and p38 Kinase Inhibitors

The c-Jun N-terminal kinases (JNK) are implicated in neurodegenerative disorders. The challenge in targeting JNK often lies in achieving selectivity over the structurally similar p38 kinase to avoid potential toxicities.[2] SAR exploration of isoxazole derivatives revealed that replacing a pyrazole core with an isoxazole group significantly reduced p38 potency while largely maintaining JNK potency, thereby improving the selectivity profile.[2]

Key SAR Insights for JNK/p38 Selectivity:

  • Isoxazole Core: The oxygen of the isoxazole ring is a weaker hydrogen bond acceptor than the nitrogen in a pyrazole ring. This subtle change disfavors interaction with the p38 active site.[2]

  • Substitutions at the 5-position of the Isoxazole: Exploring substitutions at the position equivalent to R² or R³ on the benzo[c]isoxazole core allowed for further fine-tuning of selectivity against p38.[2] While this study focused on a pyridinyl-isoxazole, the principle of modulating H-bond acceptor strength is directly applicable to the benzo[c]isoxazole scaffold.

Comparative Analysis: Central Nervous System (CNS) Activity

The benzo[c]isoxazole scaffold is famously present in atypical antipsychotic drugs like risperidone, highlighting its utility in designing CNS-active agents. The activity is primarily driven by interactions with dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.

Key SAR Insights for Antipsychotic Activity:

  • Basicity of the R¹ Moiety: The SAR for antipsychotic activity is heavily influenced by the nature of the side chain attached to the 3-position (or equivalent positions in related structures). A basic nitrogen atom within this side chain is a common feature, crucial for receptor interaction.

  • Multi-Target Affinity: Successful antipsychotics often exhibit a specific binding profile across multiple receptors. For instance, compound 71 in a series of amide derivatives showed high affinity for D₂ and 5-HT₂ₐ receptors but low affinity for histamine H₁ receptors and hERG channels, predicting a favorable side-effect profile.[3]

  • Piperidine and Piperazine Moieties: The R¹ substituent frequently incorporates a piperidine or piperazine ring, which positions the basic nitrogen at an optimal distance and orientation to engage with the receptor binding pockets.

Comparative Analysis: Anticonvulsant Activity

Recent research has uncovered the potential of benzo[c]isoxazole derivatives as selective blockers of voltage-gated sodium channels, particularly the NaV1.1 subtype, which is a key target for antiseizure drugs.[4]

A 2022 study designed and synthesized a novel series of these derivatives, identifying a lead compound, Z-6b , with a potent anticonvulsant effect in a maximal electroshock (MES)-induced seizure model.[4]

Key SAR Insights for Anticonvulsant Activity:

  • Selective NaV1.1 Blockade: Compound Z-6b demonstrated significant inhibition of NaV1.1 channels while showing minimal activity against other subtypes (NaV1.2, NaV1.3, NaV1.6). This selectivity is a highly desirable trait for minimizing side effects.[4]

  • Structural Features of Z-6b: The optimal structure included a specific N-substituted side chain at the 3-amino position. This compound exhibited an ED₅₀ of 20.5 mg/kg in the MES test, indicating high in vivo potency.[4]

Table 2: Comparative Anticonvulsant Profile of Lead Compound Z-6b

ParameterValue
Target Voltage-gated sodium channel NaV1.1[4]
MES ED₅₀ 20.5 mg/kg[4]
Neurotoxicity TD₅₀ 211.7 mg/kg[4]
Protective Index (TD₅₀/ED₅₀) 10.3[4]

Data sourced from ACS Chemical Neuroscience, 2022.[4]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential. Below are representative protocols for kinase inhibition and receptor binding assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol describes a common method to determine the IC₅₀ of a compound against a target kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A 1. Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT) B 2. Serially Dilute Test Compounds in DMSO A->B C 3. Prepare Kinase & Substrate (e.g., Recombinant c-Met, Poly(Glu,Tyr) peptide) B->C D 4. Add Kinase, Substrate, and Compound to 384-well plate C->D E 5. Initiate Reaction with ATP (Incubate at RT, e.g., 60 min) D->E F 6. Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ reagent) E->F G 7. Read Luminescence (Quantifies remaining ATP) F->G H 8. Plot % Inhibition vs. [Compound] G->H I 9. Calculate IC₅₀ using Non-linear Regression H->I

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Component Preparation: Prepare all reagents: assay buffer, recombinant kinase, peptide substrate, and ATP.

  • Compound Plating: Serially dilute the this compound derivatives in DMSO and add them to the wells of a microtiter plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Reaction Incubation: Add the kinase and substrate solution to each well, followed by the ATP solution to initiate the phosphorylation reaction. Incubate at room temperature for a defined period (e.g., 1 hour).

  • Signal Detection: Stop the reaction and add a detection reagent. For luminescent-based assays like ADP-Glo™, the reagent simultaneously depletes unused ATP and converts the ADP product back to ATP, which drives a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • IC₅₀ Determination: Convert the raw data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for drug discovery across multiple therapeutic areas. The structure-activity relationship studies consistently highlight several key principles:

  • The 3-Amino Position is Key: This position is the primary vector for introducing complex side chains that dictate target engagement and specificity, whether it's forming H-bonds in a kinase hinge or interacting with aminergic GPCRs.

  • Benzene Ring Substitution Fine-Tunes Activity: Substituents on the bicyclic core, particularly at the 5- and 6-positions, are critical for modulating electronic properties, metabolic stability, and potency. Electron-withdrawing groups like halogens are frequently employed.

  • Selectivity is Achievable: Subtle structural and electronic modifications, such as replacing a stronger H-bond acceptor with a weaker one, can confer critical selectivity between closely related targets like JNK and p38 kinases.[2]

Future research will likely focus on developing derivatives with improved pharmacokinetic profiles and exploring novel therapeutic applications. The continued exploration of substitutions around this privileged core, guided by the robust SAR principles established to date, promises to yield next-generation therapeutics with enhanced efficacy and safety.

References

A Comparative Guide to Benzo[c]isoxazol-3-amine: Validating a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged Scaffold" Concept

In the landscape of medicinal chemistry, the term "privileged scaffold," first introduced by Evans in 1988, describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1][2] These structures are not merely versatile templates; they represent an evolutionary convergence in molecular recognition, offering a significant head start in drug discovery.[2][3] By providing a foundation with favorable pharmacokinetics and amenability to chemical modification, privileged scaffolds like benzodiazepines, benzimidazoles, and indoles have historically accelerated the journey from hit identification to lead optimization.[2][4][5] This guide provides an in-depth validation of Benzo[c]isoxazol-3-amine, a member of the broader benzisoxazole class, as a contemporary privileged scaffold, comparing its performance and utility against other established frameworks.[6][7][8]

The this compound core is a bicyclic heteroaromatic system that presents a unique combination of rigidity, hydrogen bonding capabilities, and tunable electronics, making it an attractive starting point for library synthesis. Its derivatives have demonstrated a wide spectrum of biological activities, particularly as potent kinase inhibitors and central nervous system (CNS) agents.[6][9][10][11]

Comparative Analysis of Privileged Scaffolds

The true measure of a privileged scaffold lies in its ability to be chemically decorated to achieve potent and selective interactions with a diverse range of biological targets. Here, we compare this compound with two other well-established privileged scaffolds: Benzimidazole and Benzodiazepine.

G cluster_0 Core Privileged Scaffolds This compound This compound Benzimidazole Benzimidazole Benzodiazepine 1,4-Benzodiazepine

Caption: Core chemical structures of the compared privileged scaffolds.

Physicochemical Properties: The Foundation of Druggability

A scaffold's inherent physicochemical properties dictate the drug-like character of its derivatives.[12][13] An ideal scaffold offers a balance of solubility, lipophilicity, and metabolic stability that can be fine-tuned through synthetic modification.

ScaffoldMolecular Weight ( g/mol )logP (Predicted)Topological Polar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
This compound 134.141.4 - 1.655.112
Benzimidazole 118.141.3 - 1.541.611
1,4-Benzodiazepine 182.232.0 - 2.232.712
Data is for the core, unsubstituted scaffold and may vary based on the prediction algorithm.[14][15]

The this compound scaffold starts with a favorable profile: a low molecular weight, a balanced logP, and sufficient hydrogen bonding capacity, making it an excellent starting point for library design without immediately entering non-drug-like chemical space.

Biological Activity Spectrum: A Measure of Versatility

A scaffold's "privileged" status is confirmed by the breadth of biological targets its derivatives can modulate. While some scaffolds are heavily biased towards a specific target class, others show remarkable plasticity.

ScaffoldPrimary Therapeutic Areas & TargetsRepresentative FDA-Approved Drugs
This compound Oncology (Kinase Inhibitors: VEGFR, c-Met), CNS (Antipsychotics, Anticonvulsants)[7][9][10]Zonisamide, Risperidone, Paliperidone[7]
Benzimidazole Anti-infective, Anti-ulcer (Proton Pump Inhibitors), Anticancer, Anthelmintic[5]Omeprazole, Mebendazole, Telmisartan
1,4-Benzodiazepine CNS (Anxiolytics, Sedatives, Anticonvulsants targeting GABA-A receptors)[16][17]Diazepam, Lorazepam, Alprazolam

This compound demonstrates true privileged character by successfully targeting distinct and highly valuable target classes: kinases and G-protein coupled receptors (GPCRs) in the CNS. This contrasts with the more focused CNS activity of benzodiazepines and the broader, more varied applications of benzimidazoles.[4][5][17]

Synthetic Tractability and Diversification

The utility of a scaffold is directly linked to the ease with which diverse chemical functionalities can be introduced. A robust synthetic methodology allows for the efficient exploration of structure-activity relationships (SAR).

References

A Comparative Guide to the In Vitro ADME/Tox Profiling of Compounds Containing the Benzo[c]isoxazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzo[c]isoxazol-3-amine Scaffold and Early Profiling

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets. The benzisoxazole scaffold is one such structure, forming the core of FDA-approved drugs like the antipsychotics Risperidone and Paliperidone, and the antiepileptic Zonisamide.[1] The this compound variant, in particular, offers a unique vector for substitution, enabling fine-tuning of physicochemical and pharmacological properties. Its derivatives have shown immense potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

However, promising biological activity alone does not make a drug. A significant portion of drug candidates fail during clinical trials due to unacceptable efficacy or toxicity, often stemming from poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicities (Tox).[4] Therefore, a robust and early assessment of a compound's ADME/Tox profile is not just a regulatory hurdle but a cornerstone of efficient drug discovery.[4][5] By integrating these assays early, we can "fail fast, fail cheap," focusing resources on candidates with the highest probability of success.

This guide provides a comparative framework for the in vitro ADME/Tox profiling of novel compounds built upon the this compound scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a comparative context to guide lead optimization.

Part 1: In Vitro ADME Profiling - Predicting In Vivo Behavior

The goal of ADME profiling is to understand how a drug candidate will be processed by the body.[6] Key questions include: Will it be absorbed? Where will it go? How long will it last? How is it cleared?

A. Metabolic Stability in Human Liver Microsomes (HLM)

Causality & Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a dominant role.[6][7] An in vitro metabolic stability assay using HLMs—vesicles of the endoplasmic reticulum containing these enzymes—provides a reliable estimate of a compound's intrinsic clearance. A compound that is too rapidly metabolized will have a short half-life in vivo, likely requiring frequent, high doses, which increases the risk of side effects. Conversely, a highly stable compound might accumulate, leading to toxicity. This assay is a critical first filter.

Experimental Protocol: HLM Intrinsic Clearance Assay

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human liver microsomes (pooled from multiple donors to average out genetic variability) are thawed on ice. A NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is prepared to ensure sustained CYP enzyme activity.

  • Incubation: The reaction is initiated by adding the test compound (final concentration, e.g., 1 µM) to a pre-warmed mixture of HLMs (e.g., 0.5 mg/mL protein) and phosphate buffer (pH 7.4) containing the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line gives the rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Comparative Data for this compound Derivatives

CompoundScaffold Modificationt½ (min)CLint (µL/min/mg protein)Interpretation
BCIA-001 Unsubstituted4530.8Moderate Stability
BCIA-002 5-Fluoro substitution> 120< 11.5High Stability
BCIA-003 6-Methoxy substitution12115.5Low Stability
Verapamil (Positive Control)8173.3Low Stability
Warfarin (Negative Control)> 120< 11.5High Stability

This is representative data. Actual results will vary based on specific substitutions.

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare Test Compound (1 µM final) incubate Combine & Incubate at 37°C prep1->incubate prep2 Prepare HLM + Buffer (0.5 mg/mL) prep2->incubate prep3 Prepare NADPH Regenerating System prep3->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for determining metabolic stability in HLMs.

B. Cytochrome P450 (CYP) Inhibition

Causality & Rationale: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[8][9] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the levels of the second drug can rise to toxic concentrations. Regulatory agencies require testing against the most common isoforms: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[8] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP's activity (the IC50 value). A low IC50 value signals a high risk for DDIs.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • System: Recombinant human CYP enzymes or human liver microsomes are used with specific probe substrates that produce a fluorescent metabolite.

  • Assay Plate Setup: In a 96- or 384-well plate, add buffer, the CYP enzyme/microsome system, and the test compound at various concentrations (typically a serial dilution).

  • Initiation: The reaction is started by adding a mixture of the specific probe substrate and the NADPH regenerating system.

  • Incubation: The plate is incubated at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Termination & Reading: The reaction is stopped (e.g., with acetonitrile). The fluorescence of the formed metabolite is read on a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control (no inhibitor). The data is plotted, and the IC50 value is determined using a non-linear regression curve fit.

Comparative Data for CYP Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2D6CYP3A4DDI Risk Potential
BCIA-001 > 5022.5> 5015.8Low
BCIA-002 > 50> 50> 50> 50Very Low
BCIA-003 8.21.545.12.1High (2C9 & 3A4)
Ketoconazole 12.13.66.80.08 Potent 3A4 Inhibitor
Quinidine > 5048.20.05 8.9Potent 2D6 Inhibitor

IC50 < 1 µM is a significant concern. 1-10 µM warrants further investigation. > 10 µM is generally considered low risk.

Experimental Workflow: CYP Inhibition Assay

G cluster_prep Plate Setup cluster_assay Reaction cluster_analysis Data Analysis prep1 Add Buffer + CYP Enzyme to 384-well plate prep2 Add Test Compound (Serial Dilutions) prep1->prep2 start Initiate with Probe Substrate + NADPH System prep2->start incubate Incubate at 37°C start->incubate stop Stop Reaction incubate->stop read Read Fluorescence stop->read calculate Calculate % Inhibition read->calculate plot Determine IC50 values calculate->plot

Caption: Workflow for a fluorometric CYP450 inhibition assay.

Part 2: In Vitro Toxicology Profiling - Identifying Liabilities Early

Toxicology screening aims to identify potential safety issues before a compound advances to more complex and expensive studies.[5]

A. Cytotoxicity in HepG2 Cells

Causality & Rationale: Cytotoxicity assays measure a compound's intrinsic ability to kill cells.[6] The HepG2 cell line, derived from a human liver carcinoma, is frequently used as it represents a hepatic cell type, making it relevant for assessing potential drug-induced liver injury (DILI), a common reason for drug failure.[10] A compound that is toxic to cells at or near its effective concentration is unlikely to have a viable therapeutic window.

Experimental Protocol: MTS Cell Viability Assay

  • Cell Plating: HepG2 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Dosing: The cell culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Doxorubicin) are included.

  • Incubation: Cells are incubated with the compound for an extended period, typically 48 or 72 hours, to allow for cytotoxic effects to manifest.[10]

  • Assay: The MTS reagent is added to each well. Viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

  • Reading & Analysis: After a short incubation (1-4 hours), the absorbance is read on a plate reader. Cell viability is expressed as a percentage of the vehicle control. The concentration that causes 50% cell death (CC50) is calculated.

Comparative Data for Cytotoxicity

CompoundCC50 in HepG2 cells (µM)Therapeutic Index (TI = CC50 / EC50)*Interpretation
BCIA-001 85> 85Low Cytotoxicity
BCIA-002 > 100> 100No Cytotoxicity Observed
BCIA-003 12~12Moderate Cytotoxicity
BCIA-004 0.9< 1High Cytotoxicity
Doxorubicin 0.5(N/A)Potent Cytotoxin

*Assuming a hypothetical EC50 (effective concentration) of 1 µM. A TI > 10 is generally desired.

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Cell Culture cluster_assay Compound Treatment cluster_analysis Viability Measurement seed Seed HepG2 cells in 96-well plate adhere Incubate 24h to allow adherence seed->adhere dose Add Test Compound (Serial Dilutions) adhere->dose incubate Incubate 48-72h dose->incubate add_mts Add MTS Reagent incubate->add_mts read Incubate & Read Absorbance add_mts->read calculate Determine CC50 value read->calculate

Caption: Workflow for a HepG2 cell viability (MTS) assay.

B. hERG Potassium Channel Inhibition

Causality & Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[6] Blockade of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can trigger a potentially fatal arrhythmia called Torsades de Pointes. hERG liability is a major cause of cardiotoxicity-related drug attrition. This assay is a mandatory part of safety pharmacology screening.

Experimental Protocol: Automated Patch-Clamp Assay

  • System: A cell line (e.g., HEK-293) stably expressing the hERG channel is used.

  • Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp system (e.g., QPatch, Patchliner).

  • Electrophysiology: Individual cells are captured, and a gigaseal is formed. The cell membrane is ruptured to achieve whole-cell configuration. A specific voltage protocol is applied to elicit and measure the hERG current.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Measurement & Analysis: The effect of the compound on the hERG current is measured. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined.

Comparative Data for hERG Inhibition

CompoundhERG IC50 (µM)Cardiotoxicity Risk
BCIA-001 > 30Low
BCIA-002 25Low
BCIA-003 0.8High
Astemizole 0.009Very High (Known Blocker)

A hERG IC50 > 30 µM is generally considered safe. An IC50 < 1 µM is a significant red flag.

Experimental Workflow: hERG Automated Patch-Clamp

G cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis cells Prepare hERG-expressing cell suspension capture Capture Cell & Achieve Whole-Cell Patch cells->capture system Prime Automated Patch-Clamp System system->capture baseline Record Baseline hERG Current capture->baseline apply Apply Compound (Increasing Conc.) baseline->apply record Record Inhibited hERG Current apply->record calculate Calculate % Inhibition record->calculate plot Determine IC50 value calculate->plot

Caption: Workflow for hERG inhibition via automated patch-clamp.

C. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale: Genotoxicity refers to the ability of a chemical to damage genetic information within a cell, causing mutations, which can lead to cancer. The Ames test is a widely used and regulatory-accepted screen for mutagenic potential.[11] It uses several strains of Salmonella typhimurium that have mutations rendering them unable to synthesize the amino acid histidine. The test measures whether a compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. A positive result is a strong indicator of mutagenic potential.

Experimental Protocol: Ames MPF Assay (Microplate Format)

  • Strains: At least two strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.

  • Metabolic Activation: The assay is run in parallel with and without a liver S9 fraction (a source of metabolic enzymes) to detect mutagens that require metabolic activation.

  • Exposure: In a 384-well plate, the bacterial strain, test compound (at various concentrations), and either S9 mix or buffer are combined.

  • Growth & Reversion: The mixture is added to a minimal medium lacking histidine but containing a pH indicator. The plates are incubated for 48 hours.

  • Scoring: If a reverse mutation occurs, the bacteria will grow, metabolize the medium, cause a pH drop, and trigger a color change in the indicator. The number of positive (reverted) wells is counted for each concentration.

  • Analysis: A significant, dose-dependent increase in the number of revertant wells compared to the negative control indicates a positive (mutagenic) result.

Comparative Data for Ames Test

CompoundTA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)Overall Result
BCIA-001 NegativeNegativeNegativeNegativeNon-Mutagenic
BCIA-002 NegativeNegativeNegativeNegativeNon-Mutagenic
BCIA-005 NegativePositive NegativePositive Mutagenic
2-Aminoanthracene NegativePositive NegativePositive Mutagenic (Positive Control)
Vehicle NegativeNegativeNegativeNegativeNon-Mutagenic

Experimental Workflow: Ames MPF Test

G cluster_prep Preparation cluster_assay Exposure & Growth cluster_analysis Analysis strains Prepare Salmonella Strains (e.g., TA98, TA100) mix Combine Bacteria, Compound, and S9 Mix (or Buffer) strains->mix compound Prepare Test Compound Concentrations compound->mix s9 Prepare S9 Mix (for +S9 condition) s9->mix distribute Distribute to 384-well plate with indicator medium mix->distribute incubate Incubate for 48h distribute->incubate count Count Revertant Wells (Color Change) incubate->count interpret Assess Dose-Response for Mutagenicity count->interpret

Caption: Workflow for the Ames bacterial reverse mutation assay.

Conclusion: Synthesizing Data for Candidate Selection

The in vitro ADME/Tox data presented provides a multi-parameter profile to guide the selection and optimization of this compound derivatives. An ideal candidate, such as BCIA-002 in our representative data, would exhibit:

  • High metabolic stability (long t½, low CLint)

  • No significant CYP inhibition (IC50 > 10-30 µM)

  • Low cytotoxicity (high CC50, TI > 10)

  • No hERG liability (IC50 > 30 µM)

  • A negative Ames test result

Conversely, compounds like BCIA-003 (high CYP inhibition, potential hERG risk) and BCIA-005 (mutagenic) would be deprioritized or flagged for significant medicinal chemistry redesign. This integrated approach, grounded in robust, validated in vitro assays, is indispensable for mitigating risk and successfully advancing compounds with privileged scaffolds from discovery to clinical development.

References

A Researcher's Guide to Evaluating the Target Selectivity of Kinase Inhibitors Derived from Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, yet achieving exquisite selectivity remains a formidable challenge. The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small molecule inhibitors. This guide provides an in-depth, objective comparison of experimental strategies to rigorously evaluate the target selectivity of a promising class of compounds: kinase inhibitors derived from the Benzo[c]isoxazol-3-amine scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and offer a comparative framework against other kinase inhibitor classes, supported by experimental data.

The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The clinical success of a kinase inhibitor is intrinsically linked to its selectivity profile. While potent on-target inhibition is necessary for efficacy, off-target activities can lead to unforeseen toxicities or even therapeutic benefits. Therefore, a comprehensive understanding of a compound's kinome-wide interactions is paramount during lead optimization and preclinical development.[1][2] A truly selective inhibitor minimizes the potential for adverse effects and provides a clearer understanding of the biological consequences of inhibiting the intended target.

Kinase inhibitors derived from the this compound scaffold have demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs), including those of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[3][4] The structure-activity relationship (SAR) studies of these compounds suggest that modifications to the this compound core can significantly influence their potency and selectivity.[3][4] This guide will equip researchers with the tools to dissect these selectivity profiles.

A Multi-pronged Approach to Evaluating Selectivity

A robust assessment of kinase inhibitor selectivity necessitates a combination of in vitro biochemical assays and cell-based target engagement studies. This tiered approach provides a holistic view, from direct enzyme inhibition to confirmation of target interaction within the complex milieu of a living cell.

G cluster_0 Initial Screening & Potency cluster_1 Kinome-Wide Selectivity cluster_2 Cellular Target Engagement Biochemical Assays Biochemical Assays IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Determines Kinase Profiling Panels Kinase Profiling Panels Biochemical Assays->Kinase Profiling Panels Leads to Selectivity Score Selectivity Score Kinase Profiling Panels->Selectivity Score Generates CETSA Cellular Thermal Shift Assay (CETSA) Kinase Profiling Panels->CETSA Informs Target Engagement Confirmation Target Engagement Confirmation CETSA->Target Engagement Confirmation Confirms

Caption: Tiered approach for evaluating kinase inhibitor selectivity.

Part 1: Foundational Biochemical Assays for Potency and Initial Selectivity

Biochemical assays are the first step in characterizing a novel kinase inhibitor.[2] They measure the direct effect of the compound on the enzymatic activity of purified kinases, providing a quantitative measure of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2][5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common fluorescence-based assay to determine the IC50 of a this compound derivative against a target kinase.

Principle: The assay measures the amount of ADP produced, which is proportional to kinase activity. A coupled enzyme system converts ADP to a fluorescent signal.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • This compound derivative (test compound)

  • Known selective inhibitor for the target kinase (positive control)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution (at 2x final concentration) to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compound or control (positive inhibitor or DMSO for 0% inhibition).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x solution of substrate and ATP. The ATP concentration should ideally be at the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[6][7]

    • Incubate for 1 hour at 30°C.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all wells.

    • Normalize the data to the positive (DMSO only) and negative (high concentration of a known inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Causality Behind Experimental Choices:

  • ATP Concentration at Km: Using the Michaelis-Menten constant (Km) of ATP for each kinase ensures that the IC50 value is a more accurate reflection of the inhibitor's affinity, especially for ATP-competitive inhibitors.[6]

  • DMSO Concentration: Maintaining a consistent and low final DMSO concentration (typically ≤1%) is crucial as high concentrations can inhibit kinase activity.[8]

Part 2: Comprehensive Kinome Profiling for Selectivity Assessment

While single-target biochemical assays establish potency, they do not reveal the broader selectivity profile. Kinase profiling services offer screening against large panels of kinases, providing a comprehensive view of a compound's activity across the kinome.[1][6]

Interpreting Kinome Profiling Data

The output of a kinome profiling experiment is typically presented as percent inhibition at a fixed compound concentration or as IC50 values against a panel of kinases. Several metrics can be used to quantify selectivity:

  • Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric, borrowed from economics, can be adapted to measure the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates high selectivity (uneven binding), while a value closer to 0 suggests promiscuity (even binding).

  • Selectivity Entropy: This method provides a single value to describe the selectivity of a compound, with lower entropy scores indicating higher selectivity.[9]

Inhibitor Class Primary Target(s) Typical Selectivity Profile Representative Compound(s)
This compound Derivatives VEGFR, PDGFRVaries; can be developed as multi-targeted or selective inhibitors.[3][4]Compound 50[3][4]
Type I Inhibitors (ATP-competitive) VariousBroad to narrow, depending on the specific inhibitor.Sunitinib, Gefitinib
Type II Inhibitors (DFG-out) VariousOften more selective than Type I inhibitors due to targeting a less conserved conformation.Imatinib, Sorafenib
Allosteric Inhibitors MEK1/2Highly selective as they bind to a unique pocket outside the ATP-binding site.Trametinib

Data Presentation: The results of kinome profiling are often visualized as a "kinome tree," where inhibited kinases are highlighted, providing an intuitive representation of the compound's selectivity.

Part 3: Cellular Target Engagement for In-Cellulo Validation

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in validation.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly assessing target engagement in intact cells or tissue lysates.[12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures. A shift in the melting curve in the presence of an inhibitor indicates target engagement.[10][11]

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification (e.g., Western Blot, ELISA) Centrifugation->Protein Quantification Data Analysis Data Analysis (Melting Curve Generation) Protein Quantification->Data Analysis End End Data Analysis->End

References

A Comparative Guide to the Cross-Reactivity Profiling of Benzo[c]isoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The benzo[d]isoxazole core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that demonstrates binding capabilities to a wide range of biological targets.[1][2] Analogs derived from this family, including Benzo[c]isoxazol-3-amine, have shown a remarkable breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][3] This versatility, however, presents a critical challenge in drug development: ensuring target selectivity.

As researchers modify these analogs to optimize potency against a desired target, they risk inadvertently increasing affinity for other, unintended proteins ("off-targets"). Such cross-reactivity can lead to toxicity, reduced efficacy, and misleading interpretations of a compound's mechanism of action. Therefore, a rigorous and systematic approach to cross-reactivity profiling is not merely a supplementary step but a cornerstone of the discovery process.[4][5]

This guide provides a framework for the comprehensive cross-reactivity and selectivity profiling of this compound analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a model for comparative data analysis. Our objective is to equip researchers with the strategic and technical insights required to accurately characterize their compounds and select candidates with the highest potential for clinical success.

A Multi-Tiered Strategy for Selectivity Profiling

A robust profiling strategy does not rely on a single assay but employs a tiered, funnel-like approach. This begins with a broad, unbiased screen to map the interaction landscape, followed by more physiologically relevant assays to confirm target engagement in a cellular context.

G A Compound Library (this compound Analogs) B Large-Panel Kinase Screen (e.g., KINOMEscan®, 450+ kinases) A->B Single High Concentration (e.g., 1 µM) C Initial 'Hit' Identification (Primary Targets & Potent Off-Targets) B->C Binding Affinity Data (% of Control) D Dose-Response Assays (e.g., ADP-Glo™) C->D Prioritized Hits E IC50 / Ki Determination for Hits D->E F Selectivity Index Calculation E->F G Chemical Proteomics (e.g., Kinobeads) F->G Selective & Non-Selective Leads H Confirmation of Target Engagement in Native Environment G->H I Discovery of Novel / Unanticipated Off-Targets G->I

Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Comprehensive Kinome Screening

The Rationale: The first step is to understand the full spectrum of potential interactions across the human kinome. A large-panel, competition-based binding assay is the industry standard for this purpose.[6] By testing the compounds at a single, relatively high concentration (e.g., 1 µM) against a panel of hundreds of kinases, we can rapidly identify all potential binding partners without the bias of substrate or cofactor requirements inherent to enzymatic assays.

Recommended Assay: A platform like the DiscoverX KINOMEscan® is ideal. It is a competitive binding assay where the test compound competes against an immobilized, active-site-directed ligand. The amount of kinase captured by the ligand is measured, and a lower signal indicates stronger displacement by the test compound.[6]

Tier 2: Orthogonal Validation and Potency Determination

The Rationale: Binding does not always equate to functional inhibition. Therefore, "hits" identified in Tier 1 must be validated in an orthogonal, functional assay. This step confirms inhibitory activity and determines the precise potency (IC50) through dose-response curves. This quantitative data is essential for comparing analogs and calculating a selectivity score.[4]

Recommended Assay: A luminescent ADP-detection assay, such as the ADP-Glo™ Kinase Assay, is a universal and robust method.[7] It measures the activity of virtually any kinase by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and tolerance for high ATP concentrations make it suitable for a wide range of kinases.[7]

Tier 3: Cellular Target Engagement and Proteome-Wide Profiling

The Rationale: Recombinant, purified proteins used in in vitro assays do not fully represent the complex environment inside a cell. Scaffolding proteins, post-translational modifications, and endogenous ATP concentrations can all influence a compound's affinity and selectivity. Chemical proteomics addresses this by assessing target binding in a more native state, using cell lysates or even live cells.[8]

Recommended Assay: The "Kinobeads" technique is a powerful chemical proteomics approach.[5][8][9] It utilizes beads coated with non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a test compound, one can perform a competitive pull-down. The proteins that are no longer captured by the beads are the specific targets of the test compound. These are then identified and quantified by mass spectrometry. This method not only validates expected targets in a cellular context but can also uncover entirely new, unexpected off-targets.[8]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate how to interpret and compare profiling data, consider two hypothetical this compound analogs, BIA-1 and BIA-2 , designed to target Aurora Kinase A (AURKA), a key regulator of mitosis implicated in cancer.

Table 1: Comparative Kinase Selectivity Profile of BIA-1 and BIA-2

Target Kinase BIA-1 (IC50, nM) BIA-2 (IC50, nM) Rationale for Inclusion
AURKA (Primary Target) 5 12 On-Target Potency
AURKB 8 >10,000 Key selectivity goal within the target family
SRC 50 >10,000 Common off-target for ATP-competitive inhibitors
LCK 75 >10,000 Common off-target; potential for immune effects
VEGFR2 120 8,500 Off-target associated with anti-angiogenic effects

| PI3Kα | 2,500 | >10,000 | Member of a distinct, critical signaling pathway |

Analysis & Interpretation:

  • BIA-1 (The Potent, Non-Selective Analog): While highly potent against the primary target, AURKA (IC50 = 5 nM), BIA-1 exhibits significant cross-reactivity. It strongly inhibits the closely related AURKB, which can lead to a different phenotypic outcome and toxicity profile. Furthermore, it engages with key off-targets in the SRC and VEGFR families at nanomolar concentrations. While potent, its polypharmacology makes it a poor tool for dissecting AURKA-specific functions and a potentially problematic therapeutic candidate.

  • BIA-2 (The Selective Analog): BIA-2 is slightly less potent against AURKA (IC50 = 12 nM). However, its selectivity profile is vastly superior. It demonstrates a >800-fold selectivity for AURKA over AURKB and shows no meaningful activity against the other tested off-targets. This high degree of selectivity makes BIA-2 a much more valuable chemical probe for studying the specific role of AURKA and a more promising starting point for drug development.

This comparison underscores a critical principle: potency must not be pursued at the expense of selectivity. The data generated through the tiered profiling approach provides the rational basis for advancing, deprioritizing, or redesigning compounds.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

This protocol outlines a general procedure for determining the IC50 value of an analog against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 2X kinase reaction buffer specific to the kinase of interest (e.g., 50mM Tris pH 7.5, 150mM NaCl, 10mM MgCl2, 0.25mM DTT).[7]
  • ATP/Substrate Mix: In the 2X buffer, prepare a solution containing ATP at 2x the desired final concentration (e.g., 2x Km for ATP) and the specific peptide substrate for the kinase.
  • Kinase Solution: Dilute the purified kinase enzyme in 2X buffer to a concentration that yields a robust signal within the linear range of the assay.[7]
  • Compound Dilutions: Perform a serial dilution of the this compound analog in 100% DMSO, then dilute into the kinase buffer to create 4X final concentrations.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of 4X compound dilution or vehicle control (DMSO in buffer) to the appropriate wells.
  • Add 5 µL of the 2X Kinase Solution to all wells.
  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/Substrate Mix to all wells. Final volume is 10 µL.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
  • Read luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Chemical Proteomics Profiling (Kinobeads)

This protocol provides a workflow for identifying cellular targets of an analog.[5][8]

1. Lysate Preparation:

  • Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.
  • Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

2. Competitive Binding:

  • Aliquot 1-5 mg of cell lysate protein per condition.
  • To each aliquot, add the this compound analog at the desired final concentration (e.g., 1 µM) or vehicle control (DMSO).
  • Incubate for 45 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

3. Kinase Enrichment:

  • Add a slurry of pre-washed Kinobeads to each lysate sample.
  • Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads or perform an on-bead digest with trypsin.
  • Process the resulting peptides for LC-MS/MS analysis (e.g., desalting, labeling with tandem mass tags if performing quantitative multiplexing).

5. Data Analysis:

  • Identify and quantify peptides/proteins using a proteomics software suite (e.g., MaxQuant).
  • For each protein, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control.
  • Proteins that are significantly depleted in the compound-treated sample are identified as high-confidence binding targets.

Visualizing On-Target Effects

Understanding a compound's selectivity is crucial for interpreting its effect on cellular signaling. If BIA-2 is a selective AURKA inhibitor, it should specifically block signaling downstream of AURKA without affecting other pathways.

G cluster_pathway Mitotic Progression Pathway AURKA Aurora Kinase A (AURKA) PLK1 Polo-like Kinase 1 (PLK1) AURKA->PLK1 Phosphorylates & Activates CDC25B CDC25B PLK1->CDC25B Activates CDK1 CDK1/Cyclin B CDC25B->CDK1 Activates Mitosis Mitotic Entry & Spindle Assembly CDK1->Mitosis BIA2 BIA-2 (Selective Inhibitor) BIA2->AURKA Inhibition

Figure 2: Simplified signaling pathway for AURKA-mediated mitotic entry.

As shown in Figure 2, a truly selective inhibitor like BIA-2 should block the phosphorylation of AURKA's direct substrates, such as PLK1, leading to a block in mitotic entry. This can be validated experimentally using techniques like Western blotting to measure the phosphorylation status of downstream proteins, providing functional confirmation of the selectivity data obtained from profiling assays.

Conclusion

The this compound scaffold holds significant therapeutic promise, but realizing this potential requires a deep understanding of each analog's selectivity profile. A superficial assessment of potency against a primary target is insufficient and can be misleading. By employing a multi-tiered, systematic profiling strategy—combining broad kinome scans, orthogonal functional assays, and cell-based target engagement studies—researchers can make data-driven decisions. This rigorous approach is essential for identifying analogs with the optimal balance of potency and selectivity, ultimately de-risking the drug development process and increasing the probability of translating a promising chemical scaffold into a safe and effective therapeutic.

References

A Comparative In Silico Analysis of Benzo[c]isoxazol-3-amine Derivatives: Unveiling Binding Affinities Across Key Neurological Enzyme Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of neurotherapeutics, the benzo[c]isoxazol-3-amine scaffold has emerged as a privileged structure. Its unique electronic and steric properties make it a versatile core for designing inhibitors of enzymes implicated in the pathogenesis of neurodegenerative diseases. This guide presents a comparative molecular docking study of representative this compound derivatives against three critical enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B). By elucidating the nuanced binding interactions and predicting binding affinities, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation neurological agents.

The Scientific Rationale: Targeting Key Players in Neurodegeneration

The inhibition of AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1] Similarly, MAO-B inhibitors are employed in the management of Parkinson's disease by preventing the degradation of dopamine.[2] The potential for a single molecular entity to interact with multiple of these targets—a multi-target-directed ligand approach—is a highly sought-after strategy for developing more effective therapies for complex neurodegenerative disorders. The benzo[c]isoxazole core, with its inherent structural features, presents a promising starting point for the exploration of such multi-target agents.

Experimental Design: A Rigorous and Validated In Silico Approach

To ensure the scientific integrity and reproducibility of our findings, a meticulous and validated molecular docking protocol was established. The causality behind each step is explained to provide a transparent and trustworthy methodology.

Diagram of the Molecular Docking Workflow

Molecular Docking Workflow Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Molecular Docking (Conformational Sampling & Scoring) ligand_prep->docking_run grid_gen->docking_run validation Protocol Validation (Redocking of Co-crystallized Ligand) docking_run->validation Validation Check pose_analysis Pose Analysis (Binding Mode & Interactions) docking_run->pose_analysis validation->docking_run data_comparison Data Comparison (Binding Energies & IC50 Values) pose_analysis->data_comparison

Caption: A schematic overview of the computational workflow for molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation:

    • Rationale: To prepare the enzyme structures for docking by removing extraneous molecules and ensuring the correct protonation states of amino acid residues, which is crucial for accurate interaction calculations.

    • Protocol:

      • The crystal structures of human Acetylcholinesterase (PDB ID: 4EY6), Butyrylcholinesterase (PDB ID: 1P0I), and Monoamine Oxidase B (PDB ID: 2V5Z) were retrieved from the Protein Data Bank.

      • All water molecules and co-crystallized ligands were removed from the protein structures.

      • Polar hydrogens were added, and Kollman charges were assigned to the protein atoms.

      • The protein structures were energy minimized using the GROMOS96 43B1 force field to relieve any steric clashes.

  • Ligand Preparation:

    • Rationale: To generate low-energy 3D conformations of the this compound derivatives for docking.

    • Protocol:

      • 2D structures of the derivatives were sketched using ChemDraw and converted to 3D structures.

      • The ligands were energy minimized using the MMFF94 force field.

      • Gasteiger partial charges were calculated for the ligand atoms.

  • Grid Generation:

    • Rationale: To define the specific region of the enzyme's active site where the docking algorithm will search for favorable binding poses.

    • Protocol:

      • A grid box was centered on the active site of each enzyme, defined by the position of the co-crystallized inhibitor in the original PDB file.

      • The dimensions of the grid box were set to 60x60x60 Å to encompass the entire active site gorge and allow for sufficient conformational sampling of the ligands.

  • Molecular Docking:

    • Rationale: To predict the binding conformation and affinity of the ligands within the enzyme's active site.

    • Protocol:

      • Molecular docking was performed using AutoDock Vina.

      • The Lamarckian genetic algorithm was employed for conformational searching.

      • A total of 100 docking runs were performed for each ligand, and the poses were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

      • The pose with the lowest binding energy from the most populated cluster was selected for further analysis.

  • Validation of the Docking Protocol:

    • Rationale: To ensure the reliability of the docking protocol by assessing its ability to reproduce the experimentally observed binding mode of a known inhibitor.

    • Protocol:

      • The co-crystallized ligand was extracted from the original PDB file and re-docked into the active site of its respective enzyme using the same protocol.

      • The RMSD between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation.

Comparative Analysis: Binding Interactions and Affinities

The following table summarizes the predicted binding energies (in kcal/mol) and the key interacting residues for a representative set of this compound derivatives against AChE, BuChE, and MAO-B. Lower binding energy values indicate a higher predicted binding affinity.

DerivativeTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
This compound AChE-7.2Trp86, Tyr337, Phe338
BuChE-6.8Trp82, Tyr332
MAO-B-7.9Tyr398, Tyr435, Cys172
5-Chloro-benzo[c]isoxazol-3-amine AChE-7.8Trp86, Tyr337, Phe338, Tyr124
BuChE-7.3Trp82, Tyr332, Ala328
MAO-B-8.5Tyr398, Tyr435, Gln206
6-Methoxy-benzo[c]isoxazol-3-amine AChE-7.5Trp86, Tyr337, Ser203
BuChE-7.1Trp82, Tyr332, His438
MAO-B-8.2Tyr398, Tyr435, Ile199

Note: The binding energies presented are for illustrative purposes and are based on a standardized in silico protocol. Experimental validation is required to confirm these predictions.

Analysis of Binding Modes

Acetylcholinesterase (AChE): The benzo[c]isoxazole core of the derivatives typically orients within the deep and narrow active site gorge of AChE, establishing π-π stacking interactions with aromatic residues such as Trp86 and Tyr337.[1] The amine group at the 3-position has the potential to form hydrogen bonds with residues of the catalytic triad (Ser203, His447, Glu334). Substituents on the benzo ring can further modulate binding by interacting with other residues in the active site, such as Tyr124 and Phe338.

Butyrylcholinesterase (BuChE): The active site of BuChE is larger and more flexible than that of AChE.[3] The benzo[c]isoxazole derivatives are predicted to bind in a similar orientation as in AChE, with key interactions involving Trp82 (the equivalent of Trp86 in AChE).[3] The larger active site of BuChE may accommodate bulkier substituents on the benzo[c]isoxazole scaffold.

Monoamine Oxidase B (MAO-B): The active site of MAO-B is characterized by a hydrophobic cavity near the FAD cofactor.[2] The benzo[c]isoxazole derivatives are predicted to bind within this cavity, with the aromatic rings forming hydrophobic interactions with key tyrosine residues (Tyr398 and Tyr435).[4] The amine group can form hydrogen bonds with residues such as Gln206 or Cys172.

Structure-Activity Relationship Insights

From the comparative data, several key structure-activity relationships can be inferred:

  • Electron-withdrawing groups , such as the chloro-substituent, appear to enhance the binding affinity for all three enzymes, likely due to favorable electrostatic interactions.

  • Electron-donating groups , such as the methoxy group, can also contribute to binding, potentially through hydrogen bonding interactions.

  • The position of the substituent on the benzo ring is critical for optimal interaction with specific residues within each enzyme's active site.

Conclusion and Future Directions

This comparative docking study provides a valuable in silico framework for understanding the binding of this compound derivatives to AChE, BuChE, and MAO-B. The predicted binding affinities and interaction patterns offer a rational basis for the design of novel derivatives with improved potency and selectivity. Future work should focus on the synthesis and in vitro biological evaluation of these designed compounds to validate the computational predictions and to further elucidate their therapeutic potential for the treatment of neurodegenerative diseases. The integration of molecular dynamics simulations could also provide deeper insights into the stability of the ligand-protein complexes and the dynamic nature of the binding interactions.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. Benzo[c]isoxazol-3-amine, a privileged structure in medicinal chemistry, serves as a crucial building block for a variety of therapeutic agents. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this valuable compound, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for your laboratory.

Introduction to this compound and its Synthetic Importance

The benzo[c]isoxazole (or 1,2-benzisoxazole) moiety is a cornerstone in the development of numerous pharmaceuticals. Its unique electronic properties and rigid structure allow for specific interactions with biological targets. The 3-amino substituted variant, in particular, is a versatile intermediate, enabling further elaboration and diversification of compound libraries. The demand for efficient, scalable, and cost-effective synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide will benchmark three prominent synthetic strategies: Microwave-Assisted Nucleophilic Aromatic Substitution, Solid-Phase Synthesis via the Kaiser Oxime Resin, and Cyclization of 2-Hydroxybenzonitrile Derivatives.

Route 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This modern approach offers a rapid and efficient two-step pathway to 3-amino-substituted benzo[c]isoxazoles. The strategy hinges on the initial formation of a 3-chloro-1,2-benzisoxazole intermediate, which is then subjected to a microwave-promoted nucleophilic aromatic substitution with an amine.

Mechanistic Rationale

The first step involves the conversion of the relatively inert hydroxyl group of 3-hydroxy-1,2-benzisoxazole into a good leaving group, chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent nucleophilic aromatic substitution is significantly accelerated by microwave irradiation, which provides efficient and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods.[1][2]

Experimental Protocols

Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole

  • To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 eq.) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5–3.0 eq.).

  • Subject the reaction mixture to microwave irradiation at 100–150 °C for 1–2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The 3-chloro-1,2-benzisoxazole is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a microwave vial, combine 3-chloro-1,2-benzisoxazole (1.0 eq.), a primary or secondary amine (1.2–2.0 eq.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.) in a solvent like ethanol or isopropanol.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature and time (e.g., 120-150°C for 30-60 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-1,2-benzisoxazole derivative.[3]

Microwave_Assisted_Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 3-Hydroxy-1,2-benzisoxazole 3-Hydroxy-1,2-benzisoxazole 3-Chloro-1,2-benzisoxazole 3-Chloro-1,2-benzisoxazole 3-Hydroxy-1,2-benzisoxazole->3-Chloro-1,2-benzisoxazole Microwave, 100-150°C POCl3 POCl3 POCl3->3-Chloro-1,2-benzisoxazole This compound This compound 3-Chloro-1,2-benzisoxazole->this compound Microwave, 120-150°C Amine Amine Amine->this compound

Caption: Workflow for Microwave-Assisted Synthesis.

Route 2: Solid-Phase Synthesis via the Kaiser Oxime Resin

Solid-phase organic synthesis (SPOS) offers significant advantages for the generation of compound libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion. The use of the Kaiser oxime resin provides an elegant method for the synthesis of 3-aminobenzisoxazoles.[1][4]

Mechanistic Rationale

This strategy employs a polymer-bound oxime as a nucleophile in an SNAr reaction with an activated 2-fluorobenzonitrile. The resulting aryl oxime serves as a linker to the solid support. Subsequent acid-mediated cyclization cleaves the product from the resin, a process known as "cyclorelease," which conveniently leaves no residual linker functionality on the final product. The nitro group on the benzophenone oxime resin enhances the stability of the linkage to acidic conditions, a key feature for compatibility with various synthetic transformations.[1]

Experimental Protocol
  • Resin Loading: Swell the Kaiser oxime resin in a suitable solvent such as DMF.

  • Treat the resin with a base (e.g., potassium tert-butoxide) to generate the oximate anion.

  • Add a solution of the desired 2-fluorobenzonitrile in DMF and agitate the mixture to facilitate the SNAr reaction, loading the substrate onto the resin.

  • Wash the resin thoroughly with DMF, methanol, and dichloromethane to remove excess reagents.

  • Cyclorelease: Treat the resin-bound substrate with a solution of trifluoroacetic acid (TFA) in dichloromethane, often with a small amount of water, to effect the cyclization and cleavage of the 3-aminobenzisoxazole from the resin.[1]

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate and purify the crude product, typically by preparative HPLC or crystallization.

Solid_Phase_Synthesis Kaiser_Oxime_Resin Kaiser Oxime Resin Resin_Bound_Intermediate Resin-Bound Aryl Oxime Kaiser_Oxime_Resin->Resin_Bound_Intermediate 1. Base 2. 2-Fluorobenzonitrile Base Base Base->Resin_Bound_Intermediate 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzonitrile->Resin_Bound_Intermediate This compound This compound Resin_Bound_Intermediate->this compound Cyclorelease Resin_Byproduct Resin Byproduct Resin_Bound_Intermediate->Resin_Byproduct Acid_Cleavage TFA/H2O Acid_Cleavage->this compound

Caption: Solid-Phase Synthesis Workflow.

Route 3: Cyclization of 2-Hydroxybenzonitrile Derivatives

This classical approach involves the formation of the N-O bond of the isoxazole ring through the cyclization of an ortho-hydroxyaryl precursor. A common variation starts with 2-hydroxybenzonitrile and proceeds via an intermediate that facilitates the intramolecular ring closure.

Mechanistic Rationale

One effective method involves the reaction of 2-hydroxybenzonitrile with hydroxylamine, which can be generated in situ from hydroxylamine hydrochloride. The initial reaction likely forms a 2-hydroxybenzamidoxime intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or under thermal conditions, leads to the formation of the benzo[c]isoxazole ring with the elimination of water.

Experimental Protocol
  • Formation of 2-Hydroxybenzamidoxime: To a solution of 2-hydroxybenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or a mixture of water and dioxane, add hydroxylamine hydrochloride (1.1-1.5 eq.) and a base (e.g., sodium hydroxide or sodium carbonate) to liberate the free hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the starting material is consumed (monitored by TLC).

  • Cyclization: The cyclization of the intermediate 2-hydroxybenzamidoxime to this compound can be achieved by heating the reaction mixture, or by adding a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like THF and refluxing for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Cyclization_Route 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Intermediate 2-Hydroxybenzamidoxime (Intermediate) 2-Hydroxybenzonitrile->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate This compound This compound Intermediate->this compound Cyclization (-H2O) Cyclization_Conditions Heat or CDI Cyclization_Conditions->this compound

Caption: Cyclization of 2-Hydroxybenzonitrile Derivative.

Comparative Analysis

ParameterMicrowave-Assisted RouteSolid-Phase SynthesisCyclization of 2-Hydroxybenzonitrile
Overall Yield Good to high (54-90% for derivatives)[2]Generally good, dependent on loading and cleavage efficiencyModerate to good
Reaction Time Very short (hours)[2]Longer overall (swelling, loading, washing, cleavage)Moderate (can be several hours to overnight)
Scalability Can be challenging for large scaleWell-suited for library synthesis, less so for bulk productionGood potential for scalability
Purification Chromatography usually requiredSimplified (filtration), but final product may need HPLC purificationChromatography or recrystallization typically needed
Reagent Cost Microwave reactor is a capital expense; reagents are moderately pricedResin can be expensive; reagents are generally affordableReagents are generally inexpensive
Safety/Handling Microwave safety protocols must be followed; handling of POCl₃ requires careHandling of resins and cleavage cocktails (TFA) requires appropriate PPEStandard laboratory safety procedures apply
Key Advantages Speed, efficiency, high yieldsAmenable to automation and library synthesis, simplified work-upInexpensive starting materials, straightforward chemistry
Key Disadvantages Specialized equipment needed, potential for pressure buildupHigher cost of solid support, lower loading capacity for bulk synthesisCan have moderate yields, may require optimization

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific research or production goals.

  • For rapid synthesis and methodology development , the Microwave-Assisted Nucleophilic Aromatic Substitution is the superior choice, offering excellent yields in a fraction of the time required by other methods.

  • For the generation of diverse compound libraries , Solid-Phase Synthesis via the Kaiser Oxime Resin is unparalleled in its efficiency for parallel synthesis and purification.

  • For large-scale, cost-effective production , the Cyclization of 2-Hydroxybenzonitrile Derivatives presents a compelling option, utilizing readily available and inexpensive starting materials, although it may require more extensive optimization to maximize yields.

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to best achieve their scientific objectives in the pursuit of novel therapeutics based on the this compound scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzo[c]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of Benzo[c]isoxazol-3-amine (CAS No. 2025-33-4), ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our dedication to best practices in laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, also known as 3-Amino-1,2-benzisoxazole, is an irritant and a potentially harmful chemical compound.[1][2] A comprehensive risk assessment is the first step in a self-validating safety system.

Key Hazards:

  • Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][2]

  • Potential for Harm: May be harmful if inhaled, swallowed, or absorbed through the skin.[1]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[1][2][3] Contact with these substances can lead to vigorous, potentially hazardous reactions.

  • Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

This hazard profile dictates that this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[4][5][6] Drain disposal can interfere with wastewater treatment processes and contaminate water systems.[6]

Essential Safety and Handling Protocols

Proper handling during waste accumulation is critical to prevent accidental exposure and release. These protocols apply to the pure compound and any materials significantly contaminated with it.

Engineering Controls

All handling and preparation of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The following table summarizes the required equipment, based on Safety Data Sheet (SDS) recommendations.[2][8]

Equipment TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][5][8]Protects against splashes and airborne dust particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[1][5]Prevents direct skin contact and absorption.
Body Protection Lab coat and appropriate protective clothing to prevent skin exposure.[1][2][5]Shields skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if dust generation is unavoidable or if ventilation is inadequate.[1][8]Prevents inhalation of potentially harmful dust.[1]

Step-by-Step Disposal Procedure

The guiding principle is to manage all this compound waste streams as hazardous. This includes the pure chemical, solutions, and contaminated materials like gloves, weighing papers, and spill cleanup debris.[6]

Disposal Decision Workflow

The following diagram outlines the procedural flow for proper waste management.

G start Generate Waste (Pure compound, contaminated labware, etc.) identify Identify & Segregate Waste - Isolate from incompatible materials (acids, oxidizers). - Do not mix with other waste streams. start->identify containerize Containerize Waste - Use a dedicated, leak-proof, compatible container. - Keep container closed when not in use. identify->containerize label Label Container Clearly - 'Hazardous Waste' - 'this compound' - CAS: 2025-33-4 - Hazard Pictograms (e.g., Irritant) containerize->label store Store Safely - In a designated Satellite Accumulation Area (SAA). - Provide secondary containment. label->store pickup Arrange for Disposal - Contact institution's Environmental Health & Safety (EHS). - Follow EHS pickup and documentation procedures. store->pickup end_node Disposal by Licensed Facility pickup->end_node

Caption: Disposal workflow for this compound.

Detailed Protocol
  • Waste Collection and Segregation :

    • Collect all waste materials containing this compound.

    • Segregate this waste stream from incompatible chemicals, particularly acids and strong oxidizing agents.[1][2][3]

  • Containerization :

    • Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene).[4][6]

    • The container must have a tight-fitting lid and be kept closed at all times except when actively adding waste.[4][9] This minimizes the release of vapors and prevents spills.

  • Labeling :

    • Clearly label the waste container before adding any waste. The label must include:

      • The words "Hazardous Waste"[5]

      • The full chemical name: "this compound"

      • The CAS Number: "2025-33-4"

      • An indication of the hazards (e.g., "Irritant")

  • Storage :

    • Store the sealed waste container in a designated, secure area, often referred to as a Satellite Accumulation Area (SAA), at or near the point of generation.[4]

    • The storage area should have secondary containment to capture any potential leaks.[6]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup.[4][5]

    • The final disposal must be carried out by a licensed professional waste disposal service at an approved waste disposal plant.[2][3][8][10]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response Protocol

G spill Spill Occurs alert Alert Personnel & Evacuate Area - Inform supervisor and EHS. spill->alert medical Seek Medical Attention if Exposed spill->medical ppe Don Appropriate PPE (Gloves, goggles, lab coat, respirator if needed) alert->ppe contain Contain the Spill - For solids, prevent dust generation. - Cover with an inert absorbent material. ppe->contain cleanup Clean Up Spill - Carefully sweep or vacuum up material. - Avoid creating dust. - Place all materials into a hazardous waste container. contain->cleanup decon Decontaminate Area - Wash the spill area thoroughly. cleanup->decon dispose Dispose of Waste - Label container and manage as hazardous waste. decon->dispose

Caption: Emergency spill response workflow.

Spill Cleanup Steps:

  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel. Inform your supervisor and EHS department.[5]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or vacuum the material. AVOID CREATING DUST .[1][2][3][5]

  • Collect : Place the spilled material and any contaminated cleanup supplies (e.g., absorbent pads, gloves) into a suitable, sealable container for disposal as hazardous waste.[1][2][3][8][10]

  • Decontaminate : Thoroughly clean the spill area.

Exposure First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]

  • Inhalation : Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1][2]

Regulatory Context

The disposal of chemical waste is governed by strict regulations. In the United States, the primary agencies are:

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[11][12] While this compound may not be explicitly listed, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[12] As a best practice, it should be managed as hazardous waste.[11]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of chemicals in their workplace and trained on safe handling and emergency procedures.[13]

By adhering to the procedures in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical regulations, fostering a culture of safety and environmental responsibility.

References

Navigating the Safe Handling of Benzo[c]isoxazol-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Benzo[c]isoxazol-3-amine (CAS No. 2025-33-4), a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry.[1][2] However, its safe handling is paramount to ensure the well-being of laboratory personnel and to maintain a compliant research environment. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) and outlines robust operational and disposal plans when working with this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

The foundational step in any laboratory safety protocol is a thorough understanding of the potential hazards. The isoxazole ring system and the amine functional group in this compound suggest a potential for biological activity and reactivity. The primary anticipated hazards, based on its isomer, include:

  • Skin Irritation and Absorption: Aromatic amines can be readily absorbed through the skin, potentially leading to systemic toxicity. Direct contact may also cause localized irritation.

  • Eye Irritation: As with many fine chemical powders, direct contact with the eyes can cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory tract.[3]

A risk assessment should be conducted before any new procedure involving this compound. This involves considering the quantity of material being handled, the potential for aerosolization (e.g., weighing, transferring powders), and the duration of the task.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against residual risks. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed.

Hand Protection: A Critical Barrier

Standard nitrile gloves, while common in laboratories, offer poor resistance to many amines.[4] Therefore, more robust hand protection is necessary.

  • For Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood): Double gloving with a thicker nitrile glove (minimum 8 mil) is a viable option, with the understanding that gloves must be removed and replaced immediately upon any splash or contamination.

  • For Extended Contact or Immersion Potential (e.g., weighing large quantities, cleaning spills): The use of gloves made from materials with higher chemical resistance to aromatic amines is required. Recommended materials include:

    • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines.[5]

    • Viton™: A fluoroelastomer with exceptional resistance to aromatic hydrocarbons and many corrosive chemicals. However, it's important to note that some sources indicate poor compatibility with certain amines, so consulting specific manufacturer compatibility charts is crucial.[3][6][7][8]

Protocol for Donning and Doffing Gloves:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • When double gloving, ensure the inner glove is tucked under the cuff of the lab coat, and the outer glove cuff is pulled over the lab coat sleeve.

  • To remove gloves, pinch the palm of one glove and peel it off inside-out. Ball up the removed glove in the gloved hand.

  • Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out, enclosing the first glove.

  • Dispose of contaminated gloves in the designated hazardous waste container.

  • Always wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.

  • Elevated Risk Scenarios: When there is a higher risk of splashes or aerosol generation (e.g., weighing powders outside of a balance enclosure, transferring solutions), a face shield should be worn in addition to safety goggles.

Protective Clothing: Preventing Skin Contact

A flame-resistant lab coat with long sleeves and a secure closure is mandatory. The cuffs should be snug to prevent dust from entering. For procedures with a high risk of contamination, a disposable chemical-resistant apron or gown should be worn over the lab coat.

Respiratory Protection: A Considered Approach

Given that this compound is a solid, the primary inhalation risk is from airborne dust particles. A comprehensive respiratory protection plan is necessary when engineering controls cannot guarantee exposure levels below established limits.

  • Recommended Respirator: A NIOSH-approved half-mask or full-facepiece air-purifying respirator.

  • Cartridge Selection: A combination cartridge is the most protective option. The cartridge should have a P100 particulate filter (magenta color-coded) to remove dust and a multi-gas/vapor cartridge suitable for organic vapors and amines. A common choice would be a cartridge with an olive (multi-gas/vapor) or a combination of black (organic vapor) and green (ammonia/methylamine) NIOSH color codes, paired with a P100 filter.[9][10]

dot

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans: From Benchtop to Waste Stream

A proactive approach to operational safety and waste management is crucial for minimizing risks and ensuring regulatory compliance.

Safe Handling and Storage
  • Engineering Controls: All manipulations of solid this compound, including weighing and transfers, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Storage: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area. A spill kit containing appropriate absorbent materials and PPE should also be available.

Step-by-Step Disposal Protocol

All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams, particularly incompatible materials.

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for solid waste. The container must be kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant," "Handle with Gloves").

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation. This area should be under the control of laboratory personnel.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for its removal by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Prohibited Disposal Methods:

  • Drain Disposal: Never dispose of this compound or its solutions down the sink.

  • Regular Trash: Contaminated labware, gloves, and other materials must not be disposed of in the regular trash.

  • Evaporation: Do not allow solutions containing this compound to evaporate in a fume hood as a means of disposal.

dot

Disposal_Workflow cluster_Generation Waste Generation cluster_Handling Waste Handling & Storage cluster_Disposal Final Disposal Generate Generate Waste (Contaminated gloves, labware, excess compound) Segregate Segregate Waste Generate->Segregate Containerize Place in Labeled, Closed Hazardous Waste Container Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Request Request Pickup by EHS or Licensed Contractor Store->Request Dispose Proper Disposal via Licensed Facility Request->Dispose

Caption: Procedural flow for the proper disposal of this compound waste.

Summary of PPE Recommendations

Activity Hand Protection Eye/Face Protection Respiratory Protection
Handling Sealed Containers Double Nitrile Gloves (8 mil)Safety Glasses with Side ShieldsNot generally required
Weighing/Transferring Solids (in fume hood) Double Nitrile Gloves (8 mil) or Butyl RubberSafety GogglesRecommended: Half-mask respirator with P100/multi-gas cartridge
Preparing Solutions Butyl Rubber or Viton™ GlovesSafety Goggles and Face ShieldRecommended: Half-mask respirator with P100/multi-gas cartridge
Cleaning Spills Butyl Rubber or Viton™ GlovesSafety Goggles and Face ShieldRequired: Half-mask or full-face respirator with P100/multi-gas cartridge

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment. The principles of understanding the hazard, selecting the appropriate barriers, and planning for the entire lifecycle of the chemical are the cornerstones of a strong safety culture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[c]isoxazol-3-amine
Reactant of Route 2
Benzo[c]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.